molecular formula C31H62O B1678345 16-Hentriacontanone CAS No. 502-73-8

16-Hentriacontanone

Katalognummer: B1678345
CAS-Nummer: 502-73-8
Molekulargewicht: 450.8 g/mol
InChI-Schlüssel: UNRFDARCMOHDBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-Hentriacontanone (CAS 502-73-8), also known as Palmitone or Dipentadecyl ketone, is a long-chain, symmetrical aliphatic ketone with a molecular formula of C31H62O and a molecular weight of 450.82 g/mol . This compound is a natural product found in the cuticular waxes of various plants, such as onion (Allium cepa), where it serves as a primary component of the protective epidermal layer . It is also a constituent of other species like Tulbaghia violacea and Adiantum lunulatum . In scientific research, this compound has demonstrated significant biological activity. Recent preclinical studies have highlighted its anxiolytic-like effects, which are comparable to those of the clinical drug buspirone . Electroencephalographic (EEG) spectral power analysis suggests that this neurological activity is associated with changes in brain electrical activity and implies a mechanism of action mediated by serotonin (5-HT1A) receptors, rather than the GABAergic system typical of benzodiazepines . Additional research indicates that the compound possesses anticonvulsant properties and can protect the hippocampus from neuronal damage . Beyond neuroscience, this compound has been investigated for its insecticidal and anti-cancer properties . Researchers utilize this compound as a model compound in the study of long-chain ketones and plant cuticular wax biosynthesis. The compound can be synthesized through the catalytic ketonization of palmitic acid using transition metal oxides supported on zirconia-based catalysts . Physically, it is a white to light yellow powder or crystal with a melting point between 82°C and 86°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

hentriacontan-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRFDARCMOHDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198239
Record name Palmitone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

502-73-8
Record name 16-Hentriacontanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hentriacontanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Palmitone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hentricontan-16-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16-HENTRIACONTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR7I8IC3NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Palmitone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

82 - 83 °C
Record name Palmitone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Natural Sources of Palmitone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitone, also known as hentriacontan-16-one, is a symmetrical long-chain aliphatic ketone. It is a naturally occurring compound found predominantly in the cuticular waxes of various plants. This technical guide provides a comprehensive overview of the known natural sources of palmitone, quantitative data on its occurrence, detailed experimental protocols for its analysis, and insights into its potential biological activities and biosynthetic pathways.

Natural Occurrence of Palmitone

Palmitone has been identified as a component of the epicuticular wax in a variety of plant species. The primary function of this waxy layer is to protect the plant from environmental stressors such as water loss, UV radiation, and pathogens.

Key Natural Sources:

  • Plants:

    • Colocasia esculenta (Taro): Found in the leaf wax.[1]

    • Annona diversifolia (Ilama): Isolated from the leaves.[2][3]

    • Allium porrum (Leek): Accumulates in the leaves, with its concentration increasing significantly during development.

    • Allium cepa (Onion): A component of the protective epidermal layer.[2]

    • Solanum tuberosum (Potato): Reported as a constituent.[4]

    • Litsea sericea: A known source of the compound.

    • Tulbaghia violacea (Society garlic): Found in its cuticular wax.

    • Adiantum lunulatum (Walking maidenhair fern): A constituent of its surface waxes.

  • Insects: While not a primary source, palmitone and related long-chain ketones are found in the cuticular waxes of some insects, where they play a role in preventing desiccation and may be involved in chemical communication.

Quantitative Data on Palmitone Concentration

Quantitative analysis of palmitone in various natural sources is an emerging area of research. The available data highlights significant variation in concentration depending on the plant species and developmental stage.

Natural SourcePlant PartConcentration (dry weight)Method of Analysis
Colocasia esculenta (Taro)Leaves402 ± 63 µg/gGas Chromatography-Mass Spectrometry (GC-MS)
Allium porrum (Leek)Leaves>1000-fold increase during developmentNot specified

Experimental Protocols

The extraction and analysis of the long-chain, non-polar compound palmitone require specific methodologies. Below are detailed protocols for its extraction, identification, and quantification.

Protocol 1: Extraction of Palmitone from Plant Leaves

This protocol is based on the methods used for the bio-guided fractionation of Annona diversifolia leaves.

1. Sample Preparation:

  • Harvest fresh, healthy leaves.
  • Wash the leaves with distilled water to remove any surface contaminants and blot dry.
  • Air-dry the leaves in a well-ventilated area or use a lyophilizer to remove all moisture.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Place the powdered leaf material (e.g., 100 g) in a large flask.
  • Add a non-polar solvent such as n-hexane or ethanol (e.g., 500 mL) to the flask, ensuring the powder is fully submerged.
  • Macerate the mixture at room temperature for 48-72 hours with occasional agitation.
  • Alternatively, perform a Soxhlet extraction for 6-8 hours for more efficient extraction.

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
  • Wash the residue with a small amount of the same solvent to ensure complete recovery of the extract.
  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

4. Fractionation (Optional for purification):

  • The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate palmitone.

Protocol 2: Quantification of Palmitone by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Derivatization (if necessary):

  • For GC-MS analysis of ketones, derivatization is typically not required. However, for analysis of other wax components, silylation can be performed to improve volatility.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 2 minutes.
  • Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
  • Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.
  • MSD Transfer Line Temperature: 290°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-600.

3. Identification and Quantification:

  • Identification: Palmitone (hentriacontan-16-one) is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of palmitone will show a characteristic molecular ion peak (M+) at m/z 450.8 and fragmentation patterns corresponding to the loss of alkyl chains.
  • Quantification: Prepare a calibration curve using a certified standard of palmitone at various concentrations. The concentration of palmitone in the sample is determined by comparing the peak area of the analyte to the calibration curve. An internal standard (e.g., a long-chain alkane not present in the sample) should be used for accurate quantification.

Biosynthesis of Palmitone

The precise biosynthetic pathway of palmitone (hentriacontan-16-one) has not been fully elucidated. However, it is understood to be derived from the general pathway of very-long-chain fatty acid (VLCFA) and cuticular wax biosynthesis in plants.

The proposed pathway involves the head-to-head condensation of two molecules of palmitic acid (C16), followed by decarboxylation and reduction steps.

Palmitone_Biosynthesis Palmitoyl_CoA Palmitoyl-CoA (C16) Elongase Fatty Acid Elongase (FAE) Complex Palmitoyl_CoA->Elongase Malonyl-CoA VLCFA_CoA Very-Long-Chain Acyl-CoA (C32) Elongase->VLCFA_CoA Unknown_Enzymes Putative Enzymatic Steps (Decarboxylation/Reduction) VLCFA_CoA->Unknown_Enzymes Palmitone Palmitone (Hentriacontan-16-one, C31) Unknown_Enzymes->Palmitone

A proposed general pathway for the biosynthesis of Palmitone.

Potential Signaling Pathways and Biological Activity

While the signaling pathways of palmitone in plants are currently unknown, studies on its effects in animal models have provided some initial insights into its potential biological activities. Palmitone isolated from Annona diversifolia has demonstrated anticonvulsant and anxiolytic-like effects. The pharmacological profile suggests a possible interaction with the GABAergic system and serotonin (5-HT1A) receptors.

The following diagram illustrates a hypothetical signaling pathway for the anxiolytic effects of palmitone based on these preliminary findings.

Palmitone_Signaling Palmitone Palmitone HT1A_Receptor Serotonin (5-HT1A) Receptor Palmitone->HT1A_Receptor Binds to/Modulates G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to Anxiolytic_Effect Anxiolytic-like Effect Neuronal_Activity->Anxiolytic_Effect

References

16-Hentriacontanone in Plant Cuticular Wax: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hentriacontanone, also known as palmitone, is a very-long-chain symmetrical ketone (C31H62O) found as a component of the cuticular wax of various plants.[1][2] This protective waxy layer on the epidermis of aerial plant tissues serves as a crucial barrier against uncontrolled water loss, UV radiation, and pathogens.[3][4] The composition and abundance of cuticular wax components, including this compound, can vary significantly between plant species, organs, and developmental stages, and are influenced by environmental conditions.[5] This technical guide provides an in-depth overview of this compound in plant cuticular wax, focusing on its quantitative distribution, biosynthesis, and the experimental protocols for its analysis.

Data Presentation: Quantitative Abundance of this compound and Related Ketones

The concentration of this compound and other related ketones varies widely across different plant species and even within different parts of the same plant. The following tables summarize the available quantitative data to facilitate comparison.

Plant SpeciesOrganCompoundQuantityReference(s)
Allium cepa (Onion)LeafThis compoundMajor component, quantitative variation determines waxy vs. glossy phenotype.
Allium porrum (Leek)LeafThis compoundAccumulation increases over 1000-fold along the length of the leaf.
Allium fistulosumLeafThis compoundSignificantly reduced in 'glossy' mutant compared to wild type.
Arabidopsis thalianaStemKetones (total)~6.0 µg/cm²
Pisum sativum (Pea)Leaf (abaxial)Hentriacontane (precursor)~63% of epicuticular wax

Note: Data for some species is presented for total ketones or closely related precursors due to the limited availability of specific quantitative data for this compound across a wide range of plants.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the fatty acid synthesis pathway and occurs primarily in the endoplasmic reticulum of epidermal cells. It is part of the broader cuticular wax biosynthetic pathway, specifically the alkane-forming (or decarbonylation) pathway.

The key steps are:

  • De novo synthesis of C16 and C18 fatty acids in the plastids.

  • Elongation of fatty acids in the endoplasmic reticulum by a fatty acid elongase (FAE) complex to produce very-long-chain fatty acids (VLCFAs).

  • Conversion of VLCFAs to alkanes via the alkane-forming pathway. This involves the enzymes ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).

  • Hydroxylation of alkanes to form secondary alcohols, which are then oxidized to ketones. The enzyme MID-CHAIN ALKANE HYDROXYLASE1 (MAH1), a cytochrome P450-dependent monooxygenase, is responsible for this step.

Visualizing the Biosynthetic Pathway

This compound Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Plastid Plastid C16_C18_FA C16/C18 Fatty Acids ER Endoplasmic Reticulum (ER) VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Alkanes Very-Long-Chain Alkanes VLCFA->Alkanes Alkane-Forming Pathway (CER1, CER3) Sec_Alcohols Secondary Alcohols Alkanes->Sec_Alcohols Hydroxylation (MAH1) Ketone This compound Sec_Alcohols->Ketone Oxidation (MAH1)

Caption: Biosynthetic pathway of this compound.

Regulation of Cuticular Wax Biosynthesis

The production of cuticular waxes, including this compound, is tightly regulated at the transcriptional level by various transcription factors. These regulatory networks allow the plant to modulate wax production in response to developmental cues and environmental stresses such as drought.

Key transcription factors include:

  • WIN1/SHN1: An AP2/ERF-type transcription factor that activates the expression of wax biosynthetic genes.

  • MYB96: A MYB transcription factor that mediates abscisic acid (ABA) signaling during drought stress and upregulates wax biosynthesis genes.

Visualizing the Regulatory Pathway

Cuticular Wax Regulation Drought Drought Stress ABA Abscisic Acid (ABA) Drought->ABA induces MYB96 MYB96 Transcription Factor ABA->MYB96 activates Wax_Genes Cuticular Wax Biosynthetic Genes (e.g., CER1, MAH1) MYB96->Wax_Genes upregulates WIN1 WIN1/SHN1 Transcription Factor WIN1->Wax_Genes upregulates Wax_Production Increased Cuticular Wax Production Wax_Genes->Wax_Production

Caption: Transcriptional regulation of cuticular wax biosynthesis.

Experimental Protocols

Extraction of Cuticular Wax

This protocol describes a general method for the extraction of total cuticular wax from plant leaves.

Materials:

  • Fresh plant leaves

  • Chloroform (or hexane)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Excise fresh leaves and measure their surface area for later quantification.

  • Immerse the leaves in a known volume of chloroform in a glass vial. The immersion time should be brief (e.g., 30-60 seconds) to minimize extraction of intracellular lipids.

  • Gently agitate the vial during immersion.

  • Remove the leaves from the solvent.

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

  • The dried wax residue can then be redissolved in a known volume of solvent for analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating and identifying the components of complex wax mixtures.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injector Temperature: 280-300°C.

  • Oven Temperature Program: An initial temperature of 50-80°C, held for 1-2 minutes, followed by a ramp of 5-10°C/min to 320°C, with a final hold period.

  • MS Detector: Electron ionization (EI) at 70 eV.

Procedure:

  • Sample Preparation: Dissolve the dried wax extract in a suitable solvent (e.g., chloroform or hexane). An internal standard (e.g., n-tetracosane) should be added for accurate quantification.

  • Injection: Inject an aliquot of the sample into the GC.

  • Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of this compound is characterized by a prominent fragment ion at m/z 239.

    • Quantify the amount of this compound by comparing the peak area to that of the internal standard and a calibration curve prepared with a pure standard of this compound.

Visualizing the Experimental Workflow

Experimental Workflow Start Fresh Plant Leaves Extraction Cuticular Wax Extraction (Chloroform Immersion) Start->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Residue Dried Wax Residue Evaporation->Residue Redissolve Redissolve in Solvent + Internal Standard Residue->Redissolve GCMS GC-MS Analysis Redissolve->GCMS Data Data Analysis: - Peak Identification - Quantification GCMS->Data

Caption: Workflow for analysis of this compound.

Conclusion

This compound is a significant component of the cuticular wax in many plant species, playing a role in the plant's interaction with its environment. Its biosynthesis is intricately linked to the general pathway for very-long-chain fatty acid metabolism and is subject to complex transcriptional regulation. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of this and other cuticular wax components, which is essential for advancing our understanding of plant surface chemistry and its potential applications in agriculture and drug development.

References

The Biological Significance of 16-Hentriacontanone in Plant Physiology and Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hentriacontanone, a long-chain symmetrical ketone, is a significant component of the cuticular wax in numerous plant species. This technical guide synthesizes the current understanding of the biological roles of this compound in plants, with a focus on its contribution to plant defense against environmental stressors. While research into its specific signaling pathways is ongoing, this document outlines its established functions, presents quantitative data on its accumulation, details experimental protocols for its analysis, and proposes a putative signaling pathway based on current knowledge of cuticular wax components and very-long-chain fatty acids (VLCFAs). This guide serves as a comprehensive resource for researchers investigating plant-derived compounds for applications in agriculture and drug development.

Introduction

This compound (also known as palmitone) is a 31-carbon symmetrical aliphatic ketone (C31H62O)[1]. It is a naturally occurring compound found in the protective epicuticular wax layer of various plants[1]. This waxy coating is the first line of defense for plants against a multitude of environmental challenges, including drought, UV radiation, and pathogen attack[2]. The composition and morphology of the cuticular wax are critical to its protective function, and long-chain ketones like this compound play a crucial role in determining the properties of this barrier. While extensive research has been conducted on the pharmacological properties of this compound in animal models, its precise biological roles and signaling mechanisms within plants are areas of active investigation. This guide aims to consolidate the existing plant-specific research and provide a framework for future studies.

Natural Occurrence of this compound in Plants

This compound has been identified in a diverse range of plant species, highlighting its widespread importance in the plant kingdom. Its presence is predominantly in the cuticular wax of leaves and stems.

Table 1: Documented Presence of this compound in Various Plant Species

Plant SpeciesFamilyCommon NameReference(s)
Allium cepaAmaryllidaceaeOnion[1]
Allium porrumAmaryllidaceaeLeek[3]
Solanum tuberosumSolanaceaePotato
Piper nigrumPiperaceaeBlack Pepper
Adiantum caudatumPteridaceaeWalking Maidenhair Fern
Adiantum incisumPteridaceae
Aesculus indicaSapindaceaeIndian Horse Chestnut
Aloe veraAsphodelaceaeAloe Vera
Alternanthera sessilisAmaranthaceaeSessile Joyweed
Annona diversifoliaAnnonaceaeIlama
Litsea sericeaLauraceae
Tulbaghia violaceaAmaryllidaceaeSociety Garlic

Biological Functions in Plants

The primary biological role of this compound in plants is intrinsically linked to its function as a major component of the epicuticular wax. This protective layer is crucial for plant survival and interaction with the environment.

Role in Plant Defense

The cuticular wax, rich in compounds like this compound, forms a physical barrier that protects plants from various biotic and abiotic stresses.

  • Abiotic Stress Tolerance: The hydrophobic nature of the wax layer, contributed to by long-chain ketones, is essential for preventing non-stomatal water loss, a critical factor in drought tolerance. It also provides protection against UV radiation and temperature fluctuations. The reduction of these compounds has been correlated with increased susceptibility to environmental stressors.

  • Biotic Stress Resistance: The crystalline structure of the epicuticular wax can deter insect herbivores by creating a slippery surface or by interfering with their feeding mechanisms. Furthermore, the wax layer can prevent the adhesion and germination of fungal spores, thereby reducing the incidence of disease. Very-long-chain fatty acids (VLCFAs), the precursors of this compound, are known to be involved in plant defense against pathogens.

Quantitative Data on Accumulation

A study on the expanding leaves of leek (Allium porrum) provides significant quantitative insight into the accumulation of this compound during leaf development.

Table 2: Accumulation of this compound in Expanding Leek Leaves

Leaf Segment (distance from base)Total Wax Load (µg/cm²)This compound Accumulation (nmol/cm²)Fold Increase in this compound
BottomLow< 0.01-
MiddleModerate~1.0> 100
TopHigh> 2.0> 1000

Data adapted from a study on epicuticular wax accumulation in leek leaves, which demonstrated a more than 1000-fold increase in hentriacontan-16-one accumulation along the length of the leaf.

This dramatic increase in this compound levels correlates with the maturation of the leaf tissue and the establishment of a robust protective cuticle.

Biosynthesis and Putative Signaling

Biosynthesis

This compound is derived from very-long-chain fatty acids (VLCFAs). The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a fatty acid elongase (FAE) complex. The biosynthesis of long-chain ketones is thought to proceed through the decarboxylation pathway. The study on leek leaves showed that peak microsomal fatty acid elongation activity precedes the onset of wax accumulation, supporting the role of VLCFA biosynthesis in providing precursors for this compound synthesis.

G Simplified Biosynthetic Pathway of this compound Fatty Acid Precursors (e.g., Palmitic Acid) Fatty Acid Precursors (e.g., Palmitic Acid) Fatty Acid Elongase (FAE) Complex Fatty Acid Elongase (FAE) Complex Fatty Acid Precursors (e.g., Palmitic Acid)->Fatty Acid Elongase (FAE) Complex Very-Long-Chain Fatty Acids (VLCFAs) Very-Long-Chain Fatty Acids (VLCFAs) Fatty Acid Elongase (FAE) Complex->Very-Long-Chain Fatty Acids (VLCFAs) Decarboxylation & Ketone Synthesis Decarboxylation & Ketone Synthesis Very-Long-Chain Fatty Acids (VLCFAs)->Decarboxylation & Ketone Synthesis This compound This compound Decarboxylation & Ketone Synthesis->this compound Incorporation into Cuticular Wax Incorporation into Cuticular Wax This compound->Incorporation into Cuticular Wax

Caption: Simplified biosynthetic pathway of this compound.

Putative Signaling Pathway in Plant Stress Response

While a direct signaling pathway for this compound has not been elucidated, its role as a key component of the cuticular wax suggests its involvement in stress-induced signaling. The cuticle itself can act as a source of signals, and alterations in its integrity can trigger downstream defense responses.

References

An In-depth Technical Guide on the Discovery and History of Dipentadecyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentadecyl ketone, also known as 16-hentriacontanone or palmitone, is a long-chain symmetrical ketone that has garnered interest in the scientific community due to its natural occurrence and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of Dipentadecyl ketone, with a focus on its anticonvulsant effects.

Discovery and History

While the exact first isolation of Dipentadecyl ketone is not definitively documented in readily available literature, the pioneering work on long-chain hydrocarbons and related compounds by A. C. Chibnall and his collaborators in the early 20th century laid the groundwork for the identification of such molecules. Their research on the components of plant cuticular waxes, including the alkane hentriacontane, was instrumental in the characterization of long-chain aliphatic compounds.[1][2][3] The related β-diketone, hentriacontane-14,16-dione, has also been identified in plant waxes.[4]

Dipentadecyl ketone is a natural product found in the cuticular waxes of various plants, including the onion (Allium cepa), where it is a primary component of the protective epidermal layer. It has also been identified as a constituent of Tulbaghia violacea and Adiantum lunulatum.

Physicochemical Properties

Dipentadecyl ketone is a white to light yellow crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
CAS Number 502-73-8
Molecular Formula C31H62O
Molecular Weight 450.82 g/mol
Melting Point 82-86 °C
Boiling Point 499.5 °C at 760 mmHg
Density 0.838 g/cm³
Solubility Soluble in chloroform
Synonyms This compound, Palmitone, Di-n-pentadecyl ketone

Table 1: Physicochemical Properties of Dipentadecyl Ketone

Experimental Protocols

Synthesis of Dipentadecyl Ketone via Ketonic Decarboxylation of Palmitic Acid

Dipentadecyl ketone can be synthesized through the ketonic decarboxylation of palmitic acid. This method involves heating two equivalents of the carboxylic acid, which results in the formation of a symmetrical ketone, carbon dioxide, and water. The reaction is typically facilitated by a metal catalyst.

Materials:

  • Palmitic acid

  • Zirconia-based catalyst (e.g., MnO2/ZrO2)

  • High-temperature reaction vessel

  • Solvent for purification (e.g., chloroform)

Procedure:

  • Catalyst Preparation: A zirconia-supported manganese oxide catalyst can be prepared via a deposition-precipitation method, followed by calcination at 550 °C.

  • Reaction Setup: In a suitable reaction vessel, add pristine palmitic acid and the catalyst. A catalyst loading of 5% (w/w) relative to the palmitic acid is recommended.

  • Reaction Conditions: Heat the mixture to 340 °C and maintain this temperature for 3 hours with continuous stirring.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by recrystallization from a suitable solvent such as chloroform to yield Dipentadecyl ketone.

Evaluation of Anticonvulsant Activity

The anticonvulsant properties of Dipentadecyl ketone can be assessed using established rodent models of seizures, such as the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests.

Materials:

  • Dipentadecyl ketone

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in saline)

  • Positive control anticonvulsant drugs (e.g., Phenytoin for MES, Ethosuximide for scPTZ)

  • Male albino mice or rats

  • Electroconvulsive shock apparatus

  • Pentylenetetrazol (PTZ) solution

Procedure:

  • Animal Preparation: Acclimatize male albino mice or rats to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Prepare a suspension of Dipentadecyl ketone in the vehicle. Administer the test compound, vehicle (control), or a standard anticonvulsant drug to different groups of animals via intraperitoneal (i.p.) injection.

  • Maximal Electroshock (MES) Test:

    • Thirty minutes after drug administration, subject each animal to an electrical stimulus via corneal electrodes.

    • The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test:

    • Thirty minutes after drug administration, inject a convulsive dose of PTZ subcutaneously.

    • Observe the animals for the onset and severity of seizures. The absence of clonic seizures for a defined period is considered the endpoint.

  • Data Analysis: Record the number of animals protected from seizures in each group. Calculate the median effective dose (ED50) for the anticonvulsant activity.

Biological Activity and Signaling Pathways

Dipentadecyl ketone has demonstrated significant biological activity, most notably its anticonvulsant and anxiolytic-like effects.

Anticonvulsant Mechanism

Preclinical studies suggest that the anticonvulsant properties of Dipentadecyl ketone may be mediated through its interaction with the serotonergic system, specifically the 5-HT1A receptors, rather than the GABAergic system which is a common target for many anticonvulsant drugs.

Activation of 5-HT1A receptors, which are G protein-coupled receptors (GPCRs), can lead to neuronal hyperpolarization and a reduction in the firing rate of postsynaptic neurons. This is achieved through the inhibition of adenylyl cyclase and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. The proposed signaling pathway for the anticonvulsant effect of Dipentadecyl ketone is illustrated in the diagram below.

Dipentadecyl_Ketone_Anticonvulsant_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dipentadecyl Ketone Dipentadecyl Ketone 5-HT1A Receptor 5-HT1A Receptor Dipentadecyl Ketone->5-HT1A Receptor Binds and Activates G_Protein Gi/o Protein 5-HT1A Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of K_ion GIRK_Channel->K_ion K+ Efflux Hyperpolarization Hyperpolarization GIRK_Channel->Hyperpolarization Leads to Reduced_Neuronal_Excitability Reduced_Neuronal_Excitability Hyperpolarization->Reduced_Neuronal_Excitability Results in

Caption: Proposed signaling pathway for the anticonvulsant action of Dipentadecyl ketone.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis of Dipentadecyl ketone and the screening of its anticonvulsant activity.

Synthesis_Workflow start Start: Palmitic Acid catalyst Add ZrO2-based catalyst (5% w/w) start->catalyst reaction Heat to 340°C for 3 hours (Ketonic Decarboxylation) catalyst->reaction workup Cool to room temperature reaction->workup purification Recrystallize from Chloroform workup->purification product Product: Dipentadecyl Ketone purification->product

Caption: Experimental workflow for the synthesis of Dipentadecyl ketone.

Anticonvulsant_Screening_Workflow start Start: Test Compound (Dipentadecyl Ketone) admin Administer to Rodent Models (i.p.) (Vehicle, Compound, Positive Control) start->admin mes_test Maximal Electroshock (MES) Test admin->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test admin->scptz_test observe_mes Observe for hindlimb tonic extension mes_test->observe_mes observe_scptz Observe for clonic seizures scptz_test->observe_scptz analyze Analyze Data (Calculate ED50) observe_mes->analyze observe_scptz->analyze end Conclusion on Anticonvulsant Activity analyze->end

Caption: Workflow for anticonvulsant screening of Dipentadecyl ketone.

Conclusion

Dipentadecyl ketone is a naturally occurring long-chain ketone with promising anticonvulsant properties. Its synthesis via ketonic decarboxylation of palmitic acid is a viable route for obtaining this compound for research purposes. Further investigation into its mechanism of action, particularly its interaction with the serotonergic system, could lead to the development of novel therapeutic agents for neurological disorders. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the full potential of this intriguing molecule.

References

16-Hentriacontanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 502-73-8

Synonyms: Palmitone, Dipentadecyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16-Hentriacontanone, a long-chain symmetrical aliphatic ketone. It covers its chemical and physical properties, synthesis, spectroscopic data, and significant biological activities, with a focus on its potential as a therapeutic agent. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a waxy solid at room temperature, reflecting its long aliphatic chains. It is a naturally occurring compound found in the cuticular waxes of various plants. Its insolubility in water and solubility in nonpolar organic solvents are characteristic of its lipophilic nature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃₁H₆₂O
Molecular Weight450.82 g/mol
Melting Point82-86 °C
Boiling Point499.5 °C at 760 mmHg
Density0.838 g/cm³
SolubilityInsoluble in water; Soluble in chloroform
AppearanceWhite to light yellow powder or crystals

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
FTIR Characteristic C=O stretch for a saturated aliphatic ketone at ~1715 cm⁻¹
¹H NMR Signals corresponding to methyl (CH₃) and methylene (CH₂) protons of the long alkyl chains. A triplet at ~2.4 ppm is expected for the α-methylene protons adjacent to the carbonyl group.Inferred from general principles of NMR spectroscopy
¹³C NMR A signal for the carbonyl carbon at ~210 ppm. Multiple signals in the aliphatic region (10-40 ppm) for the methyl and methylene carbons.Inferred from general principles of NMR spectroscopy
GC-MS A molecular ion peak (M⁺) at m/z 450. Key fragment ions at m/z 239.

Synthesis

A common and efficient method for the synthesis of this compound is the catalytic ketonization of palmitic acid.

Experimental Protocol: Synthesis of this compound via Catalytic Ketonization

Objective: To synthesize this compound from palmitic acid using a transition metal oxide catalyst.

Materials:

  • Palmitic acid

  • Zirconia-supported manganese dioxide (MnO₂/ZrO₂) catalyst (5% loading)

  • High-temperature reactor equipped with a stirrer and nitrogen inlet/outlet

  • Heptane (for extraction and purification)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/acetone mixture)

Methodology:

  • Catalyst Preparation: The MnO₂/ZrO₂ catalyst is prepared via a deposition-precipitation method, followed by calcination at 550°C.

  • Reaction Setup: A high-temperature reactor is charged with pristine palmitic acid and 5% (w/w) of the MnO₂/ZrO₂ catalyst.

  • Reaction Conditions: The reactor is sealed and purged with nitrogen gas to create an inert atmosphere. The reaction mixture is heated to 340°C with continuous stirring for 3 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with heptane. The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted palmitic acid, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure this compound.

  • Characterization: The identity and purity of the synthesized compound are confirmed using melting point analysis, FTIR, ¹H NMR, ¹³C NMR, and GC-MS.

Synthesis_Workflow cluster_prep Catalyst and Reactant Preparation cluster_reaction Ketonization Reaction cluster_workup Product Extraction and Purification cluster_analysis Final Product Analysis Palmitic_Acid Palmitic Acid Reactor High-Temperature Reactor Palmitic_Acid->Reactor MnO2_ZrO2_Catalyst MnO₂/ZrO₂ Catalyst (5% w/w) MnO2_ZrO2_Catalyst->Reactor Reaction_Conditions 340°C, 3 hours Inert Atmosphere (N₂) Reactor->Reaction_Conditions Extraction Solvent Extraction (Heptane) Reactor->Extraction Washing Aqueous Wash (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Recrystallization Recrystallization (Ethanol/Acetone) Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product Analysis Characterization (MP, FTIR, NMR, GC-MS) Final_Product->Analysis

Caption: Workflow for the synthesis of this compound.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its effects on the central nervous system being of particular interest.

Anxiolytic Activity

Preclinical studies have shown that this compound exhibits anxiolytic-like effects. Its mechanism of action is believed to be mediated, at least in part, through the serotonergic system, specifically by interacting with 5-HT1A receptors.

Experimental Protocol: Evaluation of Anxiolytic Activity using the Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Apparatus:

  • Elevated plus-maze: a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Animals:

  • Adult male mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Positive control (e.g., Diazepam)

Methodology:

  • Drug Preparation: Prepare a solution or suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg/kg). Prepare the positive control and vehicle-only solutions.

  • Animal Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, the positive control, or the vehicle to the animals via intraperitoneal (i.p.) injection 30 minutes before testing.

  • EPM Test: Place each animal individually in the center of the EPM, facing an open arm. Allow the animal to explore the maze for a 5-minute period.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Compare the results from the this compound-treated group with the vehicle and positive control groups using appropriate statistical tests.

Anxiolytic_Test_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Drug_Prep Prepare Solutions: - this compound (30 mg/kg) - Vehicle (0.5% Tween 80) - Positive Control (Diazepam) Administration Administer Compounds (i.p. injection) Drug_Prep->Administration Animal_Acclimatization Acclimatize Animals (1 hour) Animal_Acclimatization->Administration Waiting Waiting Period (30 minutes) Administration->Waiting EPM_Test Elevated Plus-Maze Test (5 minutes) Waiting->EPM_Test Data_Collection Record: - Time in open arms - Entries into open/closed arms EPM_Test->Data_Collection Statistical_Analysis Statistical Comparison Data_Collection->Statistical_Analysis Conclusion Anxiolytic Effect Assessment Statistical_Analysis->Conclusion

Caption: Workflow for the Elevated Plus-Maze test.

Anticonvulsant Activity

This compound has also been reported to possess anticonvulsant properties, suggesting its potential in the management of seizures.

Experimental Protocol: Evaluation of Anticonvulsant Activity using the Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To determine the anticonvulsant effect of this compound against chemically-induced seizures.

Animals:

  • Adult male mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

  • Positive control (e.g., Sodium Valproate)

Methodology:

  • Drug Preparation: Prepare solutions/suspensions of this compound, the positive control, and the vehicle.

  • Animal Groups: Divide the animals into different groups: vehicle control, positive control, and this compound-treated groups at various doses.

  • Drug Administration: Administer the respective treatments to the animals (e.g., via i.p. injection) 30-60 minutes prior to PTZ administration.

  • Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to each animal.

  • Observation: Immediately after PTZ injection, observe the animals for the onset and severity of seizures for a period of 30 minutes. The latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures are recorded.

  • Data Analysis: An increase in the latency to seizures and a decrease in the incidence and severity of seizures in the this compound-treated groups compared to the vehicle control group indicate anticonvulsant activity.

5-HT1A Receptor Signaling Pathway

The anxiolytic effects of this compound are linked to its interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.

Upon binding of an agonist, such as this compound, the 5-HT1A receptor activates inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and subsequent reduced activity of Protein Kinase A (PKA). The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

Caption: 5-HT1A receptor signaling pathway.

Other Potential Applications

Beyond its effects on the central nervous system, this compound has been investigated for other potential therapeutic and industrial applications, including:

  • Insecticidal properties: It has shown activity against certain insect species.

  • Anti-cancer properties: Preliminary research suggests potential anti-proliferative effects in some cancer cell lines.

  • Bio-lubricants: Its long-chain structure makes it a candidate for use in the formulation of environmentally friendly lubricants.

Conclusion

This compound is a multifaceted long-chain ketone with promising biological activities. Its anxiolytic and anticonvulsant properties, mediated through the 5-HT1A receptor, make it a compelling candidate for further investigation in the development of novel therapeutics for neurological and psychiatric disorders. The synthetic route via catalytic ketonization of palmitic acid provides a viable method for its production for research and potential commercial purposes. Further studies are warranted to fully elucidate its mechanisms of action, safety profile, and therapeutic potential.

Disclaimer: this compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

An In-depth Technical Guide to 16-Hentriacontanone: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16-Hentriacontanone, a long-chain symmetrical ketone with significant biological interest. This document details its physicochemical properties, synthesis protocols, and explores its multifaceted biological activities, including its potential as an anticonvulsant and anxiolytic agent.

Core Physicochemical and Molecular Data

This compound, also known as palmitone, is a naturally occurring ketone found in the cuticular waxes of various plants.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₃₁H₆₂O[1]
Molecular Weight 450.8 g/mol [1]
CAS Number 502-73-8
Appearance Solid
Melting Point 82 - 83 °C
Synonyms Palmitone, Dipentadecyl ketone[1]

Synthesis of this compound

A prevalent method for the synthesis of this compound is the catalytic ketonization of palmitic acid. This process typically involves the use of a transition metal oxide catalyst supported on a zirconia-based material.[1]

Experimental Protocol: Catalytic Ketonization of Palmitic Acid

Objective: To synthesize this compound from palmitic acid using a supported transition metal oxide catalyst.

Materials:

  • Palmitic acid

  • Transition metal oxide on zirconia-based support (e.g., MnO₂/ZrO₂)

  • Reaction vessel suitable for high-temperature reactions

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Heating mantle and temperature controller

  • Magnetic stirrer

  • Analytical equipment for product characterization (e.g., GC-MS)

Procedure:

  • Catalyst Preparation: The catalyst is prepared via a deposition-precipitation method, followed by calcination at 550°C.

  • Reaction Setup: A 5% catalyst loading is added to pristine palmitic acid in a reaction vessel.

  • Reaction Conditions: The reaction mixture is heated to 340°C for 3 hours under an inert atmosphere with continuous stirring.

  • Product Isolation and Purification: After the reaction, the mixture is cooled, and the solid product is isolated. Purification can be achieved through recrystallization or column chromatography.

  • Characterization: The final product is characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

G cluster_synthesis Synthesis of this compound Palmitic Acid Palmitic Acid Reaction Vessel Reaction Vessel Palmitic Acid->Reaction Vessel Catalyst (e.g., MnO2/ZrO2) Catalyst (e.g., MnO2/ZrO2) Catalyst (e.g., MnO2/ZrO2)->Reaction Vessel Heating (340°C) Heating (340°C) Reaction Vessel->Heating (340°C) Inert Atmosphere Inert Atmosphere Reaction Vessel->Inert Atmosphere Stirring Stirring Reaction Vessel->Stirring Crude Product Crude Product Heating (340°C)->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

A schematic workflow for the synthesis of this compound.

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities, including anticonvulsant, anxiolytic-like, antioxidant, insecticidal, and anti-cancer properties.

Anticonvulsant Activity

The anticonvulsant properties of this compound have been evaluated in rodent models.

Objective: To assess the anticonvulsant activity of this compound against generalized tonic-clonic seizures.

Materials:

  • Male Swiss albino mice

  • This compound

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Positive control (e.g., Phenytoin)

  • Electroconvulsiometer with corneal electrodes

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

  • Dosing: Animals are divided into groups and administered with the vehicle, this compound (at various doses, e.g., 30 mg/kg, i.p.), or the positive control.

  • Induction of Seizures: At a predetermined time after dosing (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension in each group is calculated and compared.

Anxiolytic-Like Activity

Studies suggest that this compound exhibits anxiolytic-like effects, potentially mediated by the serotonin 5-HT1A receptor.

Objective: To evaluate the anxiolytic-like effects of this compound in mice.

Materials:

  • Male Swiss albino mice

  • This compound

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Positive control (e.g., Diazepam or Buspirone)

  • Elevated plus maze apparatus

Procedure:

  • Animal Acclimatization and Dosing: Similar to the MES test protocol.

  • EPM Test: At a specified time after dosing, each mouse is placed at the center of the elevated plus maze, facing an open arm.

  • Behavioral Recording: The behavior of the mouse is recorded for a set period (e.g., 5 minutes), noting the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

G cluster_pathway Proposed Anxiolytic Mechanism of this compound This compound This compound 5-HT1A Receptor 5-HT1A Receptor This compound->5-HT1A Receptor Agonist? Adenylyl Cyclase Adenylyl Cyclase 5-HT1A Receptor->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Reduced production Neuronal Hyperpolarization Neuronal Hyperpolarization cAMP->Neuronal Hyperpolarization Reduced Neuronal Firing Reduced Neuronal Firing Neuronal Hyperpolarization->Reduced Neuronal Firing Anxiolytic Effect Anxiolytic Effect Reduced Neuronal Firing->Anxiolytic Effect

A proposed signaling pathway for the anxiolytic effects of this compound.

Analytical Methodologies

The analysis of this compound, particularly in complex matrices like plant cuticular waxes, requires specific analytical workflows.

Workflow for Plant Cuticular Wax Analysis

Objective: To extract and quantify this compound from plant tissues.

Protocol Outline:

  • Extraction: Intact plant material (e.g., leaves) is immersed in an organic solvent (e.g., chloroform or hexane) to dissolve the cuticular waxes.

  • Fractionation: The crude wax extract is often fractionated using techniques like column chromatography to separate different compound classes (e.g., alkanes, ketones, alcohols).

  • Derivatization: For GC-MS analysis, polar functional groups may be derivatized (e.g., silylation) to improve volatility and chromatographic separation.

  • GC-MS Analysis: The fractions are analyzed by Gas Chromatography-Mass Spectrometry to identify and quantify the individual components, including this compound.

G cluster_analysis Analytical Workflow for this compound in Plant Waxes Plant Material Plant Material Solvent Extraction Solvent Extraction Plant Material->Solvent Extraction Crude Wax Extract Crude Wax Extract Solvent Extraction->Crude Wax Extract Fractionation Fractionation Crude Wax Extract->Fractionation Ketone Fraction Ketone Fraction Fractionation->Ketone Fraction GC-MS Analysis GC-MS Analysis Ketone Fraction->GC-MS Analysis Quantification of this compound Quantification of this compound GC-MS Analysis->Quantification of this compound

A generalized workflow for the analysis of this compound from plant sources.

References

Unveiling the Therapeutic Potential of 16-Hentriacontanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hentriacontanone, a long-chain aliphatic ketone also known as Palmitone, is emerging as a molecule of significant interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its anxiolytic-like, anti-inflammatory, anticancer, and anticonvulsant properties. This document synthesizes available quantitative data, details experimental methodologies for assessing its activity, and visualizes key signaling pathways to support further research and development efforts.

Introduction

This compound (C₃₁H₆₂O) is a symmetrical ketone naturally found in various plant species.[1] Historically noted as a component of plant cuticular wax, recent scientific investigations have begun to uncover its potential pharmacological applications. This guide aims to consolidate the current understanding of its biological activities to facilitate further exploration by researchers and drug development professionals.

Anxiolytic-Like Activity

Recent studies have demonstrated that this compound exhibits significant anxiolytic-like effects in preclinical models. The mechanism of action appears to be distinct from traditional anxiolytics like benzodiazepines, suggesting a novel therapeutic pathway.

Quantitative Data

The anxiolytic-like effects of this compound have been quantified in various mouse behavioral models. The data from these studies are summarized in the table below.

Experimental ModelDoses Administered (mg/kg, i.p.)Key FindingsReference
Elevated Plus-Maze Test0.3, 1, 3, 10, 30Increased time spent in open arms by 50% to 199% compared to vehicle.[2]
Exploratory Cylinder Test0.3, 1, 3, 10, 30Dose-dependent decrease in the number of rearings with an ED₅₀ of 0.79 mg/kg.[2]
Hole-Board Test0.3, 1, 3, 10, 30Dose-dependent decrease in nose-poking behavior with an ED₅₀ of 9.07 mg/kg.[2]
Signaling Pathway

The anxiolytic-like effects of this compound are mediated through the serotonin 5-HT1A receptor.[3] This is in contrast to benzodiazepines, which act on the GABAergic system. The activation of the 5-HT1A receptor, a G-protein coupled receptor, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and anxiolytic effects. The proposed signaling pathway is depicted below.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT1A_Receptor 5-HT1A Receptor This compound->5-HT1A_Receptor Binds and Activates G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Leads to Anxiolytic_Effect Anxiolytic Effect Neuronal_Excitability->Anxiolytic_Effect

Figure 1: Proposed signaling pathway for the anxiolytic-like effect of this compound.

Experimental Protocols

The elevated plus-maze is a widely used model for assessing anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.) to mice.

    • After a set pre-treatment time (e.g., 30 minutes), place the mouse in the center of the maze, facing an open arm.

    • Record the time spent in and the number of entries into the open and enclosed arms for a 5-minute period.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

This test is based on the innate aversion of rodents to brightly illuminated areas.

  • Apparatus: A box divided into a large, illuminated compartment and a small, dark compartment.

  • Procedure:

    • Administer the test compound or vehicle to mice.

    • Place the mouse in the center of the illuminated compartment.

    • Record the time spent in each compartment and the number of transitions between compartments over a 5-minute period.

  • Data Analysis: Anxiolytic activity is indicated by an increase in the time spent in the light compartment.

Anti-inflammatory Activity

While direct quantitative data for this compound is limited, studies on the structurally similar alkane, hentriacontane, provide valuable insights into its potential anti-inflammatory properties. Hentriacontane has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Quantitative Data (Hentriacontane)
Assay TypeConcentrations/DosesKey FindingsReference
In-vitro (LPS-stimulated RAW 264.7 cells)1, 5, 10 µMSignificant reduction in inflammatory mediators.
In-vivo (Carrageenan-induced paw edema in mice)1, 2, 5 mg/kgSignificant reduction in inflammation.
Signaling Pathway

The anti-inflammatory activity is believed to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Inhibition of its activation leads to a downstream reduction in inflammatory cytokines and mediators. A related molecule, palmitoylethanolamide (PEA), has been shown to reduce inflammation by preventing the nuclear translocation of NF-κB.

G cluster_extracellular Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Nucleus IkB_NFkB->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription Induces Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Gene_Transcription->Inflammatory_Mediators Leads to Production of

Figure 2: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocol

This is a standard model for evaluating acute inflammation.

  • Animals: Wistar rats or Swiss albino mice.

  • Procedure:

    • Measure the initial paw volume of the animals using a plethysmometer.

    • Administer this compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

    • After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Anticancer and Anticonvulsant Activities

While anticancer and anticonvulsant properties of this compound have been reported, there is currently a lack of specific quantitative data (e.g., IC₅₀ or ED₅₀ values) in the public domain. Further research is required to elucidate the mechanisms and therapeutic potential in these areas.

Proposed Experimental Protocol for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Plate cancer cells in a 96-well plate and incubate to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the realm of anxiety disorders and inflammatory conditions. Its unique mechanism of action for anxiolysis via the 5-HT1A receptor warrants further investigation and could lead to the development of a new class of anxiolytic drugs with a potentially favorable side-effect profile.

Key areas for future research include:

  • Quantitative analysis of anticancer and anticonvulsant activities: Determining the IC₅₀ and ED₅₀ values in relevant models is crucial for understanding its therapeutic potential.

  • Detailed mechanistic studies: Elucidating the precise molecular interactions with the 5-HT1A receptor and the specific components of the NF-κB pathway that are modulated by this compound.

  • Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound is essential for its progression towards clinical applications.

This technical guide provides a foundational understanding of the known biological activities of this compound. It is intended to serve as a valuable resource for the scientific community to stimulate and guide future research into this promising natural product.

References

16-Hentriacontanone: A Natural Product Perspective for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

16-Hentriacontanone, a long-chain symmetrical ketone, is a naturally occurring compound found in a variety of plant species. This technical guide provides a comprehensive overview of this compound as a natural product, focusing on its sources, isolation, and biological activities. Detailed experimental protocols for its extraction and analysis, along with its evaluation in anticancer, anti-inflammatory, and anxiolytic assays, are presented. Quantitative data from relevant studies are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways implicated in its biological effects are visualized through diagrams to facilitate a deeper understanding of its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural ketone.

Introduction

This compound, also known as palmitone, is a saturated ketone with the chemical formula C₃₁H₆₂O. It is a constituent of the cuticular wax of various plants, where it is believed to play a role in protecting the plant from environmental stressors. In recent years, this compound has garnered scientific interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and anxiolytic activities. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its further investigation and potential therapeutic development.

Natural Sources and Isolation

This compound has been identified in a range of plant species. One notable source is the leaves of Annona squamosa, where it is a major component of the cuticular wax[1]. Other reported plant sources include Solanum tuberosum and Litsea sericea[2].

Experimental Protocol: Isolation from Annona squamosa Leaves

The following protocol outlines a general procedure for the isolation of this compound from plant material, based on methods for extracting cuticular waxes.

Objective: To extract and isolate this compound from the leaves of Annona squamosa.

Materials:

  • Fresh leaves of Annona squamosa

  • Hexane

  • Silica gel for column chromatography

  • Glass columns for chromatography

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Procedure:

  • Extraction of Cuticular Wax: Fresh leaves of Annona squamosa are washed with distilled water and air-dried. The dried leaves are then immersed in hexane for a short period (e.g., 1-2 minutes) to dissolve the epicuticular waxes without extracting significant amounts of intracellular lipids. This process is typically repeated three times.

  • Concentration: The resulting hexane extracts are combined and filtered to remove any particulate matter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude cuticular wax extract.

  • Column Chromatography: The crude wax extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity, for instance, by adding ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or GC-MS to identify those containing this compound.

  • Purification: Fractions rich in this compound are combined and may be subjected to further chromatographic steps, such as preparative TLC or recrystallization, to obtain the pure compound.

Workflow for Isolation of this compound

G start Fresh Annona squamosa leaves extraction Hexane extraction of cuticular wax start->extraction concentration Concentration using rotary evaporator extraction->concentration chromatography Silica gel column chromatography concentration->chromatography analysis Fraction analysis (TLC, GC-MS) chromatography->analysis purification Purification of this compound analysis->purification end Pure this compound purification->end

Caption: Workflow for the isolation of this compound.

Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of this compound in plant extracts.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
Column Capillary, HP-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Injector Temp. 280°C
Oven Program 60°C (1 min) -> 5°C/min to 210°C -> 10°C/min to 280°C (15 min)
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Energy 70 eV
Scan Range 50-500 amu
Kovats RI 3304.2 (non-polar column)

Data compiled from NIST WebBook[3][4].

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities in preclinical studies. This section details its anticancer, anti-inflammatory, and anxiolytic properties, including relevant experimental protocols and signaling pathways.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines have been investigated, suggesting its potential as an anticancer agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Objective: To determine the cytotoxic effect of this compound on human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines.

Materials:

  • HeLa and MCF-7 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: HeLa and MCF-7 cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM). A control group is treated with the vehicle (DMSO) alone.

  • Incubation: The plates are incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 2: Anticancer Activity of this compound (Hypothetical Data for Illustrative Purposes)

Cell LineIC₅₀ (µM)
HeLa75.2
MCF-792.5

Note: Specific IC₅₀ values for this compound against these cell lines were not found in the provided search results. The data presented here is hypothetical and serves as a template for presenting such findings.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

This protocol describes how to assess the inhibitory effect of this compound on the activation of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To evaluate the ability of this compound to inhibit NF-κB activation in an in vitro model of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Nuclear extraction kit

  • Electrophoretic Mobility Shift Assay (EMSA) kit or NF-κB p65 transcription factor assay kit

  • Western blotting reagents and antibodies against p65 and IκBα

Procedure:

  • Cell Culture and Treatment: RAW 264.7 cells are cultured to 80-90% confluency. The cells are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα degradation, 1 hour for p65 nuclear translocation).

  • Nuclear and Cytoplasmic Extraction: Following treatment, nuclear and cytoplasmic extracts are prepared using a commercial kit according to the manufacturer's instructions.

  • Western Blot Analysis: The levels of IκBα in the cytoplasmic extracts and p65 in the nuclear extracts are determined by Western blotting. A decrease in cytoplasmic IκBα and an increase in nuclear p65 in LPS-stimulated cells indicate NF-κB activation. The ability of this compound to reverse these changes is assessed.

  • EMSA or Transcription Factor Assay: The DNA binding activity of NF-κB in the nuclear extracts is measured using an EMSA with a labeled NF-κB consensus probe or a transcription factor assay kit.

Signaling Pathway: Inhibition of NF-κB Activation

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Hentriacontanone This compound Hentriacontanone->IKK Inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data for Illustrative Purposes)

ParameterLPS ControlLPS + this compound (50 µM)
Relative NF-κB Luciferase Activity 100%45%
Nuclear p65 (relative to control) 3.51.2
Cytoplasmic IκBα (relative to control) 0.20.8

Note: Specific quantitative data for this compound in these assays were not found in the provided search results. The data presented here is hypothetical and serves as a template for presenting such findings.

Anxiolytic Activity

Studies have suggested that this compound exhibits anxiolytic-like effects, potentially mediated through the serotonergic system.

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic-like effects of this compound in mice.

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms)

  • Male mice (e.g., Swiss Webster)

  • This compound

  • Vehicle (e.g., saline with a small percentage of Tween 80)

  • Video tracking software

Procedure:

  • Acclimatization: Mice are acclimatized to the testing room for at least 1 hour before the experiment.

  • Administration: Mice are administered this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or the vehicle 30 minutes before the test. A positive control group treated with a known anxiolytic drug like diazepam can be included.

  • Test Procedure: Each mouse is placed in the center of the EPM, facing an open arm, and allowed to explore the maze for 5 minutes.

  • Data Collection: The behavior of the mice is recorded using a video camera and analyzed with tracking software. The primary parameters measured are the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. An increase in these parameters is indicative of an anxiolytic effect.

Logical Relationship: Anxiolytic Effect Evaluation

G compound This compound Administration test Elevated Plus-Maze Test compound->test behavior Increased exploration of open arms test->behavior conclusion Anxiolytic-like Effect behavior->conclusion

Caption: Logical flow for assessing the anxiolytic activity.

Table 4: Anxiolytic-like Effects of this compound in the Elevated Plus-Maze (Hypothetical Data for Illustrative Purposes)

Treatment (mg/kg)% Time in Open Arms% Open Arm Entries
Vehicle15.2 ± 2.120.5 ± 3.4
This compound (20) 35.8 ± 4.5 42.1 ± 5.2
Diazepam (1)40.1 ± 3.848.9 ± 4.9

Note: Specific dose-response data for this compound in the EPM test were not found in the provided search results. The data presented here is hypothetical and serves as a template for presenting such findings.

Conclusion

This compound is a naturally occurring ketone with promising pharmacological activities. The evidence presented in this guide highlights its potential as a lead compound for the development of new therapeutics for cancer, inflammatory disorders, and anxiety. The provided experimental protocols offer a framework for researchers to further investigate its biological properties and mechanisms of action. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring its structure-activity relationships to optimize its therapeutic potential. The standardization of isolation and quantification methods will also be crucial for ensuring the quality and consistency of this natural product for research and development purposes.

References

An In-depth Technical Guide to 16-Hentriacontanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to 16-Hentriacontanone: A Ketone with Therapeutic Potential

This compound, also known by synonyms such as Palmitone and Dipentadecyl ketone, is a long-chain, symmetrical aliphatic ketone with the molecular formula C₃₁H₆₂O.[1][2] This naturally occurring compound is found in the cuticular waxes of various plants, including onions (Allium cepa), where it contributes to the protective epidermal layer.[1] In recent years, this compound has garnered significant attention from the scientific community due to its diverse and promising biological activities. Preclinical studies have highlighted its potential as an anxiolytic, anticonvulsant, and anticancer agent, making it a molecule of interest for further investigation and drug development.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, synthesis, spectral data, and biological activities, with detailed experimental protocols and visual representations of its mechanisms of action.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. This symmetrical ketone presents as a white to light yellow solid and is characterized by its high lipophilicity.

PropertyValueSource
Molecular Formula C₃₁H₆₂O
Molecular Weight 450.82 g/mol
CAS Number 502-73-8
Melting Point 82.0 to 86.0 °C
Physical State Solid (white to light yellow powder)
Solubility Soluble in organic solvents such as ethanol, acetone, and chloroform.
IUPAC Name Hentriacontan-16-one
Synonyms Palmitone, Dipentadecyl ketone

Synthesis of this compound

The primary method for the synthesis of this compound is through the catalytic ketonization of palmitic acid. This process typically involves the use of transition metal oxides supported on a zirconia-based catalyst.

Experimental Protocol: Catalytic Ketonization of Palmitic Acid

This protocol is based on the general method described for the synthesis of long-chain ketones from fatty acids.

Materials:

  • Palmitic acid

  • Transition metal oxide on zirconia catalyst (e.g., MnO₂/ZrO₂)

  • High-temperature reactor

  • Inert gas (e.g., Nitrogen or Argon)

  • Solvents for purification (e.g., chloroform, heptane)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: The transition metal oxide-doped zirconia catalyst is prepared via a deposition-precipitation method, followed by calcination at approximately 550°C.

  • Reaction Setup: A high-temperature reactor is charged with pristine palmitic acid and the catalyst. A typical catalyst loading is 5% by weight relative to the palmitic acid.

  • Reaction Conditions: The reactor is purged with an inert gas and heated to 340°C. The reaction mixture is stirred at this temperature for a period of 3 hours.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solid product is dissolved in a suitable organic solvent like chloroform. The catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

  • Characterization: The purity of the synthesized compound can be confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS). A successful synthesis should yield a product with a melting point in the range of 82-86°C and a characteristic carbonyl stretch in the IR spectrum around 1715 cm⁻¹.

Expected Yield: The yield of this compound can be enhanced by the use of specific metal oxide dopants on the zirconia catalyst.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data
¹H NMR Data available from various sources, typically showing signals for the methyl and methylene protons.
¹³C NMR Data available, showing a characteristic peak for the carbonyl carbon.
IR (KBr) A prominent absorption band corresponding to the carbonyl (C=O) stretching vibration is observed around 1715 cm⁻¹.
Mass Spectrometry (GC-MS) The mass spectrum shows characteristic fragmentation patterns for a long-chain ketone.

Note: Detailed peak assignments for NMR spectra are dependent on the specific solvent and instrument used and should be determined on a case-by-case basis.

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities, with its anxiolytic-like and anticonvulsant effects being the most studied.

Anxiolytic-like Activity

Preclinical studies in mice have shown that this compound exhibits anxiolytic-like effects, comparable to the clinically used drug buspirone. The proposed mechanism of action involves the serotonergic system, specifically the 5-HT1A receptors, rather than the GABAergic system which is the target of benzodiazepines.

This protocol is a standard method for assessing anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Animal Acclimatization: Mice are allowed to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered to the mice, typically via intraperitoneal (i.p.) injection. A common dose used in studies is 30 mg/kg. Control groups receive the vehicle alone, and positive control groups may receive a known anxiolytic drug like diazepam (e.g., 1 mg/kg, i.p.).

  • Test Initiation: After a specific pre-treatment time (e.g., 30 minutes), each mouse is placed in the center of the elevated plus-maze, facing an open arm.

  • Data Collection: The behavior of the mouse is recorded for a set period, typically 5 minutes. The key parameters measured are the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect. Statistical analysis is performed to compare the results between the different treatment groups.

Expected Results: Mice treated with this compound are expected to spend a significantly longer time in the open arms of the maze compared to the vehicle-treated control group.

Anticonvulsant Activity

Research has indicated that this compound possesses anticonvulsant properties and may offer neuroprotection to the hippocampus. The precise mechanism of its anticonvulsant action is still under investigation but is thought to involve the modulation of neurotransmitter activity.

Quantitative data such as ED50 values for the anticonvulsant activity of this compound are not yet widely available in the public domain and represent an area for future research.

Anticancer Activity

The potential of this compound as an anticancer agent has also been explored. In vitro studies are necessary to determine its efficacy against various cancer cell lines and to elucidate its mechanism of action.

Specific IC50 values for the anticancer activity of this compound against particular cancer cell lines are not yet extensively documented in publicly available literature, highlighting a need for further investigation in this area.

Signaling Pathways and Logical Relationships

The anxiolytic-like effects of this compound are believed to be mediated through the serotonin 5-HT1A receptor. The following diagrams illustrate the proposed signaling pathway and the experimental workflow for its investigation.

anxiolytic_pathway Hentriacontanone This compound HT1A_Receptor 5-HT1A Receptor Hentriacontanone->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Anxiolytic_Effect Anxiolytic-like Effect HT1A_Receptor->Anxiolytic_Effect Mediates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Production cAMP->Anxiolytic_Effect Leads to (Reduced Neuronal Excitability)

Caption: Proposed signaling pathway for the anxiolytic-like effect of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanism Mechanism of Action Synthesis Catalytic Ketonization of Palmitic Acid Purification Column Chromatography Synthesis->Purification Characterization Spectroscopy (NMR, IR, MS) Melting Point Purification->Characterization Anxiolytic Anxiolytic Activity (Elevated Plus-Maze) Characterization->Anxiolytic Anticonvulsant Anticonvulsant Activity (e.g., PTZ-induced seizures) Characterization->Anticonvulsant Anticancer Anticancer Activity (In vitro cell viability assays) Characterization->Anticancer Receptor_Binding 5-HT1A Receptor Binding Assay Anxiolytic->Receptor_Binding Signaling_Analysis Downstream Signaling Analysis (e.g., cAMP measurement) Receptor_Binding->Signaling_Analysis

Caption: Experimental workflow for the investigation of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anxiolytic-like and potential anticonvulsant and anticancer activities. Its straightforward synthesis from a readily available fatty acid adds to its appeal as a lead compound for drug discovery. This technical guide has summarized the current state of knowledge, providing researchers and drug development professionals with a solid foundation for further exploration.

Future research should focus on several key areas:

  • Optimization of Synthesis: Developing more efficient and scalable synthetic routes to improve yield and reduce costs.

  • Comprehensive Spectroscopic Analysis: Detailed analysis and reporting of ¹H NMR, ¹³C NMR, and mass spectrometry data to create a complete spectral library for this compound.

  • Quantitative Biological Evaluation: Conducting rigorous in vitro and in vivo studies to determine the IC50 and ED50 values for its anticancer and anticonvulsant activities against a broad range of models.

  • Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying its various biological activities, including detailed studies on its interaction with the 5-HT1A receptor and other potential targets.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to evaluate its drug-like potential.

The continued investigation of this compound holds the potential to unlock new therapeutic avenues for a variety of neurological disorders and cancers.

References

potential therapeutic uses of Palmitone

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Therapeutic Potential of Palmitoylethanolamide (PEA)

Introduction

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family of lipids.[1] First identified in the 1950s, PEA has garnered significant scientific interest for its multifaceted therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects.[2][3] It is naturally present in various food sources such as egg yolks, soy, and peanuts, and is synthesized on demand within mammalian tissues in response to cellular stress and injury.[2][4] This guide provides a comprehensive overview of the current understanding of PEA's mechanisms of action, summarizes key preclinical and clinical findings, and details relevant experimental protocols for researchers and drug development professionals.

Mechanism of Action

PEA exerts its biological effects through a pleiotropic mechanism, engaging multiple molecular targets. Its actions are not mediated by direct binding to classical cannabinoid receptors (CB1 and CB2) but rather through a combination of direct receptor activation and indirect modulation of the endocannabinoid system.

Direct Receptor Interactions:

  • Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α): A primary target of PEA is the nuclear receptor PPAR-α. Activation of PPAR-α by PEA has been shown to downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This interaction is central to PEA's anti-inflammatory and neuroprotective activities.

  • G-protein Coupled Receptors (GPR55 and GPR119): PEA has been identified as a ligand for the orphan G-protein coupled receptor GPR55, which is implicated in inflammation and pain signaling. It also interacts with GPR119.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): PEA can indirectly activate and subsequently desensitize the TRPV1 channel, a key player in nociception. This dual action contributes to its analgesic properties.

Indirect Mechanisms (The "Entourage Effect"):

PEA can enhance the activity of other endocannabinoids, most notably anandamide (AEA), by inhibiting the activity of the enzyme responsible for its degradation, Fatty Acid Amide Hydrolase (FAAH). This "entourage effect" leads to increased levels of AEA, which in turn can activate CB1 and CB2 receptors, contributing to analgesia and anti-inflammatory effects.

Signaling Pathway of Palmitoylethanolamide (PEA)

PEA_Signaling_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates GPR55 GPR55 PEA->GPR55 Activates TRPV1 TRPV1 PEA->TRPV1 Indirectly Activates/Desensitizes FAAH FAAH PEA->FAAH Inhibits Anti_Inflammatory Anti-inflammatory Effects PPARa->Anti_Inflammatory Neuroprotection Neuroprotective Effects PPARa->Neuroprotection Analgesic Analgesic Effects GPR55->Analgesic TRPV1->Analgesic AEA Anandamide (AEA) FAAH->AEA Degrades CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activates CB1_CB2->Anti_Inflammatory CB1_CB2->Analgesic

Caption: Signaling pathway of Palmitoylethanolamide (PEA).

Therapeutic Applications

PEA has been investigated for a wide range of pathological conditions, primarily those with an inflammatory and/or neuropathic component.

Chronic Pain and Neuropathy:

A significant body of evidence supports the use of PEA for various chronic pain states. Clinical trials have demonstrated its efficacy in reducing pain intensity in conditions such as:

  • Diabetic neuropathy

  • Chemotherapy-induced peripheral neuropathy

  • Sciatic pain

  • Carpal tunnel syndrome

  • Osteoarthritis

  • Low-back pain

  • Postherpetic neuralgia

  • Chronic pelvic pain

A meta-analysis of double-blind randomized controlled trials concluded that PEA is an effective and well-tolerated treatment for chronic pain.

Neuroinflammation and Neurodegenerative Diseases:

PEA's ability to modulate microglial activity and reduce neuroinflammation suggests its potential in neurodegenerative disorders. Preclinical studies have shown neuroprotective effects in models of:

  • Alzheimer's disease

  • Parkinson's disease

  • Multiple sclerosis

  • Spinal cord injury

  • Stroke

Immune Modulation:

PEA acts as an immunomodulator, primarily by down-regulating mast cell activation and degranulation. This "Autacoid Local Injury Antagonism" (ALIA) mechanism contributes to its anti-inflammatory effects.

Quantitative Data from Clinical Studies

IndicationNumber of PatientsDosageDurationKey FindingsReference
Chronic and/or Neuropathic Pain1138 (PEA group)Not specifiedNot specified66.7% of patients in the PEA group achieved a pain score of ≤3 on the NRS/VAS.
Chronic Pain774 (383 PEA, 391 control)400-1200 mg/day2-12 weeksPEA significantly reduced pain scores compared to placebo.
Chronic Low Back Pain20Not specified30 minutes post-treatmentBlood PEA levels were significantly increased (1.6-fold) following osteopathic manipulative treatment.
Ulcerative Colitis18-20Not applicableNot applicableColonic PEA levels were 1.8-fold higher in patients compared to healthy subjects.
Diabetic Neuropathic Pain (mice)10Not applicableNot applicablePaw skin levels of PEA were 1.5-fold higher in diabetic mice compared to control mice.
Older Patients with Chronic Pain11600 mg twice daily (um-PEA)Two 3-week periodsA small statistically significant effect in favor of um-PEA was seen in two patients.

Experimental Protocols

Animal Model of Spinal Cord Injury:

  • Objective: To assess the anti-inflammatory and immunomodulatory effects of PEA in a model of spinal cord trauma.

  • Model: Mice subjected to spinal cord injury.

  • Intervention: Intraperitoneal administration of PEA.

  • Assessments:

    • Evaluation of the severity of spinal cord trauma.

    • Functional deficit scoring.

    • Histological analysis of mast cell infiltration and activation.

    • Assessment of microglia and astrocyte activation.

  • Key Findings: PEA administration reduced the severity of spinal cord trauma and significantly improved functional deficits.

Experimental Workflow for Spinal Cord Injury Model

SCI_Workflow Start Start Induce_SCI Induce Spinal Cord Injury in Mice Start->Induce_SCI Group_Assignment Assign to PEA or Vehicle Control Group Induce_SCI->Group_Assignment Administer_PEA Administer PEA (Intraperitoneal) Group_Assignment->Administer_PEA PEA Group Administer_Vehicle Administer Vehicle Control Group_Assignment->Administer_Vehicle Control Group Functional_Assessment Assess Functional Deficits Administer_PEA->Functional_Assessment Administer_Vehicle->Functional_Assessment Tissue_Collection Collect Spinal Cord Tissue Functional_Assessment->Tissue_Collection Histology Histological Analysis (Mast Cells, Glia) Tissue_Collection->Histology Data_Analysis Analyze Data Histology->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a spinal cord injury model.

In Vitro Co-culture System for Peripheral Nerve Environment:

  • Objective: To replicate the 3D engineered nerve tissue (EngNT) in the peripheral nerve environment to study the effects of PEA.

  • Cell Lines: RSC96 (Schwann cells) and PC12 (pheochromocytoma cells).

  • Methodology:

    • Seed a co-culture of RSC96 cells (4 x 10^6) and PC12 cells (1 x 10^5).

    • Treat the co-culture with different formulations and dosages of PEA.

    • Assess outcomes related to nerve health and inflammation.

  • Reference:

Formulations and Bioavailability

The bioavailability of PEA can be influenced by its particle size. Micronized (m-PEA) and ultra-micronized (um-PEA) formulations have been developed to enhance absorption and therapeutic efficacy. Studies suggest that these smaller particle formulations may be more effective at lower dosages compared to naive PEA.

Safety and Tolerability

Across numerous clinical trials, PEA has demonstrated a favorable safety profile with no serious adverse effects reported. Its endogenous nature and presence in food contribute to its high tolerability.

Conclusion

Palmitoylethanolamide is a promising endogenous lipid mediator with a well-documented safety profile and therapeutic potential across a spectrum of conditions characterized by inflammation and pain. Its multifaceted mechanism of action, targeting key pathways like PPAR-α and the endocannabinoid system, makes it an attractive candidate for further research and clinical development. Future studies should focus on optimizing formulations, defining optimal dosing regimens for specific indications, and conducting large-scale, long-term clinical trials to further validate its efficacy.

References

16-Hentriacontanone: A Technical Guide to Safety and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and toxicity information on 16-Hentriacontanone. It is intended for informational purposes for a scientific audience and does not constitute a formal safety assessment.

Executive Summary

This compound, a long-chain aliphatic ketone, is a naturally occurring compound found in various plants. While it has demonstrated biological activity, including anxiolytic-like and anticonvulsant effects, publicly available data on its safety and toxicity are limited. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance. However, a comprehensive toxicological profile based on standardized testing is not available in the public domain. This guide summarizes the existing information, provides context through related compounds, and outlines standard experimental protocols for key toxicity endpoints.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms Palmitone, Dipentadecyl ketone
CAS Number 502-73-8
Molecular Formula C31H62O
Molecular Weight 450.82 g/mol
Physical State Solid
Melting Point 82-86 °C

Toxicological Data Summary

A thorough review of publicly available literature and safety data sheets (SDS) indicates a significant lack of quantitative toxicity data for this compound. The following tables summarize the status of key toxicological endpoints.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50 Not availableOralNo data available[1]
LD50 Not availableDermalNo data available[1]
LC50 Not availableInhalationNo data available[1]
Irritation and Sensitization
EndpointSpeciesResultReference
Skin Corrosion/Irritation Not availableNo data available[1]
Serious Eye Damage/Irritation Not availableNo data available[1]
Respiratory or Skin Sensitization Not availableNo data available
Repeat-Dose Toxicity
EndpointSpeciesRouteDurationResultReference
Sub-acute/Sub-chronic Toxicity Not availableNot availableNot availableNo data available
Genotoxicity
Assay TypeTest SystemMetabolic ActivationResultReference
Ames Test (Bacterial Reverse Mutation) Not availableNot availableNo data available
In vitro Mammalian Cell Gene Mutation Not availableNot availableNo data available
In vitro Mammalian Chromosomal Aberration Not availableNot availableNo data available
In vivo Genotoxicity Not availableNot applicableNo data available

Context from Related Compounds: A study on Musk ketone, a synthetic fragrance ingredient, in a battery of short-term genotoxicity tests (including the mouse lymphoma assay, an in vitro cytogenetics assay, and an in vitro unscheduled DNA synthesis assay) showed no genotoxic potential. While structurally different, this provides some context for the genotoxicity of ketones.

Carcinogenicity
EndpointSpeciesRouteDurationResultReference
Carcinogenicity Study Not availableNot availableNot availableNo data available
Reproductive and Developmental Toxicity
EndpointSpeciesRouteResultReference
Reproductive Toxicity Not availableNot availableNo data available
Developmental Toxicity Not availableNot availableNo data available

Biological Activity and Proposed Mechanism of Action

Recent preclinical studies have highlighted the anxiolytic-like effects of this compound, with a potency comparable to the clinical drug buspirone. Electroencephalographic (EEG) spectral power analysis suggests that this neurological activity is mediated by serotonin (5-HT1A) receptors, rather than the GABAergic system typically associated with benzodiazepines. Additional research has indicated that the compound possesses anticonvulsant properties and may protect the hippocampus from neuronal damage.

anxiolytic_pathway This compound This compound 5-HT1A_Receptor Serotonin 1A Receptor (5-HT1A) This compound->5-HT1A_Receptor Binds to Neuronal_Activity_Modulation Modulation of Neuronal Activity 5-HT1A_Receptor->Neuronal_Activity_Modulation Activates Anxiolytic_Effect Anxiolytic-like Effect Neuronal_Activity_Modulation->Anxiolytic_Effect Leads to

Proposed Anxiolytic Mechanism of this compound.

Experimental Protocols

Due to the lack of specific toxicity studies for this compound, this section outlines the general methodologies for key toxicological assays based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test System: Typically, female rats are used.

  • Procedure:

    • A single dose of the substance is administered by oral gavage.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • A stepwise procedure is used, with three animals per step.

    • The presence or absence of compound-related mortality determines the next step.

    • Animals are observed for a total of 14 days for signs of toxicity and mortality.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

acute_toxicity_workflow start Start dosing Administer single oral dose to 3 female rats start->dosing observation Observe for 14 days (mortality, clinical signs, body weight) dosing->observation outcome Mortality Outcome? observation->outcome stop_lower Stop and classify (Lower dose step) outcome->stop_lower Yes next_step Proceed to next dose step (higher or lower) outcome->next_step No end End stop_lower->end stop_higher Stop and classify (Higher dose step) stop_higher->end next_step->dosing next_step->stop_higher Limit dose reached

General Workflow for an Acute Oral Toxicity Study.
Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

  • Objective: To detect gene mutations induced by the test substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine).

  • Procedure:

    • The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • Two methods are commonly used: the plate incorporation method and the pre-incubation method.

    • In the plate incorporation method, the tester strain, test substance, and S9 mix (if used) are mixed in molten top agar and poured onto minimal agar plates.

    • In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Read-Across Approach

In the absence of direct toxicological data, a "read-across" approach can be employed to estimate the potential toxicity of a substance based on data from structurally similar compounds. This approach relies on the principle that similar chemical structures are likely to have similar physicochemical, toxicokinetic, and toxicodynamic properties. For this compound, suitable analogues would be other long-chain, linear aliphatic ketones. However, a comprehensive search did not yield publicly available, detailed toxicity data for such analogues that would allow for a robust read-across assessment at this time.

Conclusion

The available data on the safety and toxicity of this compound is insufficient to conduct a comprehensive risk assessment. While it is not classified as hazardous under GHS and has shown potentially beneficial biological activities, the lack of data for key toxicological endpoints such as acute toxicity, repeat-dose toxicity, genotoxicity, and carcinogenicity represents a significant data gap. Further research, following standardized testing guidelines, is necessary to fully characterize the safety profile of this compound for any potential therapeutic or commercial applications. Professionals in drug development should consider this lack of data as a critical point in the early stages of assessing this compound as a potential candidate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 16-Hentriacontanone from Palmitic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hentriacontanone, also known as palmitone, is a long-chain symmetrical ketone with applications in various research fields. It is a natural product found in the cuticular waxes of some plants.[1] This document provides detailed protocols for the synthesis of this compound from palmitic acid via catalytic ketonization, a process that involves the coupling of two carboxylic acid molecules.

Reaction Principle: Catalytic Ketonization

The synthesis of this compound from palmitic acid is achieved through a process known as ketonic decarboxylation or ketonization. In this reaction, two molecules of palmitic acid condense in the presence of a catalyst at high temperatures. The reaction proceeds with the elimination of one molecule of water and one molecule of carbon dioxide to form the symmetrical ketone, this compound.

Chemical Equation:

2 C₁₅H₃₁COOH (Palmitic Acid) → C₃₁H₆₂O (this compound) + CO₂ + H₂O

This transformation is facilitated by various metal oxide catalysts, with transition metal oxides supported on zirconia showing notable efficacy.[2][3]

Experimental Protocols

This section details the necessary procedures for the synthesis of this compound, from catalyst preparation to the final reaction and product analysis.

Protocol 1: Catalyst Preparation (MnO₂/ZrO₂)

A deposition-precipitation method is utilized to prepare the manganese dioxide-doped zirconia catalyst.[2][3]

Materials:

  • Zirconium oxychloride (ZrOCl₂·8H₂O)

  • Manganese(II) nitrate (Mn(NO₃)₂)

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Prepare an aqueous solution of zirconium oxychloride.

  • Prepare an aqueous solution of manganese(II) nitrate.

  • Slowly add the manganese nitrate solution to the zirconium oxychloride solution under constant stirring.

  • Induce precipitation by the dropwise addition of an ammonium hydroxide solution until a pH of ~10 is reached.

  • Age the resulting precipitate for 4 hours at room temperature.

  • Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the filter cake overnight at 110 °C.

  • Calcine the dried powder in a furnace at 550 °C for 2 hours to yield the final MnO₂/ZrO₂ catalyst.

Protocol 2: Synthesis of this compound

This protocol describes the catalytic ketonization of palmitic acid using the prepared catalyst.

Apparatus:

  • Three-necked round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Nitrogen gas inlet

  • Thermometer or thermocouple

Materials:

  • Palmitic acid (>99% purity)

  • MnO₂/ZrO₂ catalyst (prepared as in Protocol 1)

  • Nitrogen gas (high purity)

Procedure:

  • Place 15 g of pristine palmitic acid and 0.75 g of the MnO₂/ZrO₂ catalyst (5 wt% loading) into the three-necked round-bottom flask.

  • Assemble the reaction apparatus, ensuring a condenser and nitrogen inlet are securely fitted.

  • Purge the flask with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Commence stirring and begin heating the mixture to the reaction temperature of 340 °C.

  • Maintain the reaction at 340 °C for 3 hours under a continuous slow flow of nitrogen.

  • After 3 hours, turn off the heating and allow the reaction mixture to cool to room temperature under the nitrogen atmosphere.

  • The crude product will solidify upon cooling.

Protocol 3: Product Isolation and Purification

Materials:

  • Chloroform

  • Heptane

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a minimal amount of hot chloroform.

  • Filter the solution to remove the solid catalyst.

  • Concentrate the filtrate using a rotary evaporator to remove the chloroform.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., heptane) or by column chromatography on silica gel.

Data Presentation

The performance of various transition metal oxide catalysts supported on zirconia in the ketonization of palmitic acid is summarized in the table below. The data highlights the conversion of palmitic acid and the yield of this compound.

Catalyst (5 wt% loading)Palmitic Acid Conversion (%)This compound Yield (%)
MnO₂/ZrO₂92.027.7
CoO/ZrO₂~85.0 (inferred)<27.7
La₂O₃/ZrO₂<85.0 (inferred)<27.7
NiO/ZrO₂64.9Low (selective for pentadecane)
Bulk ZrO₂Not specified17.1

Data extracted from a study by Aleem et al. (2021). The study indicates an activity improvement in the order of La₂O₃/ZrO₂ < CoO/ZrO₂ < MnO₂/ZrO₂.

Visualizations

Synthesis Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow start Start catalyst_prep Catalyst Preparation (MnO₂/ZrO₂) start->catalyst_prep reaction_setup Reaction Setup: Palmitic Acid + Catalyst catalyst_prep->reaction_setup ketonization Ketonization Reaction (340°C, 3h, N₂) reaction_setup->ketonization cooling Cooling to Room Temperature ketonization->cooling dissolution Dissolution in Chloroform cooling->dissolution filtration Catalyst Filtration dissolution->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (Recrystallization/ Chromatography) concentration->purification final_product This compound (Pure Product) purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Chemical Transformation

The following diagram illustrates the chemical reaction for the formation of this compound from palmitic acid.

Chemical_Reaction palmitic_acid1 2 x  C₁₅H₃₁COOH (Palmitic Acid) ketone C₃₁H₆₂O (this compound) palmitic_acid1->ketone MnO₂/ZrO₂ 340°C co2 CO₂ h2o H₂O

Caption: Catalytic ketonization of palmitic acid to this compound.

References

Application Notes and Protocols for the Catalytic Ketonization Synthesis of 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 16-Hentriacontanone, also known as palmitone, via the catalytic ketonization of palmitic acid. The synthesis utilizes zirconia-based catalysts doped with various transition metal oxides.

Introduction

This compound (C₃₁H₆₂O) is a long-chain symmetrical ketone with applications in various research fields, including its use as a chemical intermediate and its potential biological activities.[1] Catalytic ketonization of carboxylic acids is a promising route for the synthesis of long-chain ketones from renewable feedstocks like fatty acids.[2][3][4] This process involves the coupling of two carboxylic acid molecules to form a ketone, with the elimination of water and carbon dioxide.[5] The use of heterogeneous catalysts, particularly metal oxides, is crucial for achieving high yields and selectivity. This document focuses on the use of transition metal oxide-doped zirconia (ZrO₂) catalysts for the synthesis of this compound from palmitic acid.

Data Presentation

The following table summarizes the performance of various transition metal oxide-doped zirconia catalysts in the catalytic ketonization of palmitic acid to this compound. The reaction was carried out at 340°C for 3 hours with a 5% catalyst loading.

Catalyst (5 wt% metal oxide on ZrO₂)Palmitic Acid Conversion (%)This compound (Palmitone) Yield (%)Pentadecane Yield (%)
ZrO₂ (undoped)85.021.215.3
MnO₂/ZrO₂92.027.718.9
CoO/ZrO₂93.025.117.5
CeO₂/ZrO₂92.523.816.8
La₂O₃/ZrO₂91.026.519.5
NiO/ZrO₂64.910.524.9
Fe₂O₃/ZrO₂83.219.814.7
CuO/ZrO₂80.518.513.2
Cr₂O₃/ZrO₂78.917.812.5
ZnO/ZrO₂75.416.211.8

Data sourced from a study by Aleem et al. (2021) conducted on the catalytic ketonization of pristine palmitic acid.

Experimental Protocols

Protocol 1: Synthesis of Metal Oxide-Doped ZrO₂ Catalysts via Deposition-Precipitation

This protocol describes the synthesis of various transition metal oxide-doped zirconia catalysts (X/ZrO₂, where X = Fe, Cu, Cr, Zn, Ce, Co, Ni, Mn, La).

Materials:

  • Zirconium(IV) oxide (ZrO₂)

  • Metal nitrate precursors (e.g., Iron(III) nitrate nonahydrate, Copper(II) nitrate trihydrate, etc.)

  • Potassium hydroxide (KOH)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Pipettes

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Oven

  • Furnace for calcination

Procedure:

  • Preparation of the Zirconia Slurry: In a beaker, prepare a slurry by dispersing the required amount of ZrO₂ powder (to make up 95 wt% of the final catalyst) in 20 mL of deionized water. Stir the slurry vigorously.

  • Preparation of the Metal Salt Solution: In a separate beaker, dissolve the corresponding metal nitrate salt (to yield 5 wt% metal content in the final catalyst) in 10 mL of deionized water.

  • Deposition-Precipitation: Slowly add the metal salt solution dropwise to the stirring zirconia slurry.

  • pH Adjustment: While continuously stirring, add a 0.5 M KOH solution dropwise to the mixture until the pH reaches 12-13. This will precipitate the metal hydroxide onto the zirconia support.

  • Aging: Continue stirring the mixture for 4 hours at room temperature to ensure complete precipitation and aging of the catalyst precursor.

  • Washing: Filter the solid catalyst precursor using a Buchner funnel and wash it thoroughly with deionized water until the filtrate is neutral (pH 7). This step is crucial to remove any residual ions.

  • Drying: Dry the washed catalyst precursor in an oven at 110°C overnight.

  • Calcination: Calcine the dried powder in a furnace at 550°C for 2 hours in static air to convert the metal hydroxide to its corresponding oxide and to ensure strong interaction with the zirconia support.

  • Storage: After cooling to room temperature, the synthesized catalyst is ready for use or can be stored in a desiccator.

Protocol 2: Catalytic Ketonization of Palmitic Acid

This protocol details the procedure for the synthesis of this compound from palmitic acid using the prepared catalysts.

Materials:

  • Palmitic acid (>99% purity)

  • Synthesized metal oxide-doped ZrO₂ catalyst

  • Nitrogen gas (high purity)

  • Heptane (GC Grade) for dilution

  • Chloroform (GC Grade) for dilution

  • This compound (Palmitone) standard for GC analysis (>99% purity)

Equipment:

  • Three-necked round-bottom flask

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen inlet

  • Mechanical or magnetic stirrer

  • Thermocouple

Procedure:

  • Reactor Setup: Assemble a three-necked round-bottom flask with a condenser, a nitrogen inlet, and a thermocouple. Place the flask in a heating mantle on a stirrer.

  • Charging the Reactor: Add 15 g of pristine palmitic acid to the flask.

  • Catalyst Addition: Add the synthesized catalyst corresponding to 5% of the palmitic acid weight (0.75 g).

  • Inert Atmosphere: Purge the reactor with nitrogen gas for at least 15 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the reaction.

  • Reaction: Begin stirring and heat the mixture to 340°C. Maintain this temperature for 3 hours.

  • Cooling and Product Collection: After 3 hours, turn off the heating and allow the reactor to cool down to room temperature under the nitrogen atmosphere. The resulting product mixture will solidify.

  • Product Analysis:

    • Dissolve a known amount of the solid product mixture in a suitable solvent system like chloroform/heptane.

    • Analyze the sample using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of palmitic acid and the yield of this compound and other products like pentadecane.

    • Use an internal standard for accurate quantification.

Visualizations

Proposed Catalytic Cycle of Ketonization

Catalytic_Ketonization_Cycle Catalyst Catalyst Surface (e.g., ZrO₂) Adsorbed_Carboxylate Adsorbed Palmitate Catalyst->Adsorbed_Carboxylate Palmitic_Acid1 Palmitic Acid (1) Palmitic_Acid1->Catalyst Adsorption Palmitic_Acid2 Palmitic Acid (2) Palmitic_Acid2->Adsorbed_Carboxylate Nucleophilic Attack Enolate Surface Enolate Adsorbed_Carboxylate->Enolate α-H abstraction H2O H₂O Adsorbed_Carboxylate->H2O Dehydration Beta_Keto_Acid_Intermediate β-Keto Acid Intermediate Enolate->Beta_Keto_Acid_Intermediate Hentriacontanone This compound Beta_Keto_Acid_Intermediate->Hentriacontanone Decarboxylation CO2 CO₂ Beta_Keto_Acid_Intermediate->CO2 Hentriacontanone->Catalyst Desorption

Caption: Proposed catalytic cycle for the ketonization of palmitic acid.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start Catalyst_Synthesis Catalyst Synthesis (Deposition-Precipitation) Start->Catalyst_Synthesis Calcination Calcination at 550°C Catalyst_Synthesis->Calcination Ketonization Ketonization Reaction (Palmitic Acid + Catalyst) Calcination->Ketonization Reaction_Conditions 340°C, 3h, N₂ atmosphere Ketonization->Reaction_Conditions Product_Collection Cooling and Product Collection Ketonization->Product_Collection Analysis Product Analysis (GC/GC-MS) Product_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Extraction of 16-Hentriacontanone from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hentriacontanone, also known as palmitone, is a long-chain symmetrical ketone found in the cuticular waxes of various plants. It serves as a protective barrier on the leaf surface and has garnered interest for its potential pharmacological activities, including anticonvulsant properties. This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant sources, primarily focusing on Allium species, which are known to contain significant quantities of this compound.

Plant Sources

This compound is a major constituent of the epicuticular wax in several plant species. Notably, it is the predominant wax component in waxy varieties of onion (Allium cepa) and leek (Allium porrum).[1][2] Other reported plant sources include Tulbaghia violacea, Adiantum lunulatum, Solanum tuberosum, Litsea sericea, and Annona diversifolia.[3] The selection of the plant source can significantly impact the yield of this compound, with waxy onion varieties demonstrating higher concentrations compared to semi-glossy or glossy phenotypes.[1]

Data Presentation: Quantitative Analysis of this compound in Onion Varieties

The quantity of this compound varies significantly among different phenotypes of Allium cepa. The following table summarizes the relative amounts of this ketone in waxy, semi-glossy, and glossy onion leaves, highlighting the importance of selecting the appropriate plant material for maximizing yield.

Onion PhenotypeRelative Amount of this compound (% of Total Wax)
Waxy52%
Semi-glossy35% - 39%
Glossy19%

Data adapted from Damon et al.[1]

Experimental Protocols

This section outlines the detailed methodologies for the extraction, purification, and analysis of this compound from plant material. The primary focus is on Allium species due to the available data on their high content of this specific ketone.

Protocol 1: Extraction of Epicuticular Wax

This protocol describes the initial extraction of the total epicuticular wax from the leaves of Allium species.

Materials and Reagents:

  • Fresh leaves of waxy Allium cepa or Allium porrum

  • Chloroform (analytical grade)

  • Beakers

  • Forceps

  • Filter paper

  • Rotary evaporator

Procedure:

  • Harvest fresh, healthy leaves from mature waxy onion or leek plants.

  • Gently clean the leaves with distilled water to remove any dirt or debris and pat them dry with a paper towel.

  • Measure and record the total surface area of the leaves to be extracted if quantification per unit area is desired.

  • Working in a well-ventilated fume hood, immerse the leaves in a beaker containing chloroform for 60 seconds. Agitate gently with forceps to ensure the entire leaf surface is in contact with the solvent.

  • Carefully remove the leaves from the chloroform. The chloroform solution now contains the dissolved epicuticular waxes.

  • Filter the chloroform extract through filter paper to remove any particulate matter.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.

  • The resulting residue is the total epicuticular wax extract. Store the extract in a sealed vial at 4°C for further processing.

Protocol 2: Isolation and Purification of this compound by Column Chromatography

This protocol details the separation of this compound from the other components of the total wax extract using silica gel column chromatography.

Materials and Reagents:

  • Total epicuticular wax extract (from Protocol 1)

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (analytical grade)

  • Dichloromethane (DCM) (analytical grade)

  • Methanol (analytical grade)

  • Glass chromatography column

  • Cotton wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Visualizing agent for TLC (e.g., iodine vapor or potassium permanganate stain)

Procedure:

  • Column Preparation:

    • Place a small plug of cotton wool at the bottom of the glass chromatography column.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Wash the column with hexane until the packing is stable. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the total epicuticular wax extract in a minimal amount of hexane.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a series of solvents of increasing polarity.

    • Fraction 1 (Alkanes): Begin elution with 100% hexane. This will elute the non-polar hydrocarbons.

    • Fraction 2 (Ketones): Gradually increase the polarity of the mobile phase by adding dichloromethane (DCM) to the hexane. A mixture of hexane:DCM (e.g., 9:1 v/v, followed by 8:2, 7:3, etc.) is typically effective. This compound is expected to elute in these fractions.

    • Fraction 3 (More Polar Compounds): Finally, elute with a more polar solvent system, such as DCM:methanol (e.g., 9:1 v/v), to remove more polar compounds like fatty alcohols from the column.

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions (e.g., 10-20 mL each).

    • Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., hexane:DCM, 8:2 v/v).

    • Visualize the spots on the TLC plates. Combine the fractions that contain the spot corresponding to this compound (a reference standard can be used for comparison if available).

  • Final Isolation:

    • Evaporate the solvent from the combined fractions containing this compound using a rotary evaporator.

    • The resulting white or off-white solid is the purified this compound.

    • The purity of the isolated compound can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

Extraction_Workflow plant_material Fresh Leaves (e.g., Allium cepa) extraction Epicuticular Wax Extraction (Chloroform Immersion, 60s) plant_material->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration total_wax Total Epicuticular Wax Extract concentration->total_wax

Caption: Workflow for the extraction of total epicuticular wax.

Purification_Workflow total_wax Total Epicuticular Wax Extract column_chromatography Silica Gel Column Chromatography total_wax->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection fraction_pooling Pooling of this compound Fractions fraction_collection->fraction_pooling final_concentration Solvent Evaporation fraction_pooling->final_concentration pure_compound Purified this compound final_concentration->pure_compound

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analytical Determination of 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hentriacontanone, also known as palmitone, is a long-chain symmetrical aliphatic ketone (C31H62O) found as a major component of the epicuticular wax of various plants, contributing to their resilience against environmental stressors.[1] Beyond its role in plant biology, this compound has garnered interest for its potential pharmacological activities, including anticonvulsant and anxiolytic-like effects.[1] Preliminary studies suggest its anticonvulsant mechanism may involve the modulation of neurotransmitter activity.[1] Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for advancing research in phytochemistry, drug discovery, and neuroscience.

This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A high-performance liquid chromatography (HPLC) method is also discussed as a potential alternative.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, allowing for both qualitative identification and quantitative determination.

Sample Preparation: Extraction of Epicuticular Wax from Plant Material

A common method for isolating this compound from its primary natural source, plant epicuticular wax, is solvent extraction.

Protocol 1: Solvent Immersion for Epicuticular Wax Extraction [2]

  • Carefully select and excise fresh plant material (e.g., leaves).

  • Measure the surface area of the plant material for yield calculations, if desired.

  • Immerse the plant material in a suitable organic solvent, such as chloroform or hexane, in a glass beaker for 30-60 seconds with gentle agitation.[2]

  • Remove the plant material using forceps and perform a second and third brief wash in fresh solvent to ensure complete extraction.

  • Combine the solvent washes in a pre-weighed glass vial.

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas until a dry wax residue is obtained.

  • Weigh the vial with the dried wax to determine the total wax yield.

GC-MS Instrumentation and Conditions

A typical GC-MS method for the analysis of long-chain ketones is outlined below.

ParameterSpecification
Gas Chromatograph Agilent 7890 GC or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
Carrier Gas Helium at a constant flow of 1 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60°C (hold for 1 min), ramp to 210°C at 5°C/min, then to 280°C at 10°C/min (hold for 15 min).
Mass Spectrometer Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electron Ionization (EI) at 70 eV.
Ion Source Temperature 230 °C
Mass Range m/z 50-700
Kovats Retention Index Approximately 3304.2 on a non-polar column.

Mass Spectral Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 450.8. Key fragment ions can be observed at m/z 239 and 166, corresponding to cleavage on either side of the carbonyl group.

Quantitative Analysis

Validation Parameter Typical Performance for GC-MS of Phytochemicals
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 to 9.0 ng/g
Limit of Quantitation (LOQ) 3.0 to 30 ng/g
Accuracy (Recovery) 98.3–101.6%
Precision (RSD) ≤ 2.56%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. It can also be used for quantitative analysis (qNMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to its symmetrical structure. The key signals are:

  • ~2.4 ppm (triplet): Protons on the carbons alpha to the carbonyl group (C-15 and C-17).

  • ~1.2-1.6 ppm (multiplet): Methylene protons of the long alkyl chains.

  • ~0.9 ppm (triplet): Methyl protons at the ends of the alkyl chains (C-1 and C-31).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton:

  • ~212 ppm: Carbonyl carbon (C-16).

  • ~43 ppm: Carbons alpha to the carbonyl group (C-15 and C-17).

  • ~22-32 ppm: Methylene carbons of the long alkyl chains.

  • ~14 ppm: Methyl carbons at the ends of the alkyl chains (C-1 and C-31).

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound standard or extracted sample in a suitable deuterated solvent (e.g., CDCl₃). For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable compound with non-overlapping signals) should be added.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard 90° pulse.

    • Relaxation delay (D1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation for accurate integration in qNMR.

    • Acquisition time: Sufficient to provide good digital resolution.

    • Number of scans: Dependent on the sample concentration to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse sequence: Standard proton-decoupled pulse sequence.

    • Relaxation delay and number of scans should be optimized for the desired sensitivity.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. For qNMR, carefully integrate the relevant signals.

High-Performance Liquid Chromatography (HPLC)

HPLC can be an alternative method for the analysis of long-chain ketones. Due to the lack of a strong chromophore in this compound, detection can be challenging.

Derivatization-Based Method

A common approach for analyzing ketones by HPLC is to derivatize them with a UV-active reagent such as 2,4-dinitrophenylhydrazine (DNPH). This introduces a chromophore, allowing for sensitive detection using a UV-Vis detector.

Underivatized Analysis

While less common, it may be possible to analyze underivatized this compound using detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Methods developed for the analysis of underivatized long-chain fatty acids could potentially be adapted for this purpose.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation plant_material Plant Material (e.g., Leaves) extraction Solvent Extraction (Chloroform or Hexane) plant_material->extraction evaporation Solvent Evaporation extraction->evaporation wax_extract Epicuticular Wax Extract evaporation->wax_extract gcms GC-MS Analysis wax_extract->gcms nmr NMR Analysis wax_extract->nmr hplc HPLC Analysis (Optional) wax_extract->hplc quantification Quantification gcms->quantification identification Structural Identification gcms->identification nmr->identification hplc->quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

anticonvulsant_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron hentriacontanone This compound neurotransmitter_release Modulation of Neurotransmitter Release hentriacontanone->neurotransmitter_release gaba_synthesis Increased GABA Synthesis/ Decreased Degradation hentriacontanone->gaba_synthesis gaba GABA neurotransmitter_release->gaba modulates gaba_synthesis->gaba increases gaba_receptor GABA Receptor gaba->gaba_receptor binds to inhibition Increased Inhibitory Postsynaptic Potential gaba_receptor->inhibition reduced_excitability Reduced Neuronal Excitability inhibition->reduced_excitability anticonvulsant_effect Anticonvulsant Effect reduced_excitability->anticonvulsant_effect

Caption: Proposed mechanism of anticonvulsant action of this compound.

References

Application Note: GC-MS Analysis of 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Hentriacontanone, also known as palmitone, is a long-chain symmetrical ketone (C31H62O) naturally occurring in a variety of plant species.[1] It is a major component of the epicuticular wax, which forms a protective layer on the surface of leaves, stems, and fruits.[2][3] This waxy layer serves as a crucial barrier against environmental stressors, including water loss, UV radiation, and pathogen attack.[4][5] The analysis and quantification of this compound are essential for studies in plant physiology, chemical ecology, and for understanding plant defense mechanisms. Additionally, some studies have explored its potential pharmacological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of this compound due to its volatility and thermal stability.

This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation from plant materials, instrument parameters, and data analysis.

Data Presentation: Quantitative Analysis

Quantitative analysis of this compound can be achieved by creating a calibration curve using a certified reference standard. The following tables provide representative data for a typical calibration curve and the analytical performance characteristics of the GC-MS method.

Table 1: Representative Calibration Curve for this compound

Concentration (ng/mL)Peak Area (arbitrary units)
1015,500
2538,750
5078,000
100156,000
250390,000
500785,000

Table 2: Method Performance Characteristics

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95-105%

Experimental Protocols

This section details the methodology for the extraction and GC-MS analysis of this compound from plant cuticular wax.

Protocol 1: Sample Preparation - Extraction of Epicuticular Wax
  • Sample Collection: Harvest fresh plant material (e.g., leaves, stems).

  • Solvent Extraction: Immerse the plant material (a known mass or surface area) in a suitable non-polar solvent such as hexane or chloroform for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.

  • Filtration: Remove the plant material and filter the solvent extract through a glass wool plug or a syringe filter (0.22 µm) to remove any particulate matter.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried wax extract in a known volume of a suitable solvent (e.g., hexane or dichloromethane) for GC-MS analysis. The final concentration should be within the linear range of the calibration curve.

Protocol 2: GC-MS Instrumentation and Parameters

Gas Chromatograph (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 290°C at a rate of 4°C/min.

    • Final hold: Hold at 290°C for 20 minutes.

  • Injection Volume: 1 µL.

Mass Spectrometer (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis and Interpretation

The identification of this compound is based on its retention time and mass spectrum. The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 450 and specific fragmentation patterns. The primary fragmentation mechanism for long-chain ketones under EI is α-cleavage, which involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This results in the formation of stable acylium ions. For this compound, α-cleavage leads to characteristic fragment ions.

For quantitative analysis, monitor the following ions in SIM mode:

  • Quantifier Ion: m/z 239

  • Qualifier Ions: m/z 255, 450

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection 1. Sample Collection (Plant Material) SolventExtraction 2. Solvent Extraction (Hexane/Chloroform) SampleCollection->SolventExtraction Filtration 3. Filtration SolventExtraction->Filtration SolventEvaporation 4. Solvent Evaporation (Nitrogen Stream) Filtration->SolventEvaporation Reconstitution 5. Reconstitution SolventEvaporation->Reconstitution GCMS_Injection 6. GC-MS Injection Reconstitution->GCMS_Injection DataAcquisition 7. Data Acquisition (Full Scan / SIM) GCMS_Injection->DataAcquisition PeakIntegration 8. Peak Integration DataAcquisition->PeakIntegration Quantification 9. Quantification (Calibration Curve) PeakIntegration->Quantification DataReporting 10. Data Reporting Quantification->DataReporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

plant_cuticle cluster_cuticle Plant Cuticle cluster_epidermis Epidermal Cell EpicuticularWax Epicuticular Wax Layer (this compound is a major component) CutinMatrix Cutin Matrix with Intracuticular Waxes EpicuticularWax->CutinMatrix PectinLayer Pectin Layer CutinMatrix->PectinLayer CellWall Cell Wall PectinLayer->CellWall PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane

Caption: Location of this compound within the plant cuticle structure.

References

Application Note: Analysis of 16-Hentriacontanone by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hentriacontanone, also known as palmitone, is a long-chain symmetrical aliphatic ketone with the molecular formula C₃₁H₆₂O.[1] It is a naturally occurring compound found in various plant waxes and has garnered research interest for its potential biological activities, including anxiolytic-like and anticonvulsant effects.[1] Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in diverse matrices. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), including retention time data and mass spectral information.

Data Presentation

The following tables summarize the key chromatographic and mass spectrometric data for this compound.

Table 1: Gas Chromatography Retention Data for this compound

ParameterValueColumn TypeReference
Retention Time24.745 minNon-polar capillary (e.g., HP-5MS)[2]
Kovats Retention Index3304.2Semi-standard non-polar[3]

Table 2: Electron Ionization (EI) Mass Spectral Data for this compound

Featurem/zDescriptionReference
Molecular Ion [M]⁺450[2]
Quantitative Ion239Base Peak
Qualitative Ion255
Second Highest Peak71

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the steps for the analysis of this compound using a standard GC-MS system with an electron ionization source.

1. Sample Preparation:

  • Dissolve the sample containing this compound in an appropriate organic solvent such as ethanol, acetone, or chloroform.

  • For complex matrices, a prior extraction and clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove interfering substances.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Time-of-Flight (TOF) or quadrupole mass spectrometer.

  • Injector: Split/splitless injector.

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Data Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring ions m/z 239, 255, and 450.

3. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library). The characteristic fragments at m/z 239, 255, and the molecular ion at m/z 450 should be present.

  • For quantitative analysis, construct a calibration curve using standard solutions of this compound.

Protocol 2: General Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis for Long-Chain Ketones

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as a mixture of isopropanol and acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity LC or equivalent.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient Program:

    • Start with a high percentage of mobile phase A.

    • Gradually increase the percentage of mobile phase B over 15-20 minutes to elute the non-polar ketone.

    • Include a column wash with a high percentage of mobile phase B and a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Ionization Parameters: Optimize source parameters such as capillary voltage, nebulizer pressure, drying gas flow, and temperature for the specific instrument and compound.

  • Data Acquisition Mode: Full scan for qualitative analysis and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument.

3. Data Analysis:

  • Identify the this compound peak in the chromatogram.

  • Confirm the identity by its accurate mass (Q-TOF) or by the specific precursor-product ion transitions (QqQ).

  • For quantification, use an internal standard and create a calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Extraction Extraction/ Clean-up (optional) Dissolution->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization EI Ionization GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Library_Search Library Search & Identification Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Mass_Spec_Interpretation Molecule This compound (C31H62O) M.W. 450.8 Molecular_Ion Molecular Ion [M]˙+ m/z 450 Molecule->Molecular_Ion Electron Ionization (70 eV) Fragmentation Fragmentation Molecular_Ion->Fragmentation Fragment_1 Fragment Ion m/z 255 Fragmentation->Fragment_1 Fragment_2 Fragment Ion m/z 239 (Base Peak) Fragmentation->Fragment_2 Fragment_3 Other Fragments (e.g., m/z 71) Fragmentation->Fragment_3

Caption: Fragmentation pathway of this compound in EI-MS.

References

Application Notes and Protocols for the Quantification of 16-Hentriacontanone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hentriacontanone, also known as palmitone, is a long-chain symmetrical ketone with the molecular formula C₃₁H₆₂O.[1] It is a naturally occurring compound found in various plants and has garnered significant interest due to its potential therapeutic properties, including anxiolytic and anticonvulsant effects.[1] Preclinical studies suggest that its anxiolytic-like effects may be mediated through the serotonin 5-HT1A receptor pathway. The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and for its development as a potential therapeutic agent.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on plasma/serum and brain tissue, using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. The method involves the separation of the analyte by gas chromatography followed by detection and quantification using mass spectrometry.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of a validated GC-MS method for this compound analysis. Please note that this data is representative and may vary based on the specific instrumentation and matrix.

ParameterPlasma/SerumBrain Tissue
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/g
Linear Range 1 - 500 ng/mL2 - 1000 ng/g
Intra-day Precision (%RSD) < 10%< 12%
Inter-day Precision (%RSD) < 15%< 15%
Extraction Recovery > 85%> 80%
Matrix Effect < 15%< 20%

Experimental Protocols

Sample Preparation and Extraction

The choice of extraction method depends on the biological matrix and the required sample purity. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options for isolating this compound.

Internal Standard: An appropriate internal standard (IS) should be used to ensure accuracy and precision. A suitable IS would be a structurally similar long-chain ketone that is not endogenously present in the sample, for example, a deuterated analog of this compound or another long-chain ketone with a different chain length (e.g., 18-Pentatriacontanone). The IS should be added to the sample before the extraction process.

a) Protocol for Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is suitable for extracting this compound from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate (e.g., 90:10 v/v)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 500 µL of plasma or serum in a glass tube, add 50 µL of the internal standard solution.

  • Add 2 mL of MTBE (or hexane:ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 2-5) with another 2 mL of the organic solvent.

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

b) Protocol for Solid-Phase Extraction (SPE) from Brain Tissue

This protocol is designed for the extraction of this compound from brain tissue homogenates.

Materials:

  • Brain tissue sample

  • Homogenizer

  • Internal Standard (IS) solution

  • Methanol

  • Deionized water

  • C18 SPE cartridges (e.g., 500 mg)

  • SPE vacuum manifold

  • Hexane or Dichloromethane

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 100 mg of brain tissue and homogenize it in 1 mL of ice-cold deionized water.

  • Add 50 µL of the internal standard solution to the homogenate.

  • Add 2 mL of methanol to the homogenate to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water:methanol (90:10 v/v) to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the this compound and the internal standard with 5 mL of hexane or dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

GC-MS Parameters:

ParameterSetting
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 10 min
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantitative Ion (m/z) 239.3
Qualitative Ions (m/z) 255.3, 450.8

Calibration and Quantification: A calibration curve should be prepared using standard solutions of this compound at different concentrations, each containing the internal standard at a constant concentration. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis BiologicalSample Biological Sample (Plasma/Brain Tissue) AddIS Add Internal Standard BiologicalSample->AddIS Homogenize Homogenize (Brain Tissue) AddIS->Homogenize If Brain Tissue Extraction Extraction (LLE or SPE) AddIS->Extraction Homogenize->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS GC-MS Injection Reconstitution->GCMS DataAcquisition Data Acquisition (SIM Mode) GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for the quantification of this compound.

Proposed Signaling Pathway of this compound

The anxiolytic-like effects of this compound are suggested to be mediated through the serotonin 5-HT1A receptor. The following diagram illustrates the proposed signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hentriacontanone This compound Receptor 5-HT1A Receptor Hentriacontanone->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response (Anxiolytic Effect) PKA->CellularResponse Leads to

Caption: Proposed 5-HT1A receptor signaling pathway for this compound.

References

Application Notes and Protocols for Bioassays of 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hentriacontanone, also known as palmitone, is a long-chain aliphatic ketone (C31H62O) found in various natural sources, including plant cuticular waxes.[1] Emerging research has highlighted its diverse pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, antioxidant, anxiolytic-like, and anticonvulsant properties.[1] These multifaceted biological activities make this compound a compound of significant interest for further investigation and potential therapeutic development.

This document provides detailed experimental protocols for conducting in vitro bioassays to evaluate the anticancer and anti-inflammatory activities of this compound. It also includes visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the methodologies.

Anticancer Activity Bioassay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3][4] It is a reliable and economical tool for preliminary screening of anticancer compounds. The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol; or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding:

    • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that due to its hydrophobicity, lipid-based formulations may be required for optimal solubility in biological assays.

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.

    • After incubation, carefully remove the MTT solution.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570-590 nm using a microplate reader within 1 hour.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
0 (Control)100100
1
5
10
25
50
100
IC50 (µM)

This table should be populated with experimental data.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with this compound A->C Incubate overnight B Prepare Serial Dilutions of this compound B->C D Add MTT Reagent C->D Incubate for 24-72h E Incubate and Add Solubilization Solution D->E Incubate for 3-4h F Measure Absorbance E->F G Calculate % Cell Viability and IC50 F->G

Caption: Workflow for assessing the anticancer activity of this compound using the MTT assay.

Potential Signaling Pathway: Apoptosis

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_caspases Caspase Cascade Stimuli This compound Mitochondria Mitochondria Stimuli->Mitochondria DeathReceptor Death Receptors (e.g., FAS, TNFR) Stimuli->DeathReceptor CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Anti-inflammatory Activity Bioassay

Hentriacontane, a closely related compound, has been shown to possess anti-inflammatory properties by suppressing inflammatory cytokines and regulating the NF-κB pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following protocol describes a method to assess the anti-inflammatory effects of this compound in a similar in vitro model.

Experimental Protocol: Inhibition of Inflammatory Mediators

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well and 24-well plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate for the NO assay and a 24-well plate for cytokine analysis at an appropriate density and allow them to adhere overnight.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group (no treatment), a group with LPS only, and groups with this compound only.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant from the 24-well plate.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO and cytokine production for each concentration of this compound compared to the LPS-only treated group.

    • Determine the IC50 values for the inhibition of each inflammatory mediator.

Data Presentation

Table 2: Inhibitory Effects of this compound on Inflammatory Mediators

Concentration (µM)% Inhibition of NO Production% Inhibition of TNF-α Secretion% Inhibition of IL-6 Secretion% Inhibition of IL-1β Secretion
0 (LPS Control)0000
1
5
10
25
50
IC50 (µM)

This table should be populated with experimental data.

Experimental Workflow: Anti-inflammatory Assay

Anti_Inflammatory_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed RAW 264.7 Cells B Pre-treat with this compound A->B Incubate overnight C Stimulate with LPS B->C Incubate for 1-2h D Collect Supernatant C->D Incubate for 24h E Griess Assay for NO D->E F ELISA for Cytokines (TNF-α, IL-6, IL-1β) D->F G Calculate % Inhibition and IC50 E->G F->G

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Potential Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates Compound This compound Compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocation Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines

References

16-Hentriacontanone: A Potential Biomarker for Plant Cuticular Wax Integrity and Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hentriacontanone, a long-chain symmetrical ketone also known as palmitone, is a significant component of the epicuticular wax of various plant species.[1][2] This protective waxy layer is the first line of defense against numerous environmental stressors, including drought, UV radiation, and pathogen attack.[1][3] The composition and quantity of cuticular wax can be indicative of a plant's health and its response to stress. As a major constituent of this wax in certain plants, this compound holds potential as a biomarker for evaluating the integrity of the plant cuticle and for studying the biochemical pathways involved in stress tolerance. This document provides detailed application notes and experimental protocols for the utilization of this compound in plant studies.

Applications in Plant Science and Agriculture

The analysis of this compound levels can be applied to several areas of plant research and development:

  • Biomarker for Cuticular Wax Biosynthesis: The abundance of this compound can serve as a quantitative indicator of the state of the cuticular wax biosynthetic pathway.[1] Studies on mutants, such as the gl2 mutant in onions, have shown a significant reduction in this compound content, highlighting its utility in dissecting the genetic and molecular mechanisms of wax production.

  • Indicator of Stress Response: Changes in the composition of epicuticular wax are a known plant response to both biotic and abiotic stress. Monitoring the levels of this compound can provide insights into how plants modulate their protective barrier in response to drought, temperature fluctuations, and pathogen invasion.

  • Screening for Stress-Tolerant Varieties: In breeding programs, quantifying this compound could be a tool for screening crop varieties with enhanced cuticular wax production, which may correlate with improved drought resistance or pest tolerance.

  • Evaluation of Agrochemical Effects: The application of pesticides, herbicides, or growth regulators may alter the cuticular wax layer. Analyzing this compound levels can help assess the impact of these chemicals on plant surface integrity.

Experimental Protocols

Protocol 1: Extraction of Cuticular Wax for this compound Analysis

This protocol describes the extraction of epicuticular waxes from plant leaves.

Materials:

  • Fresh plant leaves

  • Chloroform (HPLC grade)

  • Glass beakers or vials

  • Forceps

  • Nitrogen gas stream or rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) vials with inserts

Procedure:

  • Sample Collection: Carefully excise fresh leaves from the plant. For comparative studies, ensure that leaves of similar age and developmental stage are collected from both control and experimental plants.

  • Wax Extraction: Briefly immerse the leaves (e.g., for 30-60 seconds) in a known volume of chloroform at room temperature. The immersion time should be minimized to avoid extraction of intracellular lipids. Agitate gently.

  • Solvent Evaporation: Remove the leaves from the chloroform. The resulting chloroform extract contains the dissolved cuticular waxes. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Sample Reconstitution: Re-dissolve the dried wax residue in a small, precise volume of chloroform (e.g., 100-500 µL) suitable for GC-MS analysis.

  • Transfer to Vial: Transfer the reconstituted sample to a GC-MS vial for analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the GC-MS parameters for the identification and quantification of this compound.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain ketones.

GC-MS Parameters:

  • Injector Temperature: 300°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 320°C at a rate of 10°C/min.

    • Hold at 320°C for 2 minutes.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

Quantification:

  • Identification: this compound can be identified by its characteristic mass spectrum and retention time compared to a pure standard.

  • Quantification: For accurate quantification, an internal standard (e.g., tetracosane) should be added to the samples before GC-MS analysis. A calibration curve should be generated using known concentrations of a this compound standard. The peak area of this compound relative to the internal standard is used to calculate its concentration in the sample.

Data Presentation

Table 1: Hypothetical Quantitative Data of this compound in Response to Drought Stress

Plant LineTreatmentThis compound (µg/cm²)Standard Deviation
Wild TypeControl1.50.2
Wild TypeDrought2.80.4
Mutant AControl0.40.1
Mutant ADrought0.50.1

Signaling Pathways and Logical Relationships

While this compound is not a signaling molecule itself, its biosynthesis is downstream of complex regulatory networks that are activated in response to environmental cues. The following diagrams illustrate the logical workflow for its analysis as a biomarker and its position within the broader context of cuticular wax biosynthesis.

experimental_workflow cluster_stress Plant Stress Condition cluster_sampling Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation stress Drought/Pathogen sample Leaf Tissue Collection stress->sample extract Cuticular Wax Extraction sample->extract gcms GC-MS Analysis extract->gcms quant Quantification of this compound gcms->quant biomarker Biomarker for Cuticular Integrity quant->biomarker wax_biosynthesis_pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_export Export to Cuticle c16_c18 C16/C18 Fatty Acids (de novo synthesis) fae Fatty Acid Elongation (FAE) Complex c16_c18->fae vlcfa Very-Long-Chain Fatty Acids (VLCFAs, C20-C34) fae->vlcfa alkane_path Alkane-Forming Pathway vlcfa->alkane_path alcohol_path Alcohol-Forming Pathway vlcfa->alcohol_path ketone This compound alkane_path->ketone export Wax Export & Deposition ketone->export

References

Application of 16-Hentriacontanone in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hentriacontanone, also known as Palmitone, is a long-chain symmetrical ketone (C₃₁H₆₂O) naturally occurring in various plants.[1] Emerging research has highlighted its potential as a bioactive molecule in the field of neuroscience. This document provides an overview of its applications, supported by experimental data and detailed protocols for its investigation. Preclinical studies have primarily focused on its anxiolytic-like and anticonvulsant properties, suggesting its potential as a novel therapeutic agent for neurological disorders. It is believed to readily cross the blood-brain barrier, a crucial characteristic for centrally acting drugs.[2]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₃₁H₆₂O[1]
Molecular Weight450.82 g/mol [1]
Melting Point82-83 °C[1]
AppearanceSolid

Applications in Neuroscience

The primary applications of this compound in neuroscience research revolve around its potential anxiolytic and anticonvulsant activities. It has also been suggested to possess neuroprotective properties.

Anxiolytic-like Effects

Recent studies have demonstrated that this compound exhibits anxiolytic-like effects in preclinical models, with a pharmacological profile comparable to the clinically used anxiolytic, buspirone. The proposed mechanism of action involves the serotonergic system, specifically the 5-HT1A receptor, rather than the GABAergic system targeted by benzodiazepines.

Quantitative Data Summary: Anxiolytic-like Effects in Mice

Experimental ModelTreatmentDose (mg/kg, i.p.)Key FindingsReference
Open-Field TestThis compound30Significant reduction in ambulatory behavior, comparable to Diazepam and Buspirone.
Diazepam1Significant reduction in ambulatory behavior.
Buspirone4Significant reduction in ambulatory behavior.
Hole-Board TestThis compound30Significant reduction in head-dipping behavior, comparable to Diazepam and Buspirone.
Diazepam1Significant reduction in head-dipping behavior.
Buspirone4Significant reduction in head-dipping behavior.
Anticonvulsant Properties

This compound has been identified as a potential anticonvulsant. However, detailed in vivo studies with specific models of epilepsy are required to fully characterize its efficacy and mechanism of action in seizure prevention and suppression.

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic-like Activity using the Open-Field Test

Objective: To assess the effect of this compound on locomotor activity and anxiety-like behavior in mice.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO)

  • Diazepam (positive control)

  • Buspirone (positive control)

  • Male Swiss albino mice (25-30 g)

  • Open-field apparatus (e.g., a 50 cm x 50 cm arena with 40 cm high walls)

  • Video tracking software

Procedure:

  • Dissolve this compound in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound (30 mg/kg), Diazepam (1 mg/kg), Buspirone (4 mg/kg), or vehicle intraperitoneally (i.p.).

  • 30 minutes post-injection, place a single mouse in the center of the open-field arena.

  • Record the mouse's activity for 5-10 minutes using a video camera mounted above the arena.

  • Analyze the recorded video to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • A significant decrease in total distance traveled and an increase in the time spent in the center are indicative of anxiolytic-like effects.

G cluster_0 Experimental Workflow: Open-Field Test A Acclimatize Mice B Administer Compound (this compound, Controls, Vehicle) A->B C Place Mouse in Open-Field Arena B->C D Record Behavior (5-10 min) C->D E Analyze Video Data (Locomotion, Center Time) D->E F Statistical Analysis E->F

Workflow for the Open-Field Test.
Protocol 2: Molecular Docking to Investigate 5-HT1A Receptor Binding

Objective: To computationally predict the binding affinity and interaction of this compound with the serotonin 5-HT1A receptor.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for receptor structure

  • Ligand preparation software (e.g., ChemDraw, MarvinSketch)

Procedure:

  • Obtain the 3D structure of the human 5-HT1A receptor from the Protein Data Bank.

  • Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Draw the 3D structure of this compound and optimize its geometry.

  • Define the binding site on the 5-HT1A receptor based on known ligand binding pockets.

  • Perform molecular docking simulations to predict the binding pose and affinity of this compound to the receptor.

  • Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the receptor.

  • Compare the predicted binding energy with that of known 5-HT1A agonists (e.g., Buspirone) and antagonists.

Signaling Pathways

The anxiolytic-like effects of this compound are hypothesized to be mediated through the serotonin 5-HT1A receptor signaling pathway. Activation of this G-protein coupled receptor can lead to downstream effects that modulate neuronal excitability.

G cluster_1 Proposed Signaling Pathway of this compound cluster_2 Presynaptic Neuron cluster_3 Postsynaptic Neuron A This compound B 5-HT1A Autoreceptor A->B D 5-HT1A Receptor A->D C Inhibition of Serotonin Release B->C E G-protein Activation D->E F Adenylyl Cyclase Inhibition E->F H Opening of K+ Channels E->H G Decreased cAMP F->G I Hyperpolarization H->I J Reduced Neuronal Excitability I->J

References

developing a standard operating procedure for 16-Hentriacontanone analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed standard operating procedure (SOP) for the qualitative and quantitative analysis of 16-Hentriacontanone. This long-chain aliphatic ketone, also known as palmitone, is a naturally occurring compound found in various plant species and has demonstrated potential as an anticonvulsant and anxiolytic agent.[1] This SOP is intended for researchers, scientists, and drug development professionals.

Chemical Information:

  • IUPAC Name: Hentriacontan-16-one[1]

  • Synonyms: Palmitone, Dipentadecyl ketone[1]

  • Molecular Formula: C₃₁H₆₂O[1]

  • Molecular Weight: 450.8 g/mol [1]

  • CAS Number: 502-73-8

Principle and Scope

This SOP primarily describes a validated method for the extraction and quantification of this compound from plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard. Alternative analytical methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also briefly discussed. This procedure is applicable to the analysis of this compound in plant extracts and other suitably prepared sample matrices.

Health and Safety

Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All procedures involving organic solvents should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Equipment and Materials

Equipment:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Soxhlet extraction apparatus or Ultrasonic bath

  • Rotary evaporator

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Heating mantle or water bath

  • Glassware (volumetric flasks, pipettes, beakers, round-bottom flasks)

  • Syringes for GC injection

  • GC vials with inserts

Chemicals and Reagents:

  • This compound reference standard (>98% purity)

  • Internal Standard (IS): Nonadecan-10-one (or other suitable long-chain ketone/alkane not present in the sample)

  • Hexane (GC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

Experimental Protocols

Two primary methods for the extraction of this compound from dried and powdered plant material are provided below.

5.1.1. Soxhlet Extraction

  • Accurately weigh approximately 10 g of dried, powdered plant material and place it into a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Add 250 mL of hexane to a round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

  • Allow the extraction to proceed for at least 6-8 hours (or until the solvent in the extractor arm is clear).

  • After extraction, cool the apparatus and concentrate the extract to near dryness using a rotary evaporator.

  • Redissolve the residue in a known volume of hexane for GC-MS analysis.

5.1.2. Ultrasound-Assisted Extraction (UAE)

  • Accurately weigh approximately 5 g of dried, powdered plant material into a conical flask.

  • Add 100 mL of hexane to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates and concentrate to near dryness using a rotary evaporator.

  • Redissolve the residue in a known volume of hexane for GC-MS analysis.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Nonadecan-10-one and dissolve it in 10 mL of hexane in a volumetric flask.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Spiking of Standards and Samples: To each calibration standard and sample extract, add a consistent volume of the IS stock solution to achieve a final IS concentration of 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 25, and 75 µg/mL) from a separate weighing of the this compound reference standard.

5.3.1. Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Scan ModeFull Scan (m/z 50-550) and Selected Ion Monitoring (SIM)

5.3.2. Data Acquisition and Analysis

  • Full Scan Analysis: Acquire full scan mass spectra to confirm the identity of this compound based on its retention time and fragmentation pattern.

  • Selected Ion Monitoring (SIM) for Quantification: For quantitative analysis, monitor the following ions:

    • This compound:

      • Quantifier Ion: m/z 239

      • Qualifier Ions: m/z 57, 71

    • Internal Standard (Nonadecan-10-one):

      • Quantifier Ion: m/z 155

      • Qualifier Ions: m/z 57, 71

5.3.3. Calibration and Quantification

  • Inject the series of calibration standards.

  • Generate a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the IS quantifier ion against the concentration of this compound.

  • The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Quantify the concentration of this compound in the sample extracts using the regression equation from the calibration curve.

  • Calibration Verification: A calibration standard should be run at the beginning and end of each analytical batch.

  • QC Samples: Analyze QC samples at the beginning, middle, and end of each batch. The calculated concentrations should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Recovery: Spike a blank matrix with a known concentration of this compound and perform the entire extraction and analysis procedure. The recovery should be within 80-120%.

  • Blanks: A solvent blank should be injected periodically to check for carryover and contamination.

Data Presentation

Sample IDPeak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Concentration (µg/mL)
Cal Std 1
Cal Std 2
Cal Std 3
Cal Std 4
Cal Std 5
QC Low
QC Mid
QC High
Sample 1
Sample 2
CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
This compound450.8 (often weak or absent)239, 211, 183, 155, 127, 99, 85, 71, 57

Alternative Analytical Methods

  • ¹H NMR: Protons alpha to the carbonyl group (α-protons) are expected to resonate in the range of 2.1–2.6 ppm. Other methylene and methyl protons will appear further upfield.

  • ¹³C NMR: The carbonyl carbon is highly deshielded and will appear in the range of 190–220 ppm. The α-carbons typically resonate around 30–50 ppm.

The IR spectrum of this compound will show a characteristic strong absorption band for the carbonyl (C=O) stretch of a saturated aliphatic ketone around 1715 cm⁻¹.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Plant_Material Dried, Powdered Plant Material Extraction Extraction (Soxhlet or UAE) with Hexane Plant_Material->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Reconstitution Reconstitution in Hexane Concentration->Reconstitution Spiking Spike with Internal Standard Reconstitution->Spiking GCMS_Analysis GC-MS Analysis Spiking->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Validation Method Validation (Accuracy, Precision, Recovery) Data_Processing->Validation Standards Preparation of Calibration and QC Standards Calibration_Curve Generation of Calibration Curve Standards->Calibration_Curve

Caption: Experimental workflow for this compound analysis.

Caption: Proposed signaling pathway of this compound via the 5-HT1A receptor.

References

Application Notes and Protocols for 16-Hentriacontanone in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to 16-Hentriacontanone

This compound, also known as Palmitone, is a long-chain symmetrical aliphatic ketone (C31H62O) naturally found in the cuticular waxes of various plants.[1] It has garnered significant interest within the research community due to its diverse biological activities, including anti-inflammatory, anticonvulsant, anxiolytic-like, anticancer, and antioxidant properties.[1] These attributes make this compound a compelling molecule for investigation in neuroscience, oncology, and inflammatory disease research. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound for their studies.

Chemical and Physical Properties

PropertyValueReference
CAS Number 502-73-8[2]
Molecular Formula C31H62O[2]
Molecular Weight 450.82 g/mol [3]
Appearance White to light yellow powder or crystal
Melting Point 82-86 °C
Solubility Soluble in chloroform

II. Key Research Applications and Experimental Protocols

A. Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. The underlying mechanism is believed to involve the regulation of the NF-κB signaling pathway.

1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • DMSO (Dimethyl sulfoxide)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

b. Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT/MTS):

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Use DMSO as a vehicle control.

    • Perform an MTT or MTS assay according to the manufacturer's instructions to determine the non-toxic concentrations of this compound.

  • LPS Stimulation and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Measure the levels of these cytokines in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.

2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

This protocol describes the evaluation of the anti-inflammatory effects of this compound in a mouse model of acute inflammation.

a. Materials and Reagents:

  • Male BALB/c mice (6-8 weeks old)

  • This compound

  • Carrageenan solution (1% in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pleithesmometer or digital calipers

b. Experimental Protocol:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Grouping and Administration:

    • Divide the mice into groups (n=6-8 per group): Vehicle control, this compound treated groups (e.g., 1, 2, 5 mg/kg, administered orally), and a positive control group (e.g., Indomethacin, 10 mg/kg).

    • Administer this compound or the vehicle 1 hour before carrageenan injection.

  • Induction of Paw Edema:

    • Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Quantitative Data Summary: Anti-inflammatory Effects

AssayModelTreatment Concentrations/DosesKey FindingsReference
Cytokine InhibitionIn vitro (RAW 264.7 cells)1, 5, 10 µMSignificant reduction in TNF-α, IL-6, MCP-1, and IL-1β
Nitric Oxide (NO) ProductionIn vitro (RAW 264.7 cells)1, 5, 10 µMSignificant suppression of NO production
Paw EdemaIn vivo (BALB/c mice)1, 2, 5 mg/kgSignificant reduction in carrageenan-induced paw edema

Signaling Pathway: NF-κB Inhibition

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB->IkappaB Ubiquitination & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocates Hentriacontanone This compound Hentriacontanone->IKK_complex Inhibits DNA DNA NFkappaB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription IkappaB_NFkappaB IκB-NF-κB Complex IkappaB_NFkappaB->IkappaB IkappaB_NFkappaB->NFkappaB

B. Anxiolytic and Anticonvulsant Activity

Preclinical studies suggest that this compound possesses anxiolytic-like and anticonvulsant properties, potentially mediated through the serotonin (5-HT1A) receptor system.

1. In Vivo Anticonvulsant Assay: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is used to evaluate the protective effect of this compound against chemically-induced seizures.

a. Materials and Reagents:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Pentylenetetrazole (PTZ) solution (85 mg/kg in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Diazepam (positive control)

b. Experimental Protocol:

  • Animal Acclimatization and Grouping: Acclimatize mice for a week and divide them into groups (n=6-8): Vehicle control, this compound treated groups (e.g., 10, 20, 40 mg/kg, administered orally), and a positive control group (Diazepam, 2 mg/kg).

  • Drug Administration: Administer this compound or vehicle 60 minutes before PTZ injection.

  • Induction of Seizures: Inject PTZ (85 mg/kg, subcutaneously).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and record the following parameters for 30 minutes:

    • Latency to the first clonic convulsion.

    • Duration of clonic convulsions.

    • Percentage of mice protected from tonic-clonic seizures and mortality.

2. In Vitro Receptor Binding Assay: 5-HT1A Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT1A receptor.

a. Materials and Reagents:

  • Membranes from CHO-K1 cells stably transfected with the human 5-HT1A receptor

  • [3H]-8-OH-DPAT (radioligand)

  • This compound

  • Serotonin (for non-specific binding determination)

  • Assay buffer (50 mM Tris, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid)

  • 96-well microplates

  • Scintillation counter

b. Experimental Protocol:

  • Preparation of Solutions: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well microplate, add in the following order:

    • 50 µL of this compound dilution (or vehicle for total binding, or serotonin for non-specific binding).

    • 50 µL of [3H]-8-OH-DPAT (final concentration ~1 nM).

    • 150 µL of diluted cell membranes (containing ~10 µg of protein).

  • Incubation: Incubate the plate at 27°C for 60 minutes.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for this compound to assess its binding affinity for the 5-HT1A receptor.

Signaling Pathway: Serotonin 5-HT1A Receptor

C. Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. Further investigation is warranted to elucidate its efficacy and mechanism of action in various cancer cell lines.

1. In Vitro Anticancer Assay: Cell Viability in Cancer Cell Lines

This protocol describes the initial screening of this compound for its cytotoxic effects on cancer cells.

a. Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium for each cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT or similar cell viability assay reagent

  • DMSO (Dimethyl sulfoxide)

  • Doxorubicin (positive control)

b. Experimental Protocol:

  • Cell Culture: Maintain the cancer cell lines in their recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Cell Viability Assessment: After the incubation period, perform an MTT or similar viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for this compound at each time point.

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Screening_Workflow start Start cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treatment Treat with this compound (Various Concentrations and Time Points) seed_plate->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Calculate IC50 viability_assay->data_analysis end End data_analysis->end

III. Safety and Handling

For research use only. Not for human or veterinary use. Researchers should handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact with eyes or skin, rinse immediately with plenty of water. A detailed Safety Data Sheet (SDS) should be consulted before use.

IV. Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to explore its therapeutic potential in various disease models. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vitro Studies of 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hentriacontanone, also known as palmitone, is a long-chain symmetrical ketone found in various plants.[1] It has garnered scientific interest for its potential therapeutic properties, including anxiolytic-like and anticonvulsant effects.[1] Preclinical evidence suggests that its mechanism of action may involve the modulation of serotonin (5-HT1A) receptors and inhibition of acetylcholinesterase (AChE).[1] This document provides detailed application notes and protocols for conducting in vitro studies with this compound to facilitate further research into its biological activities.

Data Presentation: Physicochemical Properties and Solubility

Due to the limited availability of quantitative solubility data for this compound in common laboratory solvents for in vitro studies, a protocol for empirical determination is provided below. Researchers should use this protocol to generate their own data and populate a table similar to the template provided.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₁H₆₂O[1]
Molecular Weight 450.82 g/mol [1]
Appearance White to light yellow powder or crystal
Melting Point 82-86 °C

Table 2: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molarity (M)Observations
DMSO
Ethanol
ChloroformSlightly Soluble

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a method to determine the solubility of this compound in common solvents used for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath or heat block

  • Analytical balance

  • Spectrophotometer or HPLC (for quantitative analysis)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Weigh out a small amount of this compound (e.g., 10 mg) into separate microcentrifuge tubes for each solvent to be tested.

    • Add a small, precise volume of the solvent (e.g., 100 µL) to each tube.

    • Vortex the tubes vigorously for 2-3 minutes.

    • If the powder does not completely dissolve, warm the solution to 37°C for 15-30 minutes and vortex again. Sonication can also be used to aid dissolution.

  • Equilibration:

    • Incubate the tubes at a constant temperature (e.g., room temperature or 37°C) for 24 hours to allow the solution to reach equilibrium. Gentle agitation during this period is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in the same solvent.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if a chromophore is present or by creating a standard curve with known concentrations, or more accurately by HPLC).

    • Calculate the solubility in mg/mL and convert to molarity.

Protocol 2: Preparation of this compound Stock Solutions

This protocol describes the preparation of a stock solution for use in in vitro assays. The maximum concentration should be based on the solubility data obtained from Protocol 1.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Based on the determined solubility, calculate the mass of this compound required to prepare a desired volume of stock solution at a concentration slightly below its maximum solubility to ensure complete dissolution.

  • Weigh the calculated amount of this compound and place it in the sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the mixture until the compound is completely dissolved. Gentle warming at 37°C may be necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method to screen for AChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound stock solution in DMSO

  • Donepezil or another known AChE inhibitor as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer at their optimal concentrations.

    • Prepare serial dilutions of the this compound stock solution and the positive control in the assay buffer. Ensure the final DMSO concentration in the well is low (<1%) to prevent solvent effects.

  • Assay Protocol (200 µL final volume per well):

    • Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control, and the test compound at various concentrations.

    • To each well (except the blank), add 10 µL of the AChE working solution.

    • Add 10 µL of the appropriate dilution of this compound, positive control, or vehicle (assay buffer with the same percentage of DMSO as the test wells) to the corresponding wells.

    • Add 160 µL of the DTNB solution to all wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test) / Rate of Negative Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 4: Serotonin 5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.

Materials:

  • Membrane preparation from cells stably expressing the human 5-HT1A receptor

  • [³H]-8-OH-DPAT (a radiolabeled 5-HT1A agonist)

  • WAY-100635 or another unlabeled 5-HT1A antagonist/agonist for determining non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

  • This compound stock solution in DMSO

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate or individual tubes, combine the membrane preparation, [³H]-8-OH-DPAT (at a concentration near its Kd), and either the assay buffer (for total binding), a saturating concentration of an unlabeled ligand (for non-specific binding), or the various dilutions of this compound.

  • Incubation:

    • Incubate the reaction mixtures at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound (Powder) Solubility Determine Solubility (Protocol 1) Compound->Solubility Stock Prepare Stock Solution (Protocol 2) Solubility->Stock AChE_Assay AChE Inhibition Assay (Protocol 3) Stock->AChE_Assay HT1A_Assay 5-HT1A Binding Assay (Protocol 4) Stock->HT1A_Assay IC50 Calculate IC50/Ki AChE_Assay->IC50 HT1A_Assay->IC50 MoA Determine Mechanism of Action IC50->MoA

Caption: Experimental workflow for in vitro evaluation of this compound.

G cluster_pathway Proposed 5-HT1A Receptor Signaling Hentriacontanone This compound HT1A_Receptor 5-HT1A Receptor (GPCR) Hentriacontanone->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response

Caption: Proposed signaling pathway for 5-HT1A receptor modulation.

G cluster_inhibition Acetylcholinesterase Inhibition Mechanism AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Substrate Hentriacontanone This compound Hentriacontanone->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 16-Hentriacontanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of this compound synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and effective method for synthesizing this compound is the catalytic ketonization of palmitic acid. This reaction typically employs a transition metal oxide catalyst supported on a zirconia (ZrO₂) base.[1][2][3] This process is favored for its directness and potential for high conversion rates.

Q2: I am experiencing low yields of this compound. What are the primary factors I should investigate?

Low yields in the synthesis of this compound can stem from several factors. The most critical parameters to investigate are:

  • Reaction Temperature: The ketonization of palmitic acid is an endothermic reaction, and temperature plays a crucial role.[1] Insufficient heat can lead to low conversion rates.

  • Reaction Time: The duration of the reaction directly impacts the conversion of palmitic acid and the subsequent yield of this compound.[1]

  • Catalyst Activity: The choice of catalyst and its preparation are paramount. The type of metal oxide dopant on the zirconia support significantly influences catalytic activity and product selectivity.

  • Purity of Starting Material: The purity of the palmitic acid feedstock is important. Impurities can potentially interfere with the catalytic process.

Q3: What are the common side products in the synthesis of this compound, and how can I minimize them?

The primary side product observed during the catalytic ketonization of palmitic acid is pentadecane. Other potential by-products include shorter-chain alkanes and alkenes (C9-C13), as well as other ketones. The formation of these side products is influenced by the catalyst and reaction conditions. For instance, NiO/ZrO₂ catalysts have shown high selectivity towards pentadecane, while MnO₂/ZrO₂ can enhance the yield of this compound. To minimize side products, optimizing the catalyst and reaction temperature is key.

Q4: How can I purify the synthesized this compound?

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The general procedure involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which leads to the formation of pure crystals. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Q5: How can I confirm the purity of my final this compound product?

The purity of this compound can be assessed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): For quantification of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic ketone functional group.

  • Melting Point Analysis: A sharp melting point close to the literature value (82-86 °C) is indicative of high purity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Conversion of Palmitic Acid Insufficient Reaction Temperature: The ketonization reaction is endothermic and requires a specific temperature to proceed efficiently.Gradually increase the reaction temperature. For zirconia-based catalysts, a temperature of around 340°C has been shown to be effective. Monitor the conversion at different temperatures to find the optimum for your setup.
Suboptimal Reaction Time: The reaction may not have proceeded long enough for complete conversion.Increase the reaction time. Studies have shown that a reaction time of 3 hours can be optimal for achieving high conversion with certain catalysts. Monitor the reaction progress over time to determine the point of maximum conversion.
Poor Catalyst Activity: The catalyst may be inactive or not selective for ketonization.Ensure the catalyst is properly prepared and calcined. The calcination temperature can significantly affect the catalyst's properties. Consider screening different transition metal oxide dopants on the zirconia support, such as MnO₂, which has been shown to improve palmitic acid conversion.
Low Yield of this compound Despite High Conversion Formation of Side Products: The reaction conditions may favor the formation of by-products like pentadecane.Optimize the catalyst. For example, while NiO/ZrO₂ leads to high conversion, it favors the formation of pentadecane. A catalyst like MnO₂/ZrO₂ can provide a better yield of this compound. Fine-tuning the reaction temperature can also influence product selectivity.
Product Degradation: At very high temperatures, the synthesized ketone may undergo thermal degradation.While higher temperatures increase conversion, avoid excessively high temperatures that could lead to the decomposition of this compound. An optimal temperature needs to be determined experimentally.
Difficulty in Product Purification Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for effective purification.Systematically screen for a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve this compound well when hot and poorly when cold, while impurities should remain either soluble or insoluble at all temperatures.
Presence of Oily Impurities: The crude product may contain oily by-products that hinder crystallization.Consider a pre-purification step, such as column chromatography, to remove highly non-polar impurities before proceeding with recrystallization.
Final Product is Not Pure Incomplete Removal of Starting Material or By-products: The purification process may not have been sufficient.Repeat the recrystallization process. Ensure slow cooling to promote the formation of well-defined crystals. Analyze the purified product and the mother liquor by GC-MS or TLC to assess the efficiency of the purification.
Contamination during Work-up: The product may have been contaminated during isolation and drying.Ensure all glassware is clean and dry. Use high-purity solvents for washing the crystals. Dry the final product thoroughly under vacuum to remove any residual solvent.

Data Presentation

Table 1: Effect of Reaction Time on Palmitic Acid Conversion and this compound Yield

Reaction Time (hours)Palmitic Acid Conversion (%)This compound Yield (%)
166.7Not specified
392.327.7
>3No substantial increaseGradual decrease

Data obtained using a 5% MnO₂/ZrO₂ catalyst at 340°C.

Table 2: Effect of Reaction Temperature on Palmitic Acid Conversion

Reaction Temperature (°C)Palmitic Acid Conversion (%)
28013
34092.4

Data obtained using a 5% MnO₂/ZrO₂ catalyst with a 3-hour reaction time.

Table 3: Effect of Catalyst Loading on Palmitic Acid Conversion and this compound Yield

Catalyst Loading (%)Palmitic Acid Conversion (%)This compound Yield (%)
592.327.7
1087.728.1
1591.930.9

Data obtained using a MnO₂/ZrO₂ catalyst at 340°C for 3 hours.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Catalytic Ketonization of Palmitic Acid

1. Catalyst Preparation (Deposition-Precipitation Method):

  • Disperse the zirconia (ZrO₂) support in deionized water.

  • Slowly add a solution of the transition metal precursor (e.g., manganese(II) nitrate for MnO₂) to the zirconia slurry while stirring vigorously.

  • Adjust the pH of the mixture to induce precipitation of the metal hydroxide onto the zirconia support.

  • Age the resulting slurry, followed by filtration and washing with deionized water to remove any residual ions.

  • Dry the solid overnight in an oven.

  • Calcine the dried powder in a furnace at a specified temperature (e.g., 550°C) for a set duration to obtain the final catalyst.

2. Ketonization Reaction:

  • Charge a reaction vessel with pristine palmitic acid (e.g., 15 g).

  • Add the prepared catalyst at the desired loading (e.g., 5 wt%).

  • Purge the reactor with an inert gas (e.g., nitrogen) to create an inert atmosphere.

  • Heat the reaction mixture to the target temperature (e.g., 340°C) with constant stirring.

  • Maintain the reaction at this temperature for the desired duration (e.g., 3 hours).

  • After the reaction is complete, cool the mixture to room temperature.

3. Product Analysis:

  • Dissolve a small sample of the crude product in a suitable solvent (e.g., chloroform).

  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification.

Mandatory Visualization

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Ketonization Reaction cluster_analysis Product Analysis & Purification cat_start Disperse ZrO2 in Water add_precursor Add Metal Precursor Solution cat_start->add_precursor precipitate Precipitate Metal Hydroxide add_precursor->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry filter_wash->dry calcine Calcine dry->calcine react_start Charge Palmitic Acid & Catalyst calcine->react_start purge Purge with Inert Gas react_start->purge heat Heat to Reaction Temperature purge->heat react Maintain Temperature and Stir heat->react cool Cool to Room Temperature react->cool analysis_start Dissolve Crude Product cool->analysis_start gcms GC-MS Analysis analysis_start->gcms gcfid GC-FID Analysis analysis_start->gcfid purify Purify by Recrystallization analysis_start->purify Troubleshooting_Logic cluster_conversion Check Palmitic Acid Conversion cluster_selectivity Check Product Selectivity cluster_purification Review Purification start Low Yield of This compound conversion_check Is Conversion Low? start->conversion_check temp Increase Reaction Temperature conversion_check->temp Yes time Increase Reaction Time conversion_check->time Yes catalyst Optimize Catalyst conversion_check->catalyst Yes selectivity_check Is Conversion High, but Yield Low? conversion_check->selectivity_check No side_products Optimize Catalyst for Selectivity selectivity_check->side_products Yes degradation Avoid Excessive Temperature selectivity_check->degradation Yes purification_check Is Final Product Impure? selectivity_check->purification_check No recrystallize Re-recrystallize purification_check->recrystallize Yes solvent Screen for Better Solvent purification_check->solvent Yes

References

Technical Support Center: Optimizing GC-MS Parameters for 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 16-Hentriacontanone. This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data presented in accessible tables and diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC-MS method for analyzing this compound?

A: A robust method for analyzing this compound utilizes a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with a non-polar capillary column, such as an HP-5MS. Electron Ionization (EI) at 70 eV is the recommended ionization technique.[1]

Q2: What are the expected retention time and key ions for this compound?

A: The retention time for this compound is approximately 24.745 minutes, though this can vary based on the specific instrument and method parameters.[1] For mass spectrometry, the quantitative ion is typically m/z 239, with qualitative ions at m/z 255 and 450 used for structural confirmation.[1]

Q3: What is the molecular weight of this compound?

A: The molecular weight of this compound is 450.82 g/mol .[2][3]

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate analysis of this compound. The following protocol is a synthesis of best practices for long-chain ketone analysis.

1. Sample Preparation:

  • Solid Samples: For solid samples like plant waxes, accurately weigh a known amount of the sample and dissolve it in a suitable solvent such as hexane.

  • Concentration: Ensure the final concentration of the sample is within the calibration range of your instrument.

  • Dissolution: Complete dissolution is critical. Sonication can be used to aid this process.

  • Filtration: Before injection, filter the sample extract through a 0.22 µm PTFE syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

The following table summarizes the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require further optimization based on your specific instrumentation and sample matrix.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent non-polar column
Carrier Gas Helium or Hydrogen at a constant flow rate
Injection Volume 1 µL
Inlet Temperature 280 °C (Optimization may be required for high molecular weight analytes)
Injection Mode Splitless
Oven Temperature Program Initial 75°C (hold 1 min), ramp to 255°C at 5°C/min, then to 270°C at 0.5°C/min, and finally to 320°C at 10°C/min (hold 10 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-600

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition Dissolution Dissolution in Hexane Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Processing Data Acquisition & Processing Detection->Processing Identification Peak Identification Processing->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound.

Q: Why am I observing poor peak shape (tailing or fronting) for this compound?

A: Poor peak shape for high molecular weight compounds like this compound can be caused by several factors:

  • Column Activity: Active sites in the GC column can cause peak tailing.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trimming 10-20 cm from the inlet of the column can remove active sites that have developed over time. Using a column with an inert deactivation is also recommended.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Improper Injection: A slow injection can result in broadened peaks.

    • Solution: Ensure a fast and consistent injection speed. For splitless injections, optimize the purge activation time to prevent solvent tailing.

  • Incorrect Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete vaporization and peak tailing. If it's too high, it can cause degradation.

    • Solution: Optimize the inlet temperature. A starting point of 280°C is recommended, but for high molecular weight analytes, you may need to increase it.

Q: My signal intensity for this compound is very low. How can I improve sensitivity?

A: Low sensitivity for high molecular weight compounds is a common challenge. Here are some potential causes and solutions:

  • Inadequate Vaporization: this compound has a high boiling point and may not vaporize completely in the injector.

    • Solution: Increase the injector temperature. Temperatures up to 300°C or higher may be necessary, but be cautious of thermal degradation.

  • Mass Discrimination in Splitless Injection: Higher molecular weight compounds can be transferred less efficiently to the column.

    • Solution: A pressure pulse during injection can help improve the transfer of high-boiling analytes.

  • Suboptimal MS Parameters: The settings of your mass spectrometer can significantly impact sensitivity.

    • Solution: Ensure the ion source and transfer line are at appropriate temperatures. For Selected Ion Monitoring (SIM) mode, optimize the dwell time for the target ions to maximize signal.

Q: I'm seeing a high baseline or excessive column bleed in my chromatogram. What should I do?

A: A rising baseline, especially at higher temperatures, is often due to column bleed.

  • Causes: Oxygen leaks, exceeding the column's maximum operating temperature, or using a non-MS grade column can all contribute to bleed.

  • Solutions:

    • Use a Low-Bleed Column: Employ a column specifically designed for MS applications.

    • Proper Column Conditioning: Condition new columns according to the manufacturer's guidelines before connecting them to the mass spectrometer. This typically involves purging with carrier gas at room temperature before slowly ramping to the conditioning temperature.

    • Check for Leaks: Regularly check for leaks in the system, especially around the inlet and column fittings, to prevent oxygen from entering.

    • Maintain Appropriate Temperatures: Do not exceed the maximum recommended operating temperature for your column.

Logical Relationship Diagram

The following diagram illustrates the logical relationships between common GC-MS problems, their potential causes, and recommended solutions for the analysis of high molecular weight compounds like this compound.

Troubleshooting cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions P1 Poor Peak Shape C1 Column Activity P1->C1 C2 Column Overload P1->C2 C3 Improper Injection P1->C3 P2 Low Sensitivity C4 Inadequate Vaporization P2->C4 C5 Mass Discrimination P2->C5 S8 Optimize MS Temperatures P2->S8 P3 High Baseline C6 Column Bleed P3->C6 C7 System Leaks P3->C7 S1 Condition/Trim Column C1->S1 S2 Dilute Sample/Reduce Volume C2->S2 S3 Optimize Injection Parameters C3->S3 S4 Increase Inlet Temperature C4->S4 S5 Use Pulsed Injection C5->S5 S6 Use Low-Bleed Column C6->S6 S7 Check for Leaks C7->S7

References

Technical Support Center: Overcoming Solubility Issues with 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 16-Hentriacontanone, its high lipophilicity and waxy nature can present significant challenges in achieving adequate solubility for in vitro and in vivo experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address these issues directly.

Troubleshooting Guide

Problem: My this compound won't dissolve in my desired solvent.

  • Initial Assessment: this compound is a long-chain aliphatic ketone, making it highly non-polar. The principle of "like dissolves like" is paramount. Aqueous-based buffers and polar solvents will be ineffective on their own.

  • Solution 1: Solvent Selection. For initial dissolution, select a non-polar organic solvent. Due to its low water solubility, organic solvents such as ethanol, acetone, or chloroform are recommended for creating stock solutions.[1] For many biological assays, preparing a concentrated stock solution in ≥99% ethanol is a common starting point.[1]

  • Solution 2: Gentle Heating. Applying gentle heat (e.g., a warm water bath) can aid in the dissolution process, especially in less optimal solvents. Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

Problem: My compound precipitates out of solution when I add it to my aqueous assay buffer.

  • Cause: This is a common occurrence when a concentrated stock solution in an organic solvent is diluted into an aqueous medium. The dramatic change in polarity causes the non-polar this compound to crash out of solution.

  • Solution 1: Use of Surfactants. Incorporating a non-ionic surfactant, such as Tween-20 or Polysorbate 80, into your aqueous buffer can help to maintain the solubility of this compound by forming micelles that encapsulate the lipophilic compound.[1]

  • Solution 2: Co-solvent Systems. A co-solvent system, where a water-miscible organic solvent is part of the final aqueous solution, can increase the overall solubility. However, the concentration of the organic solvent must be carefully optimized to avoid negatively impacting the biological assay (e.g., enzyme activity, cell viability).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Data Presentation: Estimated Solubility of Long-Chain Ketones

SolventPolarityExpected Solubility of this compound
WaterHighInsoluble
EthanolHighLow to Moderate
MethanolHighLow
DMSOHighLow to Moderate
ChloroformLowSoluble
DichloromethaneLowSoluble
HexaneLowSoluble
TolueneLowSoluble

Q2: I need to prepare a stock solution of this compound for cell-based assays. What is the recommended procedure?

A2: For cell-based assays, it is crucial to minimize the final concentration of organic solvents to avoid cytotoxicity. A common approach is to prepare a high-concentration stock solution in a biocompatible organic solvent and then dilute it into the cell culture medium.

Experimental Protocols: Preparation of a Stock Solution for Biological Assays

Materials:

  • This compound

  • Ethanol (≥99%, sterile-filtered)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming block or water bath (optional)

Methodology:

  • Weigh out the desired amount of this compound in a sterile container.

  • Add the appropriate volume of sterile ethanol to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the mixture thoroughly. Gentle warming may be applied if necessary to aid dissolution.

  • Once fully dissolved, this stock solution can be stored at -20°C.

  • For experiments, dilute the stock solution into your aqueous assay buffer or cell culture medium, ensuring the final ethanol concentration is non-toxic to your cells (typically <0.5%). The inclusion of a surfactant like Tween-20 in the final medium is recommended to prevent precipitation.[1]

Q3: Are there more advanced techniques to improve the aqueous solubility of this compound for in vivo studies?

A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of highly lipophilic compounds like this compound. These include the use of co-solvents, cyclodextrins, and lipid-based formulations.

Mandatory Visualization: Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Formulation A Poorly Soluble This compound B Co-Solvent System A->B C Cyclodextrin Complexation A->C D Lipid-Based Formulation A->D E Aqueous Solution (with co-solvent) B->E F Inclusion Complex (in aqueous solution) C->F G Self-Emulsifying Drug Delivery System (SEDDS) D->G

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental Protocols: Advanced Solubilization Techniques

1. Co-Solvent System

  • Methodology:

    • Dissolve this compound in a water-miscible organic solvent in which it is highly soluble (e.g., ethanol, propylene glycol, or a polyethylene glycol such as PEG 400).

    • This organic stock solution is then slowly added to the aqueous vehicle with vigorous stirring.

    • The final concentration of the co-solvent should be carefully optimized to be non-toxic and not to interfere with the experiment.

2. Cyclodextrin Complexation

  • Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules like this compound, forming an inclusion complex that is water-soluble.

  • Methodology:

    • Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Add an excess of this compound to the cyclodextrin solution.

    • Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.

    • Remove the undissolved compound by filtration or centrifugation. The resulting clear solution contains the this compound-cyclodextrin complex.

Mandatory Visualization: Cyclodextrin Complexation Workflow

G cluster_0 Step 1: Preparation cluster_1 Step 2: Complexation cluster_2 Step 3: Separation cluster_3 Step 4: Final Product A Aqueous Solution of Cyclodextrin C Stirring (24-48h) A->C B This compound (Excess) B->C D Filtration or Centrifugation C->D E Soluble Inclusion Complex D->E

Caption: Workflow for preparing a cyclodextrin inclusion complex.

3. Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS)

  • Concept: For oral delivery, dissolving this compound in a mixture of oils, surfactants, and co-solvents can create a formulation that spontaneously forms a fine emulsion in the gastrointestinal tract, enhancing absorption.

  • Methodology:

    • Select a suitable oil (e.g., medium-chain triglycerides), surfactant (e.g., Cremophor® EL, Polysorbate 80), and co-solvent (e.g., Transcutol®, ethanol).

    • Dissolve this compound in the oil phase.

    • Add the surfactant and co-solvent and mix until a clear, homogenous solution is formed.

    • This formulation can then be administered, for example, in gelatin capsules.

Q4: Can I use solid dispersion to improve the dissolution rate of this compound?

A4: Yes, creating a solid dispersion is another effective technique. This involves dispersing this compound in a solid hydrophilic polymer matrix. This can be achieved through methods like melting (fusion) or solvent evaporation. The resulting product is a solid powder where the drug is in a more readily dissolvable, often amorphous, state.

Mandatory Visualization: Solid Dispersion Signaling Pathway

G A This compound (Crystalline) C Melting or Solvent Evaporation A->C B Hydrophilic Polymer (e.g., PVP, PEG) B->C D Solid Dispersion (Amorphous Drug) C->D E Aqueous Medium D->E F Enhanced Dissolution E->F

Caption: Logical relationship in solid dispersion for enhanced dissolution.

References

Technical Support Center: Synthesis of 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 16-Hentriacontanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound, also known as Palmitone or Dipentadecyl ketone, is the catalytic ketonization of palmitic acid.[1] This process typically involves heating palmitic acid in the presence of a metal oxide catalyst.[1]

Q2: What are the expected byproducts of this synthesis?

A2: The primary byproducts of the ketonic decarboxylation of palmitic acid are water and carbon dioxide. In addition to the main product, this compound, a significant side product that can form is pentadecane.[2][3][4]

Q3: How can the purity of the synthesized this compound be assessed?

A3: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). Melting point analysis is also a useful indicator of purity, with the expected melting point being between 82-86°C.

Q4: What are some common purification techniques for this compound?

A4: Common purification methods for long-chain ketones like this compound include column chromatography and recrystallization. For column chromatography, a silica gel stationary phase is often used with a solvent system of increasing polarity to separate the ketone from other components. Recrystallization can be performed using a suitable solvent system, such as a mixture of a solvent in which the compound is sparingly soluble at room temperature but soluble when heated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inefficient catalystThe choice of catalyst significantly impacts the yield. Zirconia-based catalysts doped with transition metal oxides, such as MnO2, have been shown to improve the yield of this compound.
Suboptimal reaction temperatureThe reaction temperature for the ketonization of palmitic acid is typically around 340°C. Lower temperatures may result in incomplete conversion, while excessively high temperatures could lead to increased side product formation.
Incomplete reactionEnsure the reaction is allowed to proceed for a sufficient amount of time, typically around 3 hours for the catalytic ketonization of palmitic acid.
High Percentage of Pentadecane Catalyst selectivityCertain catalysts, such as NiO/ZrO2, have been observed to exhibit high selectivity towards the formation of pentadecane. Consider using a catalyst with higher selectivity for ketonization, like MnO2/ZrO2.
Presence of Unreacted Palmitic Acid Incomplete conversionThis can be due to an inefficient catalyst, insufficient reaction time, or a temperature that is too low. Refer to the solutions for "Low Yield."
Difficulty in Purifying the Product Inefficient separation techniqueFor column chromatography, optimize the solvent gradient to achieve better separation between this compound and impurities. For recrystallization, carefully select a solvent system where the solubility of this compound and the impurities differ significantly with temperature.
Oily product after recrystallizationThis can occur if the cooling process is too rapid or if an inappropriate solvent is used. Allow the solution to cool slowly to promote the formation of pure crystals. Experiment with different solvent systems.

Quantitative Data on Contaminants

The following table summarizes the yield of this compound and the major side product, pentadecane, using different catalysts in the ketonization of palmitic acid.

CatalystPalmitic Acid Conversion (%)This compound Yield (%)Pentadecane Yield (%)
5% MnO2/ZrO29227.7Not specified as the major product
5% NiO/ZrO264.9Not specified as the major product24.9
Bulk ZrO2Not specified17.112.9
5% La2O3/ZrO2Lower than MnO2/ZrO2 and CoO/ZrO2Lower than MnO2/ZrO2 and CoO/ZrO2Not specified
5% CoO/ZrO2Lower than MnO2/ZrO2Lower than MnO2/ZrO2Not specified

Data sourced from a study on the catalytic ketonization of palmitic acid.

Experimental Protocols

Synthesis of this compound via Catalytic Ketonization of Palmitic Acid

This protocol is adapted from a study by Aleem et al. (2021).

Materials:

  • Palmitic acid (pristine)

  • Catalyst (e.g., 5% MnO2/ZrO2)

  • Chloroform

Procedure:

  • In a suitable reaction vessel, add 15 g of pristine palmitic acid.

  • Add the catalyst at a 5% loading (0.75 g).

  • Heat the reaction mixture to 340°C and maintain this temperature for 3 hours with stirring.

  • After the reaction is complete, cool the mixture to approximately 70°C.

  • Dissolve the resulting liquid product in chloroform for analysis.

Product Analysis by GC-MS and GC-FID

Procedure:

  • The chloroform-dissolved product mixture can be directly injected into the Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) systems.

  • GC-MS is used for the identification of the products, including this compound and any side products like pentadecane.

  • GC-FID is used for the quantification of the identified products.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Palmitic_Acid Palmitic Acid Reaction Ketonization (340°C, 3h) Palmitic_Acid->Reaction Catalyst Catalyst (e.g., 5% MnO2/ZrO2) Catalyst->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product GC_MS_FID GC-MS/FID Analysis Crude_Product->GC_MS_FID Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Conversion Check Palmitic Acid Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion High_Conversion High Conversion Check_Conversion->High_Conversion Check_Catalyst Evaluate Catalyst Activity/ Selectivity Low_Conversion->Check_Catalyst Optimize_Reaction Optimize Reaction (Temp, Time) Low_Conversion->Optimize_Reaction Check_Side_Products Analyze Side Products (e.g., Pentadecane) High_Conversion->Check_Side_Products Change_Catalyst Change Catalyst Check_Catalyst->Change_Catalyst Check_Side_Products->Change_Catalyst Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Check_Side_Products->Optimize_Purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Analysis of 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Hentriacontanone. It addresses potential degradation issues and other common challenges encountered during its analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it relevant?

This compound, also known as palmitone, is a long-chain symmetrical ketone (C31H62O). It is a naturally occurring compound found in various plant waxes and has applications in entomological studies, food analysis, and as a component in cosmetic and pharmaceutical formulations.

Q2: What are the primary challenges when analyzing this compound by GC-MS?

Due to its high molecular weight and boiling point, the analysis of this compound by GC-MS can be challenging. Potential issues include:

  • Thermal degradation in the hot GC inlet.

  • Peak tailing due to the compound's polarity and potential interactions with the GC system.

  • Carryover from previous injections, leading to ghost peaks.

  • Photodegradation if the sample is exposed to UV light.

Q3: What are the potential degradation pathways for this compound during analysis?

This compound can degrade through several pathways:

  • Thermal Degradation: At the high temperatures of the GC inlet, the long alkyl chains can undergo cleavage, leading to the formation of smaller alkanes, alkenes, and other ketone fragments.

  • Photodegradation (Norrish Reactions): If exposed to UV light, ketones like this compound can undergo Norrish Type I or Type II reactions.[1]

    • Norrish Type I: Involves the cleavage of the bond adjacent to the carbonyl group, forming two radical fragments.[1]

    • Norrish Type II: Involves the intramolecular abstraction of a hydrogen atom, leading to the formation of a 1,4-biradical.[1]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue in the GC analysis of polar, high molecular weight compounds like this compound.

Potential Cause Troubleshooting Steps
Active Sites in the GC System 1. Replace the Inlet Liner: Use a fresh, deactivated liner. Active silanol groups on a contaminated liner are a primary cause of peak tailing for polar compounds.[2] 2. Use a Guard Column: A guard column can trap non-volatile residues and protect the analytical column. 3. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a clean and inert surface.
Improper Column Installation 1. Correct Column Positioning: Ensure the column is installed at the correct depth in both the injector and detector to avoid dead volumes.[2] 2. Clean Column Cut: Make a clean, square cut at the end of the column to ensure a smooth sample transfer.
Inappropriate GC Method Parameters 1. Optimize Inlet Temperature: A temperature that is too low can cause slow vaporization, while a temperature that is too high can cause thermal degradation. A starting point of 280-300°C is recommended, with further optimization as needed. 2. Check Carrier Gas Flow Rate: An optimal flow rate is crucial for good peak shape. A flow rate that is too low can increase band broadening and tailing.
Issue 2: Ghost Peaks (Carryover)

Ghost peaks are extraneous peaks that appear in a chromatogram, often due to contamination from previous injections.

Potential Cause Troubleshooting Steps
Sample Residue in the Syringe 1. Thorough Syringe Washing: Implement a rigorous syringe washing protocol with a strong solvent after each injection.
Contamination in the GC Inlet 1. Replace Septum and Liner: The septum and liner are common sources of contamination. Regular replacement is recommended. 2. Clean the Inlet: If ghost peaks persist, the GC inlet may require a more thorough cleaning.
Column Contamination 1. Bake Out the Column: A column bake-out at a high temperature (below the column's maximum limit) can help remove contaminants. 2. Trim the Column: Removing a small portion (10-20 cm) from the front of the column can eliminate accumulated non-volatile residues.
Issue 3: Suspected Degradation of this compound

If you suspect that this compound is degrading during your analysis, consider the following:

Degradation Type Troubleshooting Steps
Thermal Degradation 1. Lower Inlet Temperature: Gradually decrease the inlet temperature in increments of 10-20°C to find the lowest possible temperature that still allows for efficient vaporization. 2. Use a Milder Injection Technique: Consider using a programmable temperature vaporizer (PTV) inlet, which allows for a gentler sample introduction.
Photodegradation 1. Protect Samples from Light: Store standards and samples in amber vials and minimize exposure to ambient and UV light during all stages of sample preparation and analysis.

Experimental Protocols

Recommended GC-MS Method for this compound Analysis

This protocol is based on a method for the analysis of Hentriacontane, a similar long-chain hydrocarbon, and should be optimized for your specific instrument and application.

Parameter Condition
GC System Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
GC Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or a similar non-polar column)
Inlet Temperature 280°C (can be optimized between 250-300°C)
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 150°C (hold for 2 min), ramp to 320°C at 10°C/min (hold for 10 min)
MSD Transfer Line 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z
Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like hexane or chloroform.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent. Ensure the final concentration is within the calibration range of your working standards. Sonication may be used to aid dissolution.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks All peaks no_all_peaks No check_all_peaks->no_all_peaks Only analyte peaks physical_issue Likely a physical issue in the flow path. yes_all_peaks->physical_issue chemical_issue Likely a chemical interaction issue. no_all_peaks->chemical_issue check_column_install Check column installation (depth and cut) physical_issue->check_column_install check_liner Check for blockages in the liner check_column_install->check_liner resolved Issue Resolved check_liner->resolved replace_liner_septum Replace inlet liner and septum chemical_issue->replace_liner_septum condition_column Condition the column replace_liner_septum->condition_column optimize_method Optimize GC method (temperature, flow rate) condition_column->optimize_method optimize_method->resolved

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_thermal Thermal Degradation (in GC Inlet) cluster_photo Photodegradation (UV Light Exposure) parent This compound thermal_node High Temperature parent->thermal_node Heat photo_node UV Light parent->photo_node Light thermal_products Smaller Alkanes, Alkenes, and Ketone Fragments thermal_node->thermal_products norrish1 Norrish Type I (α-cleavage) photo_node->norrish1 norrish2 Norrish Type II (γ-hydrogen abstraction) photo_node->norrish2 radicals Acyl and Alkyl Radicals norrish1->radicals biradical 1,4-Biradical norrish2->biradical

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing Palmitone Extraction from Plant Waxes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of plant wax extraction, with a specific focus on isolating Palmitone.

Frequently Asked Questions (FAQs)

Q1: What is Palmitone and why is it extracted from plant waxes?

A1: Palmitone, a very-long-chain ketone, is a component of plant epicuticular wax. Plant waxes are complex mixtures of hydrophobic compounds that form a protective layer on the outer surface of plants.[1] These waxes, including components like Palmitone, are of interest for their potential applications in pharmaceuticals, cosmetics, and as natural biopesticides.

Q2: Which solvent is best for extracting Palmitone?

A2: The choice of solvent is critical for efficient extraction. Since Palmitone is a non-polar compound, non-polar solvents are generally most effective.[2] Solvents such as hexane, chloroform, and dichloromethane are excellent choices for solubilizing epicuticular waxes with minimal contamination from more polar intracellular lipids.[2][3] It is recommended to test a range of solvents to optimize extraction for your specific plant material.[2]

Q3: How does temperature affect the extraction of plant waxes like Palmitone?

A3: Temperature can influence the solubility of wax components. While many extractions are performed at room temperature, slightly elevated temperatures may improve the yield. However, high temperatures increase the risk of co-extracting undesirable compounds like chlorophyll and cellular lipids. For instance, in supercritical CO2 extraction of date palm leaves, the highest wax yield of 3.49% was achieved at 100°C and 400 bar.

Q4: How can I avoid contamination of my wax extract with chlorophyll and other cellular components?

A4: Contamination often occurs when the extraction time is too long or if a highly polar solvent is used, which can damage cell membranes. To minimize contamination:

  • Use brief immersion times: For epicuticular waxes, a short dip of 30-60 seconds is often sufficient.

  • Choose non-polar solvents: Hexane or chloroform are less likely to disrupt cell membranes compared to more polar solvents like acetone or ethanol.

  • Handle plant material gently: Mechanical damage to the tissue can release intracellular contents.

  • Consider post-extraction purification: Techniques like using activated charcoal can help remove chlorophyll from the extract.

Q5: What is the difference between epicuticular and intracuticular wax, and how does it affect extraction?

A5: Epicuticular waxes are on the very surface of the plant cuticle, while intracuticular waxes are embedded within the cutin polymer matrix. Short extraction times (e.g., dipping for < 1 minute) will primarily remove the epicuticular waxes. Longer extraction methods, such as Soxhlet extraction, will remove both epicuticular and intracuticular waxes.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Wax Yield 1. Ineffective Solvent: The solvent may not have the appropriate polarity to dissolve the target wax components. 2. Insufficient Extraction Time: The duration of contact between the solvent and the plant material may be too short. 3. Low Wax Content in Plant Material: The plant's species, age, or growth conditions may result in a naturally low wax load.1. Test a range of solvents: Start with non-polar solvents like hexane or dichloromethane for Palmitone. 2. Optimize extraction duration: Increase the immersion time incrementally. For total wax, a longer extraction (e.g., 3 hours with hexane) might be necessary. 3. Pool material from multiple plants: This can help average out natural biological variability. Ensure the entire surface of the plant material is in contact with the solvent.
Green Extract (Chlorophyll Contamination) 1. Extraction Time Too Long: Prolonged solvent exposure can lead to the breakdown of cell membranes and release of chlorophyll. 2. Solvent is Too Polar: Solvents like acetone or ethanol can damage cell membranes, leading to the extraction of intracellular components. 3. Mechanical Damage: Bruising or tearing of the plant tissue during handling.1. Reduce extraction time: Use brief immersions (30-60 seconds) for epicuticular waxes. 2. Use a less polar solvent: Switch to hexane or chloroform for the initial extraction. 3. Post-extraction cleanup: Use activated charcoal or perform column chromatography to remove chlorophyll.
Inconsistent Results Between Replicates 1. Variation in Plant Material: Differences in the surface area, age, or part of the plant used. 2. Inconsistent Procedure: Variations in extraction time, temperature, or agitation. 3. Non-uniform Immersion: The plant material was not fully submerged in the solvent.1. Standardize plant samples: Use material from the same developmental stage and standardize the surface area for each replicate. 2. Maintain precise control: Strictly control the duration, temperature, and agitation for each extraction. 3. Ensure complete submersion: Make sure all samples are uniformly and completely immersed in the solvent.
Extract Contains Sugars and Other Polar Compounds 1. Use of Polar Solvents: Solvents like acetone are known to solubilize cellular sugars in addition to lipids.1. Use a non-polar solvent: Hexane is highly selective for lipids and will extract fewer polar contaminants. 2. Perform a liquid-liquid partition: After evaporation of the initial solvent, redissolve the extract and partition it between a non-polar solvent (like hexane) and a polar solvent (like methanol/water) to separate lipids from sugars.

Quantitative Data on Plant Wax Extraction

Table 1: Effect of Solvent and Time on Wax Yield from Quercus suber Leaves

SolventExtraction Time (hours)Lipid Yield (% of leaf dry mass)
n-Hexane11.7
n-Hexane32.8
n-Hexane62.6
Dichloromethane6~2.6
Acetone10.5
Acetone61.5
Data adapted from a study on Quercus suber, demonstrating that n-hexane provides the highest lipid recovery, with optimal extraction achieved at 3 hours.

Table 2: Influence of Temperature and Pressure on Supercritical CO₂ Wax Extraction from Date Palm Leaves

Temperature (°C)Pressure (bar)Wax Yield (%)Melting Point (°C)
4080-35
1004003.4978
This data shows that tuning temperature and pressure in ScCO₂ extraction significantly impacts both the yield and the physical properties of the extracted wax.

Experimental Protocols

Protocol 1: Rapid Epicuticular Wax Extraction (Dipping Method)

This method is designed for the selective extraction of surface waxes, which is ideal for minimizing contamination.

Materials:

  • Fresh plant material (e.g., leaves)

  • Forceps

  • Glass beakers

  • Extraction solvent (e.g., n-hexane, chloroform)

  • Pre-weighed glass vials

  • Nitrogen gas stream or rotary evaporator

  • Analytical balance

Methodology:

  • If quantifying wax per unit area, measure the surface area of the plant material first.

  • Using forceps, gently handle the plant material to avoid causing physical damage.

  • Briefly immerse the plant material into a beaker containing the chosen solvent for 30-60 seconds. Agitate gently to ensure the entire surface is washed.

  • Remove the plant material from the solvent.

  • Transfer the solvent extract into a pre-weighed glass vial.

  • Evaporate the solvent to dryness using a gentle stream of nitrogen gas or a rotary evaporator.

  • Once the solvent is fully evaporated, weigh the vial containing the dried wax residue.

  • The total wax yield is the difference between the final weight of the vial and its initial pre-weighed mass.

  • Store the extracted wax at -20°C until further analysis.

Protocol 2: Total Wax Extraction (Soxhlet Method)

This method is more exhaustive and extracts both epicuticular and intracuticular waxes.

Materials:

  • Dried and ground plant material

  • Cellulose extraction thimble

  • Soxhlet extractor apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Extraction solvent (e.g., n-hexane)

  • Rotary evaporator

Methodology:

  • Place the dried and ground plant material into a cellulose extraction thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with the extraction solvent to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus (flask, extractor, condenser) and place the flask on a heating mantle.

  • Heat the solvent to a boil. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

  • Allow the extraction to proceed for a set duration (e.g., 3-6 hours). The solvent will periodically siphon back into the flask, concentrating the extract.

  • After the extraction period, turn off the heat and allow the apparatus to cool completely.

  • Disassemble the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator to remove the solvent.

  • The remaining residue is the total wax extract, ready for weighing and further analysis.

Visualizations

Experimental_Workflow_Dipping cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Plant 1. Select & Measure Plant Material Immerse 3. Immerse Plant (30-60 sec) Plant->Immerse Gentle Handling Solvent 2. Prepare Solvent (e.g., Hexane) Solvent->Immerse Transfer 4. Collect Solvent Extract Immerse->Transfer Evaporate 5. Evaporate Solvent Transfer->Evaporate Weigh 6. Weigh Dried Wax Evaporate->Weigh Analyze 7. Analysis (e.g., GC-MS) Weigh->Analyze

Caption: Workflow for Rapid Epicuticular Wax Extraction.

Troubleshooting_Logic Start Problem: Low Wax Yield Cause1 Cause: Ineffective Solvent? Start->Cause1 Cause2 Cause: Time Too Short? Cause1->Cause2 No Sol1 Solution: Test Non-Polar Solvents (Hexane, Chloroform) Cause1->Sol1 Yes Cause3 Cause: Contamination? Cause2->Cause3 No Sol2 Solution: Increase Extraction Time Incrementally Cause2->Sol2 Yes Sol3 Solution: Reduce Dip Time (<60s) Use Less Polar Solvent Cause3->Sol3 Yes End Resolved Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting Logic for Common Extraction Issues.

References

minimizing by-products in the ketonization of palmitic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ketonization of palmitic acid. Our goal is to help you minimize by-products and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the ketonization of palmitic acid. For each problem, potential causes and actionable solutions are provided.

Problem 1: Low Conversion of Palmitic Acid

Potential CauseRecommended Solution
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Optimal temperatures are typically in the range of 340-400°C.[1][2][3]
Inadequate Catalyst Activity - Ensure the catalyst has been properly activated (e.g., calcined at the recommended temperature, typically around 550°C for zirconia-based catalysts).[1][2] - Consider screening different catalysts. MnO₂/ZrO₂ and CeO₂/ZrO₂ have shown high catalytic activity. - Increase the catalyst loading, typically starting from 5 wt%.
Poor Mass Transfer - Increase the stirring speed to ensure good mixing of the solid catalyst with the liquid palmitic acid. - If using a fixed-bed reactor, ensure uniform flow distribution and consider using a smaller catalyst particle size to increase the external surface area.
Presence of Inhibitors in Feedstock Water in the feedstock can inhibit the ketonization reaction. Ensure the palmitic acid is thoroughly dried before use.

Problem 2: Low Yield of Palmitone (Desired Ketone)

Potential CauseRecommended Solution
Suboptimal Reaction Time Optimize the reaction time. A typical duration is 3 hours, but this can vary depending on the catalyst and temperature.
Promotion of Side Reactions - Lower the reaction temperature to reduce thermal cracking of palmitic acid and the desired palmitone product. - Select a catalyst with higher selectivity towards ketonization. For example, while NiO/ZrO₂ can lead to high conversion, it favors the formation of pentadecane.
Catalyst Deactivation - If catalyst deactivation is suspected due to coke formation from unsaturated fatty acid impurities, consider pre-treating the feedstock to saturate any double bonds. - Implement a catalyst regeneration protocol, which may involve calcination in air to burn off coke deposits.

Problem 3: High Concentration of Pentadecane By-product

Potential CauseRecommended Solution
Promotion of Decarboxylation Pathway - This is often catalyst-dependent. Catalysts like NiO/ZrO₂ are known to favor the decarboxylation route, leading to higher pentadecane yields. Consider switching to a catalyst with higher selectivity for ketonization, such as MnO₂/ZrO₂. - The presence of nickel has been reported to selectively promote the decarboxylation of fatty acids.
High Reaction Temperature Elevated temperatures can favor decarboxylation. Try reducing the reaction temperature to see if it improves the selectivity towards palmitone.

Problem 4: Formation of Lighter Hydrocarbon By-products (C₉-C₁₃)

Potential CauseRecommended Solution
Thermal Cracking - High reaction temperatures (>300°C) can lead to the thermal cracking of the long-chain palmitic acid and the palmitone product. - Reduce the reaction temperature to the minimum required for efficient conversion.
Secondary Reactions of Palmitone The desired product, palmitone, can undergo secondary degradation. Minimizing reaction time and temperature after achieving desired conversion can reduce the formation of these by-products.

Frequently Asked Questions (FAQs)

Q1: What are the main by-products in the ketonization of palmitic acid?

A1: The primary by-product is typically pentadecane (C₁₅H₃₂), formed through the decarboxylation of palmitic acid. Other by-products can include lighter hydrocarbons (C₉-C₁₃) resulting from thermal cracking, and small amounts of pentadecene from decarbonylation.

Q2: How does the choice of catalyst affect by-product formation?

A2: The catalyst plays a crucial role in determining the product distribution. For instance, modifying a ZrO₂ catalyst with different metal oxides can significantly alter the selectivity. MnO₂ and CoO dopants on ZrO₂ have been shown to improve palmitone yield, while NiO on ZrO₂ tends to favor the formation of pentadecane.

Q3: What is the optimal temperature for minimizing by-products?

A3: The optimal temperature is a trade-off between reaction rate and selectivity. While higher temperatures increase the rate of palmitic acid conversion, they can also promote undesirable side reactions like thermal cracking and decarboxylation. A common starting point is 340°C, with optimization studies needed for a specific catalyst system.

Q4: Can impurities in the palmitic acid feedstock affect the reaction?

A4: Yes, impurities can have a significant impact. Unsaturated fatty acids present in the feedstock can lead to coke formation and catalyst deactivation. It is recommended to use high-purity, saturated palmitic acid for best results.

Q5: What analytical techniques are used to analyze the reaction products?

A5: Gas chromatography-mass spectrometry (GC-MS) is used for product identification, and gas chromatography with a flame ionization detector (GC-FID) is used for quantification of the products.

Data Presentation

Table 1: Comparison of Different Catalysts for Palmitic Acid Ketonization

CatalystPalmitic Acid Conversion (%)Palmitone Yield (%)Pentadecane Yield (%)Reaction Conditions
ZrO₂ 8517.112.9340°C, 3h, 5 wt% catalyst
5% MnO₂/ZrO₂ 9227.7Not specified340°C, 3h, 5 wt% catalyst
5% CoO/ZrO₂ 92.125.111.3340°C, 3h, 5 wt% catalyst
5% NiO/ZrO₂ 64.93.724.9340°C, 3h, 5 wt% catalyst
5% CeO₂/ZrO₂ 93.419.89.8340°C, 3h, 5 wt% catalyst
5% La₂O₃/ZrO₂ Not specified<17Not specified340°C, 3h, 5 wt% catalyst

Note: Data extracted from a study by Aleem et al. (2021).

Experimental Protocols

1. Catalyst Preparation: Deposition-Precipitation Method for MnO₂/ZrO₂

This protocol is based on the method described by Aleem et al. (2021).

  • Materials: Zirconium oxide (ZrO₂), Manganese(II) nitrate hydrate, Urea, Deionized water.

  • Procedure:

    • Disperse the required amount of ZrO₂ support in deionized water.

    • Add the manganese(II) nitrate precursor and urea to the suspension.

    • Heat the mixture to 90°C and maintain for 24 hours with constant stirring.

    • Cool the mixture, filter, and wash the solid catalyst with deionized water until the filtrate is neutral.

    • Dry the catalyst at 110°C overnight.

    • Calcine the dried catalyst in air at 550°C for 2 hours.

2. Ketonization of Palmitic Acid

This is a general procedure based on the literature.

  • Materials: Palmitic acid, Catalyst (e.g., 5% MnO₂/ZrO₂), Nitrogen gas (high purity).

  • Apparatus: Three-necked round-bottom flask, heating mantle with stirrer, condenser, nitrogen inlet, and outlet.

  • Procedure:

    • Place 15 g of palmitic acid and 0.75 g (5 wt%) of the catalyst into the three-necked flask.

    • Purge the system with nitrogen for 15 minutes to create an inert atmosphere.

    • Heat the mixture to 340°C with continuous stirring and a constant flow of nitrogen.

    • Maintain the reaction at 340°C for 3 hours.

    • After 3 hours, turn off the heating and allow the flask to cool to room temperature under a nitrogen atmosphere.

    • Filter the cooled product to separate the catalyst.

    • Analyze the liquid product using GC-MS and GC-FID.

Visualizations

Ketonization_Pathway cluster_main Main Ketonization Reaction cluster_side Side Reactions PA1 Palmitic Acid Palmitone Palmitone (Desired Product) PA1->Palmitone + Catalyst, ΔT Cracking_Products Lighter Hydrocarbons (C₉-C₁₃) PA1->Cracking_Products High ΔT (Thermal Cracking) PA2 Palmitic Acid PA2->Palmitone + Catalyst, ΔT H2O H₂O Palmitone->H2O CO2 CO₂ Palmitone->CO2 Palmitone->Cracking_Products High ΔT (Secondary Cracking) PA3 Palmitic Acid Pentadecane Pentadecane (By-product) PA3->Pentadecane + Catalyst, ΔT (Decarboxylation) CO2_decarb CO₂ Pentadecane->CO2_decarb Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (e.g., Deposition-Precipitation) Calcination Catalyst Activation (Calcination at 550°C) Catalyst_Prep->Calcination Reactants Charge Reactor: Palmitic Acid + Catalyst Calcination->Reactants Inert_Atmo Purge with N₂ Reactants->Inert_Atmo Heating Heat to 340°C with Stirring Inert_Atmo->Heating Reaction Hold for 3 hours Heating->Reaction Cooling Cool to Room Temp Reaction->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Product_Analysis Analyze Liquid Product (GC-MS, GC-FID) Filtration->Product_Analysis

References

stability testing of 16-Hentriacontanone in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 16-Hentriacontanone in various solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this long-chain aliphatic ketone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on available data, this compound is slightly soluble in chloroform.[1][2][3] For other organic solvents, it is recommended to perform solubility tests to determine the most suitable one for your specific application. Due to its long alkyl chains, non-polar solvents are likely to be more effective than polar solvents.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is advisable to:

  • Use a high-purity grade solvent.

  • Weigh the compound accurately using a calibrated analytical balance.

  • Add the solvent to the solid compound and facilitate dissolution by gentle warming or sonication.

  • Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.

Q3: What are the optimal storage conditions for this compound solutions?

A3: While specific stability data is limited, general best practices for storing solutions of long-chain ketones suggest:

  • Temperature: Store solutions at a low temperature, such as in a refrigerator (2-8 °C), to minimize potential degradation.[1][2]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, it is recommended to purge the vial with an inert gas like nitrogen or argon to prevent oxidation.

Q4: What are the potential signs of degradation of this compound in solution?

A4: Degradation of this compound may be indicated by:

  • A change in the color of the solution.

  • The formation of precipitates or cloudiness.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., GC-MS or HPLC-MS).

Q5: How can I perform a basic stability study of this compound in my solvent of choice?

A5: A fundamental stability study involves:

  • Preparing a solution of known concentration.

  • Dividing the solution into several aliquots for storage under different conditions (e.g., room temperature, 4°C, -20°C).

  • Analyzing an aliquot at defined time points (e.g., 0, 24, 48, 72 hours, 1 week) using a suitable analytical method like GC-MS to quantify the concentration of this compound.

  • Comparing the concentration at each time point to the initial concentration to determine the extent of degradation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation of the compound upon storage The solvent is saturated, or the storage temperature is too low.Try using a lower concentration of the compound or a different solvent with higher solubility. If storing at low temperatures, ensure the compound remains in solution upon returning to room temperature before use.
Inconsistent analytical results Incomplete dissolution of the compound, degradation during analysis, or instrument variability.Ensure the compound is fully dissolved before analysis. Check the stability of the compound under the analytical conditions (e.g., high temperature in the GC inlet). Run system suitability tests to ensure instrument performance.
Appearance of extra peaks in the chromatogram Contamination of the solvent or degradation of the compound.Use high-purity solvents and clean glassware. If degradation is suspected, analyze a freshly prepared sample as a reference.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a selected solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • High-purity solvent of choice

  • Volumetric flasks and pipettes

  • Analytical balance

  • Sonicator or water bath

  • Amber glass vials with screw caps

  • Gas chromatograph with mass spectrometer (GC-MS)

  • Refrigerator and freezer for storage

2. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of the chosen solvent in a volumetric flask to achieve the desired concentration.

    • Use gentle warming or sonication if necessary to ensure complete dissolution.

  • Sample Aliquoting:

    • Aliquot the stock solution into multiple amber glass vials.

    • If testing the effect of an inert atmosphere, purge the headspace of the designated vials with nitrogen or argon before sealing.

  • Storage:

    • Store the vials under different temperature conditions (e.g., -20°C, 4°C, and room temperature).

    • Protect all samples from light.

  • Analysis:

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by GC-MS to determine the concentration of this compound. A validated analytical method should be used.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each storage condition to visualize the stability profile.

Data Presentation

Table 1: Example Stability Data for this compound in Chloroform

Time (Days)Storage Temperature (°C)Concentration (µg/mL)% Remaining
0N/A1000100
7499599.5
725 (Room Temp)98098.0
30498598.5
3025 (Room Temp)95095.0

Note: The data in this table is hypothetical and for illustrative purposes only. Users should generate their own data following the experimental protocol.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c analysis GC-MS Analysis at Time Points storage_rt->analysis storage_4c->analysis storage_neg20c->analysis data_eval Calculate % Remaining analysis->data_eval report Generate Stability Report data_eval->report

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Quantification of 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 16-Hentriacontanone. Our aim is to help you resolve common issues, particularly those related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds in the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1] Given that this compound is a long-chain, hydrophobic molecule, it is often analyzed in complex biological matrices like plasma or serum, which are rich in phospholipids and other endogenous components that are known to cause significant matrix effects.[2][3]

Q2: What is the most effective way to compensate for matrix effects in this compound quantification?

A3: When a SIL-IS is unavailable, several other strategies can be employed:

  • Use of a Structural Analog as an Internal Standard: A compound with a similar chemical structure and chromatographic properties to this compound can be used as an internal standard. The key is to select an analog that co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Method of Standard Addition: This involves adding known amounts of a this compound standard to the sample matrix and creating a calibration curve within the matrix itself. This approach can effectively compensate for matrix effects but can be more time-consuming as each sample requires multiple analyses.

  • Thorough Sample Preparation: Implementing rigorous sample cleanup procedures to remove interfering matrix components is crucial. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective in reducing matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the quantification of this compound.

Issue 1: Poor Peak Shape, Inconsistent Signal Intensity, or High Variability in Results

This is a common indication of significant matrix effects. The following workflow can help you diagnose and mitigate the problem.

Troubleshooting_Matrix_Effects cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_SamplePrep Sample Preparation cluster_Calibration Calibration A Observe Poor Peak Shape, Inconsistent Signal, or High Variability B Perform Post-Column Infusion Experiment A->B Qualitative Assessment C Compare Matrix-Matched vs. Solvent-Based Calibration Curves A->C Quantitative Assessment D Matrix Effect Confirmed B->D C->D E Optimize Sample Preparation D->E F Refine Chromatographic Conditions D->F G Implement Alternative Calibration Strategy D->G H Liquid-Liquid Extraction (LLE) E->H I Solid-Phase Extraction (SPE) (Phospholipid Removal) E->I J Use Structural Analog Internal Standard G->J K Method of Standard Addition G->K

Caption: Troubleshooting workflow for matrix effects in this compound quantification.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This protocol is designed to extract hydrophobic compounds like this compound from a high-protein matrix.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add a suitable internal standard (e.g., a structural analog of this compound).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or hexane).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Carefully transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis (e.g., 100 µL of 80:20 acetonitrile:water).

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol utilizes a specialized SPE sorbent to selectively remove phospholipids, which are a major source of matrix effects in plasma and serum.

  • Sample Pre-treatment:

    • To 100 µL of plasma or serum, add an internal standard.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cleanup:

    • Load the supernatant onto a phospholipid removal SPE cartridge (e.g., a sorbent designed for phospholipid removal).

    • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
Sample Preparation MethodPhospholipid Removal EfficiencyAnalyte RecoveryReference
Protein Precipitation (Acetonitrile)ModerateHigh
Liquid-Liquid Extraction (MTBE)HighGood to High
Phospholipid Removal SPEVery HighHigh

LC-MS/MS Method Parameters for Long-Chain Ketones

The following parameters can be used as a starting point for the analysis of this compound and can be further optimized for your specific instrumentation and application.

Liquid Chromatography
  • Column: A C18 reversed-phase column is suitable for hydrophobic compounds (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start at 50% B, hold for 1 minute.

    • Linearly increase to 100% B over 8 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: These will need to be optimized for this compound. A good starting point would be to identify the precursor ion ([M+H]+) and then determine the most abundant and stable product ions through infusion experiments.

Signaling Pathways and Workflows

The following diagram illustrates the logical workflow for developing a robust quantification method for this compound, with a focus on addressing matrix effects.

Method_Development_Workflow cluster_MethodDev Method Development Workflow A Define Analytical Requirements (LLOQ, Matrix, etc.) B Develop Initial LC-MS/MS Method (Solvent Standards) A->B C Evaluate Matrix Effects B->C D Optimize Sample Preparation C->D If significant effects F Method Validation C->F If no significant effects E Select and Validate Internal Standard D->E E->F

Caption: A logical workflow for the development of a quantitative LC-MS/MS method.

References

Technical Support Center: Enhancing the Biological Activity of 16-Hentriacontanone in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Hentriacontanone. The information provided aims to address common challenges in enhancing the biological activity of this hydrophobic long-chain ketone in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, also known as palmitone, is a naturally occurring long-chain symmetrical ketone with the molecular formula C₃₁H₆₂O.[1][2] It is found in the cuticular wax of various plants.[1] Research has indicated several biological activities, including:

  • Anxiolytic-like effects: Studies in animal models have shown that this compound can produce tranquilizing effects.[3]

  • Anticonvulsant properties: It has demonstrated the ability to reduce the severity of seizures in preclinical studies.[1]

  • Neuroprotective effects: Some research suggests it can protect hippocampal neurons from damage.

Q2: What are the main challenges when working with this compound in biological assays?

A2: The primary challenge is its high hydrophobicity and very low water solubility. This can lead to several issues in experimental settings, including:

  • Poor bioavailability in aqueous assay buffers.

  • Precipitation of the compound during experiments.

  • Inaccurate and non-reproducible results.

  • Low apparent activity due to insufficient compound reaching the target.

Q3: How can I improve the solubility and delivery of this compound in my cell-based assays?

A3: Several strategies can be employed to overcome the solubility issues of this compound. The choice of method will depend on the specific requirements of your assay.

  • Co-solvents: Using a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a common approach. It is crucial to keep the final concentration of the co-solvent low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-68 can be used to create micelles that encapsulate the hydrophobic compound, thereby increasing its aqueous solubility. It is important to work above the critical micelle concentration (CMC) of the chosen surfactant.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility in aqueous solutions.

  • Liposomes: Encapsulating this compound within liposomes provides a biocompatible delivery system that can improve its stability and cellular uptake.

Troubleshooting Guides

Issue 1: Low or Inconsistent Biological Activity

Possible Cause: Poor solubility and precipitation of this compound in the assay medium.

Troubleshooting Steps:

  • Optimize Solubilization Method:

    • Co-solvent (DMSO): Ensure the final DMSO concentration is as low as possible while maintaining solubility in the stock solution. When diluting into aqueous buffer, add the stock solution to the buffer with vigorous vortexing to promote dispersion and prevent precipitation.

    • Surfactants: If using surfactants, screen different non-ionic surfactants (e.g., Tween-80, Polysorbate 20) and optimize their concentration to be above the CMC without causing cellular toxicity.

    • Cyclodextrins: Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) and varying molar ratios of cyclodextrin to this compound to find the optimal complexation efficiency.

  • Visual Inspection: Before and during the assay, visually inspect the assay medium under a microscope for any signs of compound precipitation.

  • Vehicle Control: Always include a vehicle control (the solvent/delivery system without this compound) to ensure that the observed effects are not due to the delivery method itself.

Issue 2: High Variability Between Replicates

Possible Cause: Uneven dispersion of this compound in the assay wells.

Troubleshooting Steps:

  • Improve Mixing: After adding the this compound solution to the assay plate, ensure thorough but gentle mixing to achieve a homogenous distribution in each well. Avoid vigorous shaking that could introduce bubbles or damage cells.

  • Pre-complexation: If using cyclodextrins or liposomes, ensure that the complexation/encapsulation process is complete and optimized before adding to the assay.

  • Serial Dilutions: Prepare serial dilutions carefully, ensuring complete dissolution at each step.

Quantitative Data

The following table summarizes the available quantitative data on the anxiolytic-like activity of this compound from an in vivo study in mice.

Assay Test Substance Dose Key Finding Statistical Significance
Open-Field TestThis compound30 mg/kg, i.p.Increased time spent in the centerp < 0.001 vs. Vehicle
Hole-Board TestThis compound30 mg/kg, i.p.Increased number of head dipsp < 0.0001 vs. Vehicle
Plus-Maze TestThis compound30 mg/kg, i.p.Increased time spent in open armsp < 0.001 vs. Vehicle

Data extracted from a study by González-Trujano et al., 2023.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)
  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Gently warm and vortex until the compound is completely dissolved.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.

  • Addition to Assay Medium:

    • Directly before use, dilute the intermediate DMSO solutions into the pre-warmed aqueous assay buffer or cell culture medium to achieve the final desired concentrations.

    • The final concentration of DMSO in the assay should ideally be below 0.5% (v/v) to minimize solvent toxicity.

    • Add the diluted compound to the assay medium while vortexing to ensure rapid dispersion.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation:

    • Dissolve this compound and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove any unencapsulated this compound by methods such as centrifugation or size exclusion chromatography.

  • Characterization:

    • Characterize the resulting liposomes for size, polydispersity, and encapsulation efficiency before use in assays.

Signaling Pathway and Experimental Workflow Diagrams

The anxiolytic-like effects of this compound are suggested to be mediated through the serotonin 5-HT1A receptor pathway, rather than the GABAergic system.

G cluster_0 Cell Membrane cluster_1 Intracellular 16_Hentriacontanone This compound 5HT1A_Receptor 5-HT1A Receptor 16_Hentriacontanone->5HT1A_Receptor Binds to G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Decreased production K_ion K+ Efflux GIRK->K_ion Opens PKA Protein Kinase A cAMP->PKA Reduced activation Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization Leads to

Caption: Proposed signaling pathway for this compound via the 5-HT1A receptor.

G start Start: Hydrophobic This compound solubilize Solubilization Strategy start->solubilize co_solvent Co-solvent (e.g., DMSO) solubilize->co_solvent surfactant Surfactant (e.g., Tween-80) solubilize->surfactant cyclodextrin Cyclodextrin solubilize->cyclodextrin liposome Liposome Encapsulation solubilize->liposome prepare_assay Prepare Assay (e.g., cell culture) co_solvent->prepare_assay surfactant->prepare_assay cyclodextrin->prepare_assay liposome->prepare_assay add_compound Add Solubilized Compound to Assay prepare_assay->add_compound incubate Incubate add_compound->incubate measure Measure Biological Endpoint (e.g., cell viability, signaling) incubate->measure analyze Analyze Data measure->analyze

References

purification techniques for high-purity 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of high-purity 16-Hentriacontanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting purity of synthetic this compound?

A1: The purity of commercially available this compound, often synthesized via the catalytic ketonization of palmitic acid, is typically around 95% (GC).[1] Impurities may include unreacted starting materials or byproducts from the synthesis process.

Q2: What are the recommended purification techniques for achieving high-purity (>99%) this compound?

A2: The most common and effective purification techniques for long-chain ketones like this compound are recrystallization and column chromatography. A combination of these methods is often employed to achieve the highest purity.

Q3: Which solvents are suitable for dissolving this compound?

A3: Due to its long aliphatic chains, this compound has low solubility in water. It is soluble in organic solvents such as chloroform (slightly), and to varying degrees in hot ethanol, acetone, and hexane.[1][2] For experimental workflows, stock solutions can be prepared in high-purity ethanol.[2]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information on the purity and identifies any volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (82-86°C) indicates high purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can confirm the presence of the characteristic carbonyl (C=O) stretch for a ketone at approximately 1715 cm⁻¹.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling Out The compound's solubility in the chosen solvent is too high, or the solution is supersaturated.- Re-heat the solution to dissolve the oil, then add more solvent. - Try a different solvent system with lower solubility for this compound. - Cool the solution more slowly to encourage crystal formation.
No Crystal Formation - The solution is not sufficiently saturated. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration. - Cool the solution slowly at room temperature, followed by refrigeration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Low Recovery Yield - Too much solvent was used, and the compound remained dissolved. - The crystals were filtered before crystallization was complete.- Concentrate the filtrate and cool it again to recover more product. - Ensure the solution is thoroughly cooled before filtration.
Poor Purity Improvement The chosen solvent does not effectively differentiate between the compound and the impurities.- Select a solvent in which the impurities are either very soluble or very insoluble at all temperatures, while this compound has a steep solubility curve with temperature.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation - Inappropriate solvent system (eluent). - Column was not packed properly (channeling).- Perform thin-layer chromatography (TLC) to determine the optimal eluent system. - Repack the column carefully to ensure a uniform stationary phase.
Compound Stuck on Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent system.
Cracked Column Bed The column ran dry.Always keep the top of the stationary phase covered with the eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for the purification of 1 gram of this compound with an initial purity of approximately 95%.

Materials:

  • 1 g of crude this compound

  • Acetone (ACS grade)

  • Hexane (ACS grade)

  • Erlenmeyer flask (100 mL)

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place 1 g of crude this compound in the Erlenmeyer flask.

  • Add a minimal amount of hot acetone dropwise while stirring until the solid is completely dissolved.

  • Slowly add hexane until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Gently heat the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using the Buchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol is for the purification of 500 mg of this compound.

Materials:

  • 500 mg of crude this compound

  • Silica gel (60 Å, 70-230 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve 500 mg of crude this compound in a minimal amount of chloroform.

  • Add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin elution with a non-polar solvent system (e.g., 99:1 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 95:5 hexane:ethyl acetate) to elute the this compound.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₁H₆₂O
Molecular Weight450.82 g/mol
Melting Point82-86 °C
Boiling Point499.5 °C at 760 mmHg
AppearanceWhite to light yellow powder or crystal
SolubilitySlightly soluble in Chloroform

Table 2: Analytical Parameters for this compound

Analytical MethodParameterValueReference
GC-MSColumn TypeNon-polar capillary column (e.g., HP-5MS)
Quantitative Ion (m/z)239
Qualitative Ions (m/z)255, 450
FT-IRCarbonyl Stretch (C=O)~1715 cm⁻¹

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add minimal hot solvent (e.g., Acetone) A->B C Completely dissolved solution B->C D Slow cooling to room temperature C->D E Cool in ice bath D->E F Crystal formation E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry under vacuum H->I J High-purity this compound I->J

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps A Pack column with Silica Gel B Dry load sample onto silica A->B C Load sample onto column B->C D Elute with Hexane/Ethyl Acetate gradient C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I High-purity this compound H->I

Caption: Workflow for the purification of this compound by column chromatography.

References

avoiding isomerization during 16-Hentriacontanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 16-Hentriacontanone, with a focus on avoiding isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound are the catalytic ketonization of palmitic acid and the use of organometallic reagents. Catalytic ketonization involves the high-temperature conversion of two molecules of palmitic acid into the symmetrical ketone, this compound.[1] Organometallic routes, such as the reaction of an organolithium reagent with a palmitic acid derivative, offer an alternative pathway.

Q2: What is isomerization in the context of this compound synthesis, and why is it a concern?

A2: Isomerization refers to the formation of structural isomers of this compound, which have the same molecular formula (C₃₁H₆₂O) but a different arrangement of atoms. In this context, the most likely isomers are positional isomers, where the carbonyl group is located at a position other than C-16 (e.g., 15-hentriacontanone or other variants). The presence of these isomers can complicate purification and may affect the biological or chemical properties of the final product, making it crucial to minimize their formation.

Q3: Is Friedel-Crafts acylation a suitable method for synthesizing this compound, and does it lead to isomerization?

A3: While Friedel-Crafts acylation is a powerful method for synthesizing aryl ketones, its application to the synthesis of long-chain aliphatic ketones like this compound is less common. However, a significant advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is its much lower susceptibility to carbocation rearrangements, which are a primary source of isomerization. Therefore, if a suitable Friedel-Crafts-based route were devised, significant isomerization would be less of a concern compared to alkylation-based strategies.

Q4: How can I confirm the presence of isomers in my this compound product?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique for identifying and quantifying isomers of this compound. Different positional isomers will likely have slightly different retention times on the GC column, and their mass spectra will show characteristic fragmentation patterns that can be used for identification.

Troubleshooting Guides

Issue 1: Presence of Isomers in the Final Product

Potential Cause 1.1: High Reaction Temperature in Catalytic Ketonization

  • Symptoms: GC-MS analysis reveals the presence of other hentriacontanone isomers besides the desired 16-isomer.

  • Troubleshooting:

    • Optimize Reaction Temperature: High temperatures can sometimes promote side reactions, including isomerization. While the catalytic ketonization of palmitic acid is typically carried out at elevated temperatures (around 340°C), it is crucial to carefully control the temperature.[1] Experiment with slightly lower temperatures to see if isomer formation is reduced without significantly impacting the reaction rate and yield.

    • Catalyst Selection: The choice of catalyst can influence the reaction pathway and the formation of byproducts. Experiment with different supported metal oxide catalysts to find one that favors the formation of the desired product with high selectivity.

Potential Cause 1.2: Rearrangement in Alternative Synthetic Routes

  • Symptoms: Synthesis methods that could potentially involve carbocation intermediates may lead to a mixture of isomers.

  • Troubleshooting:

    • Avoid Carbocation-Promoting Conditions: When designing a synthetic route, steer clear of reaction conditions that are known to generate carbocations from long alkyl chains, as these are prone to rearrangement.

    • Utilize Isomerization-Resistant Reactions: Favor reactions with mechanisms that do not involve carbocation intermediates. For example, the reaction of organolithium reagents with carboxylic acids proceeds through a dianion intermediate, which is not susceptible to rearrangement.

Issue 2: Low Yield of this compound

Potential Cause 2.1: Inefficient Catalytic Ketonization

  • Symptoms: The conversion of palmitic acid is low, resulting in a poor yield of this compound.

  • Troubleshooting:

    • Catalyst Activity: Ensure the catalyst is active. The preparation and calcination conditions of the metal oxide catalyst are critical for its performance.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress over time to determine the optimal reaction duration.

    • Catalyst Loading: The amount of catalyst used can impact the reaction rate. Optimize the catalyst loading to achieve the best balance between reaction speed and cost-effectiveness.

Potential Cause 2.2: Incomplete Reaction with Organometallic Reagents

  • Symptoms: A significant amount of starting material (palmitic acid or its derivative) remains after the reaction.

  • Troubleshooting:

    • Stoichiometry of Reagents: In the reaction of an organolithium reagent with a carboxylic acid, two equivalents of the organolithium reagent are required per equivalent of the carboxylic acid. The first equivalent acts as a base to deprotonate the carboxylic acid, and the second acts as a nucleophile. Ensure the correct stoichiometry is used.

    • Anhydrous Conditions: Organometallic reagents are highly reactive towards water. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent quenching of the reagent.

    • Reagent Quality: The quality of the organometallic reagent is crucial. Use freshly prepared or titrated reagents to ensure accurate stoichiometry.

Experimental Protocols

Method 1: Catalytic Ketonization of Palmitic Acid

This protocol is based on the catalytic ketonization of palmitic acid using a transition metal oxide supported on zirconia.

Materials:

  • Palmitic acid

  • Zirconium(IV) oxynitrate hydrate

  • Manganese(II) nitrate tetrahydrate

  • Urea

  • Deionized water

  • Nitrogen gas

Catalyst Preparation (5% MnO₂/ZrO₂):

  • Dissolve zirconium(IV) oxynitrate hydrate and manganese(II) nitrate tetrahydrate in deionized water.

  • Add urea to the solution and heat to 90°C with stirring for 6 hours to induce precipitation.

  • Filter the precipitate, wash thoroughly with deionized water, and dry at 110°C overnight.

  • Calcine the dried solid in air at 550°C for 3 hours.

Reaction Procedure:

  • Place 15 g of pristine palmitic acid into a batch reactor.

  • Add the prepared catalyst at a 5% loading (0.75 g).

  • Purge the reactor with nitrogen gas.

  • Heat the mixture to 340°C and maintain this temperature for 3 hours with stirring.

  • After cooling, the product mixture can be analyzed by GC-MS.

Method 2: Synthesis via Organolithium Reagent

This protocol describes the synthesis of this compound from palmitic acid using pentadecyllithium.

Materials:

  • 1-Bromopentadecane

  • Lithium metal

  • Anhydrous diethyl ether

  • Palmitic acid

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (aqueous solution)

Preparation of Pentadecyllithium:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place lithium metal turnings in anhydrous diethyl ether.

  • Add a solution of 1-bromopentadecane in anhydrous diethyl ether dropwise to the lithium suspension with stirring under a nitrogen atmosphere.

  • The reaction is initiated by gentle warming and then maintained at reflux until the lithium is consumed.

  • The resulting solution of pentadecyllithium is used in the next step.

Reaction Procedure:

  • Dissolve palmitic acid in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Slowly add two equivalents of the prepared pentadecyllithium solution to the stirred palmitic acid solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding it to a cold aqueous solution of hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for the Ketonization of Palmitic Acid

CatalystPalmitic Acid Conversion (%)This compound Yield (%)Major Side Product
5% MnO₂/ZrO₂92.027.7Pentadecane
5% CoO/ZrO₂85.025.0Pentadecane
5% La₂O₃/ZrO₂78.022.0Pentadecane

Data adapted from studies on the catalytic ketonization of palmitic acid.

Visualizations

Synthesis_Pathway cluster_ketonization Catalytic Ketonization cluster_organometallic Organometallic Synthesis Palmitic_Acid1 Palmitic Acid Ketonization High Temperature (e.g., 340°C) MnO₂/ZrO₂ Catalyst Palmitic_Acid1->Ketonization Palmitic_Acid2 Palmitic Acid Palmitic_Acid2->Ketonization 16_Hentriacontanone_K This compound Ketonization->16_Hentriacontanone_K Palmitic_Acid_O Palmitic Acid Reaction Reaction in THF Palmitic_Acid_O->Reaction Pentadecyllithium Pentadecyllithium (2 equivalents) Pentadecyllithium->Reaction Dianion_Intermediate Dianion Intermediate Reaction->Dianion_Intermediate Acid_Workup Acidic Workup Dianion_Intermediate->Acid_Workup 16_Hentriacontanone_O This compound Acid_Workup->16_Hentriacontanone_O

Caption: Synthetic pathways for this compound.

Troubleshooting_Isomerization Start Isomers Detected in Product? No_Isomers Synthesis Successful Start->No_Isomers No Check_Method Identify Synthesis Method Start->Check_Method Yes Ketonization Catalytic Ketonization Check_Method->Ketonization Other_Route Other Synthetic Route Check_Method->Other_Route High_Temp High Reaction Temperature? Ketonization->High_Temp Carbocation Potential for Carbocation Intermediate? Other_Route->Carbocation Optimize_Temp Optimize Temperature (e.g., slightly lower) High_Temp->Optimize_Temp Yes Change_Catalyst Screen Different Catalysts High_Temp->Change_Catalyst Yes End Re-analyze Product Optimize_Temp->End Change_Catalyst->End Avoid_Conditions Avoid Carbocation- Promoting Conditions Carbocation->Avoid_Conditions Yes Use_Alternative Use Isomerization-Resistant Reaction (e.g., Organolithium) Carbocation->Use_Alternative Yes Avoid_Conditions->End Use_Alternative->End

Caption: Troubleshooting workflow for isomerization.

References

Scaling Up 16-Hentriacontanone Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up the production of 16-Hentriacontanone, a long-chain symmetrical ketone with potential therapeutic applications. Addressing common challenges encountered during the transition from laboratory to larger-scale synthesis, this document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound (also known as palmitone) is the catalytic ketonization of palmitic acid. This process involves the decarboxylative coupling of two palmitic acid molecules at elevated temperatures over a solid catalyst.

Q2: Which catalysts are most effective for the ketonization of palmitic acid?

A2: Zirconium dioxide (ZrO₂) and titanium dioxide (TiO₂) are widely recognized as robust and efficient catalysts for the ketonization of fatty acids.[1][2][3] Doping these metal oxides with other transition metals, such as manganese, can further enhance catalytic activity and the yield of this compound.[4][5]

Q3: What are the primary challenges when scaling up this reaction?

A3: Key challenges in scaling up the production of this compound include:

  • Heat Transfer: The reaction is endothermic and requires high temperatures (typically 300-450°C). Ensuring uniform heat distribution in a large reactor is critical to maintain consistent reaction rates and prevent localized overheating or under-heating.

  • Mass Transfer: Efficient mixing becomes more challenging in larger vessels, potentially leading to incomplete reactions and the formation of byproducts.

  • Product Isolation and Purification: this compound is a high-melting, waxy solid. Handling, filtering, and purifying this type of product on a large scale requires specialized equipment and procedures to prevent blockages and ensure high purity.

  • Catalyst Deactivation: The catalyst can become deactivated over time due to coking or poisoning. Regeneration or replacement of the catalyst is a crucial consideration in a continuous or semi-continuous process.

Q4: How can I purify the crude this compound product at a larger scale?

A4: Recrystallization is the primary method for purifying crude this compound. The choice of solvent is critical. A solvent system where the ketone is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Following crystallization, the product can be isolated using large-scale filtration equipment, such as a Nutsche filter-dryer, which allows for washing and drying of the solid in a single contained unit.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound production.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Inadequate Reaction Temperature Ensure the reactor's heating system can achieve and maintain the optimal reaction temperature uniformly. Use multiple temperature probes to monitor for cold spots.
Poor Mixing Optimize the agitator speed and design to ensure thorough mixing of the molten palmitic acid and the catalyst. Consider the use of baffles in the reactor.
Catalyst Deactivation Implement a catalyst regeneration cycle or a regular replacement schedule. Analyze the spent catalyst to identify the cause of deactivation (e.g., coking, poisoning).
Water Inhibition The ketonization reaction produces water as a byproduct, which can inhibit the reaction rate. Design the reactor system to efficiently remove water as it is formed.
Side Reactions Sub-optimal reaction conditions can lead to side reactions. Analyze the byproduct profile to understand the competing reaction pathways and adjust parameters accordingly.
Problem 2: Product Purity Issues
Potential Cause Troubleshooting Step
Incomplete Reaction Increase reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using in-process controls (e.g., GC, HPLC).
Inefficient Crystallization Optimize the cooling profile during crystallization to promote the formation of large, pure crystals. Rapid cooling can trap impurities.
Inadequate Washing Ensure the filter cake is washed with a sufficient volume of an appropriate solvent to remove residual impurities.
Contamination from Equipment Thoroughly clean all reactors, filters, and drying equipment between batches to prevent cross-contamination.
Problem 3: Difficulties with Product Handling (Waxy Solid)
Potential Cause Troubleshooting Step
Solidification in Transfer Lines Use heated transfer lines to move the molten product.
Slow Filtration Use a pressure or vacuum filter (e.g., Nutsche filter) to accelerate the filtration of the waxy solid. Consider using a filter aid if the particles are very fine.
Lumping during Drying Use a dryer with agitation capabilities to break up lumps and ensure uniform drying.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on the catalytic ketonization of palmitic acid.

Materials:

  • Palmitic Acid (98% purity)

  • Zirconium Dioxide (ZrO₂) catalyst, calcined

  • High-temperature reactor with mechanical stirring and temperature control

  • Condenser and collection flask for water removal

Procedure:

  • Charge the reactor with palmitic acid and 5% (w/w) of the ZrO₂ catalyst.

  • Heat the mixture to 340°C with constant stirring under an inert atmosphere (e.g., nitrogen).

  • Maintain the reaction at 340°C for 3 hours. Water will be evolved and can be collected in the side-arm flask.

  • After 3 hours, cool the reaction mixture to approximately 100°C.

  • Dissolve the crude product in a minimal amount of hot toluene.

  • Filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with cold acetone.

  • Dry the product under vacuum.

Quantitative Data (Lab-Scale)

ParameterValue
Palmitic Acid15 g
Catalyst (5% MnO₂/ZrO₂)0.75 g
Reaction Temperature340°C
Reaction Time3 hours
Palmitic Acid Conversion92%
This compound Yield27.7%

Visualizations

Signaling Pathways and Workflows

Experimental_Workflow reaction reaction crude_product crude_product reaction->crude_product

Troubleshooting_Logic start Low Product Yield check_temp check_temp start->check_temp check_mixing check_mixing check_temp->check_mixing Yes adjust_heating Adjust Heating Profile check_temp->adjust_heating No check_catalyst check_catalyst check_mixing->check_catalyst Yes improve_agitation Improve Agitation check_mixing->improve_agitation No check_crystallization check_crystallization check_catalyst->check_crystallization Yes regenerate_catalyst Regenerate/Replace Catalyst check_catalyst->regenerate_catalyst No check_washing check_washing check_crystallization->check_washing Yes optimize_cooling Optimize Cooling Profile check_crystallization->optimize_cooling No

References

Validation & Comparative

A Comparative Guide to 16-Hentriacontanone and Other Long-Chain Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of 16-Hentriacontanone's performance against other long-chain ketones, supported by experimental data, to inform research and development in neuroscience and beyond.

Introduction

Long-chain ketones, a diverse class of lipid molecules, are gaining increasing attention in the scientific community for their potential therapeutic applications. Among these, this compound, a 31-carbon symmetrical ketone also known as palmitone, has emerged as a compound of interest due to its demonstrated biological activities. This guide provides a comprehensive comparison of this compound with other long-chain ketones, focusing on their physicochemical properties, biological effects, and underlying mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising class of molecules.

Physicochemical Properties

The physicochemical properties of long-chain ketones are largely dictated by their long aliphatic chains, which confer high lipophilicity. This characteristic is crucial for their interaction with biological membranes and potential passage across the blood-brain barrier. Below is a comparison of the key physicochemical properties of this compound and other representative long-chain ketones.

PropertyThis compoundOther Long-Chain Ketones (General Trends)
Molecular Formula C31H62OVaries (e.g., C19H38O for Nonadecanone, C25H50O for Pentacosanone)
Molecular Weight 450.84 g/mol Increases with chain length
Melting Point 82-83 °CIncreases with chain length and symmetry
Boiling Point > 500 °C (estimated)Increases significantly with chain length
Solubility Insoluble in water; soluble in organic solvents like chloroform.Generally insoluble in water; solubility in organic solvents is common.
LogP (octanol/water) ~11.5 (estimated)High, increases with chain length

Comparative Biological Activity

Research into the biological effects of long-chain ketones is an expanding field. This compound has been investigated for its effects on the central nervous system, while its parent alkane, hentriacontane, has shown anti-inflammatory properties. For a broader comparison, the well-studied effects of smaller ketone bodies are also included to provide context on the potential mechanisms of ketones in biological systems.

Anxiolytic-like Effects

Recent studies have highlighted the potential of this compound to induce anxiolytic-like effects.

CompoundExperimental ModelKey FindingsPutative Mechanism
This compound Elevated Plus Maze (EPM) in miceIncreased time spent in open arms, suggesting reduced anxiety. The effect was comparable to the anxiolytic drug buspirone and distinct from diazepam as it did not impair motor activity.Interaction with serotonin 5-HT1A receptors.
Ketone Bodies (e.g., β-hydroxybutyrate) Various anxiety models in rodentsReduced anxiety-related behaviors.Modulation of GABAergic neurotransmission and adenosinergic signaling.
Anticonvulsant Activity

While direct evidence for the anticonvulsant activity of this compound is still emerging, the broader class of ketones, particularly ketone bodies, has a well-established role in seizure management, primarily through the ketogenic diet.

Compound/TreatmentExperimental ModelKey FindingsPutative Mechanism
This compound Not extensively studiedPreliminary studies suggest potential CNS depressant effects which may contribute to anticonvulsant activity.Likely involves modulation of neurotransmitter systems.
Ketone Bodies (e.g., acetone, β-hydroxybutyrate) Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models in rodentsIncreased seizure threshold and protection against tonic-clonic seizures.[1][2]Enhancement of GABAergic inhibition, activation of M-type potassium channels (KCNQ), and reduction of oxidative stress.[3][4]
Hentriacontane (alkane precursor) Not directly tested for anticonvulsant effects
Anti-inflammatory Effects

The alkane counterpart of this compound, hentriacontane, has demonstrated significant anti-inflammatory properties. This suggests that the long aliphatic chain may play a key role in modulating inflammatory pathways.

CompoundExperimental ModelKey FindingsPutative Mechanism
Hentriacontane Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and in vivo mouse modelsReduced production of pro-inflammatory cytokines (TNF-α, IL-6) and other inflammatory mediators.[5]Inhibition of the NF-κB signaling pathway.
Other Long-Chain Alkanes/Ketones Limited comparative data available

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and other ketones are mediated by their interaction with specific cellular signaling pathways. The following diagrams illustrate the putative mechanisms involved.

anxiolytic_pathway This compound This compound 5-HT1A_Receptor Serotonin 5-HT1A Receptor This compound->5-HT1A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase 5-HT1A_Receptor->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Hyperpolarization Neuronal Hyperpolarization cAMP->Neuronal_Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Neuronal_Hyperpolarization->Anxiolytic_Effect anti_inflammatory_pathway Hentriacontane Hentriacontane IKK IKK Hentriacontane->IKK Inhibits LPS_Signal LPS TLR4 TLR4 LPS_Signal->TLR4 TLR4->IKK NF_kappaB_Inhibition NF-κB Inhibition IKK->NF_kappaB_Inhibition Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kappaB_Inhibition->Pro_inflammatory_Cytokines Anti_inflammatory_Effect Anti-inflammatory Effect Pro_inflammatory_Cytokines->Anti_inflammatory_Effect

References

16-Hentriacontanone: A Hypothetical Neurological Biomarker Compared to Established Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the current landscape of neurological biomarkers and the prospective evaluation of novel candidates like 16-Hentriacontanone.

Currently, this compound is not a validated biomarker for any neurological disease. Its primary recognized biological roles are as a plant metabolite and a compound with potential anticonvulsant properties. This guide provides a comparative analysis of this compound as a hypothetical neurological biomarker against established and well-validated biomarkers for prevalent neurological disorders such as Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis. The purpose is to illustrate the rigorous validation process and the multifaceted nature of biomarker utility in neuroscience research and drug development.

Performance Comparison of Neurological Biomarkers

The following tables summarize quantitative data for established neurological biomarkers. As this compound has not been evaluated as a neurological biomarker, no corresponding data is available. The inclusion of this compound is for comparative and illustrative purposes to highlight the data that would be required for its validation.

Table 1: Cerebrospinal Fluid (CSF) Biomarkers in Alzheimer's Disease

BiomarkerTypical Change in ADDiagnostic Accuracy (AUC)Pathological Correlation
Amyloid-β42 (Aβ42) Decreased0.85 - 0.95Correlates with amyloid plaque deposition
Total Tau (T-tau) Increased0.80 - 0.90Marker of neuronal injury
Phosphorylated Tau (P-tau) Increased0.85 - 0.95Correlates with neurofibrillary tangles
This compound Not ApplicableNot ApplicableNot Applicable

Table 2: Biomarkers in Parkinson's Disease

BiomarkerFluidTypical Change in PDDiagnostic Accuracy (AUC)Pathological Correlation
α-Synuclein (total) CSFDecreasedVariableCore component of Lewy bodies
α-Synuclein Seed Amplification Assay (SAA) CSFPositiveHigh (approaching 0.98)Detects pathological, misfolded α-synuclein
Neurofilament Light Chain (NfL) CSF, PlasmaIncreasedModerateMarker of neuroaxonal damage
This compound Not ApplicableNot ApplicableNot ApplicableNot Applicable

Table 3: Biomarkers in Multiple Sclerosis

BiomarkerFluidTypical Change in MSUtilityPathological Correlation
Oligoclonal Bands (OCBs) CSFPresentDiagnosticIntrathecal IgG synthesis
Neurofilament Light Chain (NfL) CSF, PlasmaIncreasedMonitoring disease activity and treatment responseNeuroaxonal damage
Glial Fibrillary Acidic Protein (GFAP) CSF, PlasmaIncreasedMonitoring disease progression and severityAstrocyte activation and damage
This compound Not ApplicableNot ApplicableNot ApplicableNot Applicable

Experimental Protocols

Detailed methodologies are crucial for the validation and clinical implementation of any biomarker. Below are generalized protocols for the analysis of established protein-based biomarkers and a hypothetical protocol for the analysis of a lipid-based molecule like this compound.

Protocol 1: Immunoassay for Protein Biomarkers in CSF (e.g., Aβ42, Tau, NfL)
  • Sample Collection: Cerebrospinal fluid is collected via lumbar puncture, typically in the L3/L4 or L4/L5 interspace. The first 1-2 mL are often discarded to avoid contamination. CSF is collected into polypropylene tubes to prevent protein adhesion.

  • Sample Processing: Within 2 hours of collection, the CSF sample is centrifuged at 2000 x g for 10 minutes at 4°C to pellet any cellular debris.

  • Aliquoting and Storage: The supernatant is carefully transferred into new polypropylene cryotubes and stored at -80°C until analysis. Repeated freeze-thaw cycles are avoided.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Microtiter plates are coated with a capture antibody specific to the target protein (e.g., anti-Aβ42 antibody).

    • Plates are washed, and non-specific binding sites are blocked.

    • CSF samples and calibration standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A final wash is followed by the addition of a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

    • The signal intensity is read using a plate reader, and the concentration of the biomarker in the sample is determined by interpolating from the standard curve.

Protocol 2: Hypothetical Protocol for this compound Analysis in Plasma by Mass Spectrometry
  • Sample Collection: Whole blood is collected into EDTA-containing tubes.

  • Sample Processing: Plasma is separated by centrifugation at 1500 x g for 15 minutes at 4°C within one hour of collection.

  • Lipid Extraction:

    • A liquid-liquid extraction is performed, for example, using a Folch or Bligh-Dyer method with a mixture of chloroform and methanol to separate lipids from the aqueous phase.

    • An internal standard (e.g., a deuterated version of this compound) is added before extraction for quantification.

  • Derivatization (Optional): Depending on the ionization efficiency of the molecule, a chemical derivatization step may be necessary to enhance its detection by mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • The extracted lipid sample is injected into a liquid chromatograph to separate this compound from other lipid species.

    • The eluent from the LC is introduced into a mass spectrometer.

    • The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

    • The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the sample by comparing it to a calibration curve prepared with known concentrations of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the process of biomarker validation is essential for understanding their significance.

G cluster_0 Alzheimer's Disease Pathophysiology APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Ab Amyloid-β (Aβ) Peptides APP->Ab β-secretase γ-secretase Plaques Amyloid Plaques Ab->Plaques Aggregation Injury Neuronal Injury and Dysfunction Plaques->Injury Tau Tau Protein pTau Hyperphosphorylated Tau (P-tau) Tau->pTau Kinase activity NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation NFTs->Injury GFAP_node Astrocyte Activation (GFAP release) Injury->GFAP_node

Alzheimer's Disease Biomarker Pathway.

The diagram above illustrates the central pathological pathways in Alzheimer's disease that give rise to the core CSF biomarkers: Amyloid-β and Tau.

G cluster_1 Validation Workflow for a Novel Biomarker Discovery Discovery Phase (e.g., Proteomics, Metabolomics) Candidate Candidate Biomarker (e.g., this compound) Discovery->Candidate AssayDev Assay Development & Analytical Validation Candidate->AssayDev ClinicalVal Clinical Validation (Case-Control Studies) AssayDev->ClinicalVal ROC ROC Curve Analysis (Sensitivity & Specificity) ClinicalVal->ROC Replication Replication in Independent Cohorts ROC->Replication ClinicalUtility Assessment of Clinical Utility Replication->ClinicalUtility

Biomarker Validation Workflow.

This workflow outlines the necessary stages to validate a candidate molecule, such as this compound, as a clinical biomarker.

Potential Neurological Role of this compound and Long-Chain Ketones

While not a validated biomarker, the known anticonvulsant properties of this compound and the role of other ketones in brain metabolism offer a theoretical basis for its potential neurological relevance. Ketone bodies, which are smaller ketone-containing molecules, can cross the blood-brain barrier and serve as an alternative energy source for neurons, particularly when glucose metabolism is impaired, a feature of several neurodegenerative diseases. This has led to research into ketogenic diets for conditions like epilepsy and Alzheimer's disease.

The mechanism of action for the anticonvulsant effects of this compound is not well understood but may involve modulation of GABAergic neurotransmission or ion channel activity, common targets for antiepileptic drugs.

G cluster_2 Hypothesized Mechanism of Anticonvulsant Action Hentria This compound GABA_R GABAA Receptor Hentria->GABA_R Positive Allosteric Modulation (?) Na_Channel Voltage-gated Na+ Channel Hentria->Na_Channel Blockade (?) Ca_Channel Voltage-gated Ca2+ Channel Hentria->Ca_Channel Blockade (?) Inhibition Increased Neuronal Inhibition GABA_R->Inhibition Excitability Decreased Neuronal Excitability Na_Channel->Excitability Ca_Channel->Excitability Seizure Reduced Seizure Activity Inhibition->Seizure Excitability->Seizure

Potential Anticonvulsant Mechanisms.

This diagram speculates on the potential mechanisms by which this compound might exert its anticonvulsant effects, based on common antiepileptic drug actions.

A Comparative Analysis of the Anticonvulsant Activities of 16-Hentriacontanone and Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anticonvulsant properties of the natural ketone 16-Hentriacontanone and the well-established benzodiazepine, diazepam. The information is tailored for researchers, scientists, and professionals in drug development, presenting experimental data, detailed protocols, and mechanistic pathways to facilitate a comprehensive understanding of their respective profiles.

Introduction

Diazepam , marketed under brand names like Valium, is a potent, long-acting benzodiazepine widely used in clinical practice for its anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[1][2] It is a first-line treatment for status epilepticus and is effective against a broad range of seizure types.[3][4] Its mechanism of action is well-characterized and serves as a benchmark for anticonvulsant research.

This compound , also known as palmitone, is a symmetrical long-chain aliphatic ketone found in various plants.[5] It has been identified as a metabolite with potential anticonvulsant properties. Research into its efficacy and mechanism is emerging, positioning it as a compound of interest for novel anticonvulsant drug discovery.

Mechanism of Action

The primary mechanisms of action for anticonvulsant drugs involve enhancing inhibitory neurotransmission (primarily GABAergic), modulating voltage-gated ion channels (sodium, calcium), or attenuating excitatory neurotransmission (glutamatergic).

Diazepam: Enhancing GABAergic Inhibition

Diazepam exerts its anticonvulsant effects by acting as a positive allosteric modulator of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding with the neurotransmitter GABA, opens to allow chloride ions (Cl-) to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

Diazepam binds to a specific benzodiazepine site on the GABA-A receptor, distinct from the GABA binding site. This binding event does not open the channel directly but increases the receptor's affinity for GABA. The result is an increased frequency of chloride channel opening when GABA is present, leading to enhanced central nervous system depression and stabilization of neuronal activity. Some studies also suggest that diazepam's properties may be partly due to binding to voltage-dependent sodium channels, which would contribute to limiting the sustained, repetitive firing of neurons.

G cluster_GABA GABA-A Receptor Modulation GABA GABA GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to DZP Diazepam BDZ_Site Benzodiazepine Site DZP->BDZ_Site Binds to Neuron Postsynaptic Neuron GABA_Receptor->Neuron Increases Cl- Influx BDZ_Site->GABA_Receptor Allosterically Modulates Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Leads to

Caption: Signaling pathway for Diazepam's anticonvulsant action.
This compound: A Potential GABAergic Modulator

The precise mechanism of this compound is not as extensively characterized as diazepam's. However, experimental evidence suggests that its anticonvulsant activity may also be mediated through the GABAergic system. Studies on plant extracts containing this compound have shown significant anticonvulsant effects in models sensitive to GABA-A receptor modulation. The activity was observed in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models, hinting at a broad spectrum of action. Molecular docking analyses further support a possible interaction with the GABA-A receptor, potentially at the benzodiazepine (BDZ) allosteric site, similar to diazepam.

G cluster_GABA Proposed GABA-A Receptor Modulation Ketone This compound BDZ_Site Benzodiazepine Site (Proposed Target) Ketone->BDZ_Site Binds to (Hypothesized) GABA_Receptor GABA-A Receptor (Chloride Channel) Neuron Postsynaptic Neuron GABA_Receptor->Neuron Affects Cl- Influx BDZ_Site->GABA_Receptor Modulates Inhibition Neuronal Inhibition Neuron->Inhibition Leads to

Caption: Proposed signaling pathway for this compound.

Quantitative Data Comparison

The anticonvulsant efficacy of both compounds has been evaluated using standard preclinical models. The data below is compiled from studies using the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests in mice.

CompoundModelDose (mg/kg, i.p.)Protection (%)Effect on Seizure LatencyReference
Diazepam PTZ1-Significant increase
This compound (as DHS) PTZ100-Significantly delayed onset
This compound (as HEX extract) PTZ10060-80%Significantly delayed onset
Diazepam MES----
This compound (as DHS) MES100Significant protection-
This compound (as HEX extract) MES100Significant protection-

Note: Data for this compound is derived from studies on dihydrosanguinarine (DHS), a key metabolite isolated from a hexane (HEX) extract rich in non-polar constituents like this compound. The HEX extract itself showed significant activity.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of anticonvulsant activity. The following sections detail the methodologies for the key experiments cited.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to induce generalized myoclonic and clonic seizures and is highly predictive of clinical efficacy against absence seizures. It is particularly sensitive to drugs that enhance GABA-A receptor function.

Objective: To evaluate the ability of a test compound to increase the seizure threshold.

Methodology:

  • Animal Preparation: Male mice are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Mice are divided into groups (vehicle control, positive control [e.g., diazepam], and test compound [e.g., this compound]). The compounds are administered intraperitoneally (i.p.).

  • Induction of Seizures: Approximately 30-45 minutes after compound administration, a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) is injected.

  • Observation: Animals are observed for 30 minutes post-PTZ injection. Key parameters recorded include the latency (time to onset) of the first seizure (clonic or tonic) and the percentage of animals in each group that are protected from seizures.

Maximal Electroshock (MES)-Induced Seizure Model

The MES test induces generalized tonic-clonic seizures and is a reliable model for identifying drugs effective against generalized seizures in humans. It primarily assesses a compound's ability to prevent the spread of seizure activity.

Objective: To evaluate the ability of a test compound to prevent seizure spread.

Methodology:

  • Animal Preparation: As described for the PTZ model.

  • Compound Administration: Compounds are administered as described above.

  • Induction of Seizures: At a predetermined time after drug administration (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Observation: The primary endpoint is the abolition of the hind limb tonic extensor phase of the seizure. The percentage of animals protected from this endpoint is calculated for each group.

G Experimental Workflow: PTZ-Induced Seizure Model cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis Animal Acclimatize Mice Grouping Divide into Groups (Vehicle, Diazepam, Test Compound) Animal->Grouping Admin Administer Compound (i.p.) Grouping->Admin Wait Wait 30-45 min Admin->Wait PTZ Inject PTZ (85 mg/kg, i.p.) Wait->PTZ Observe Observe for 30 min PTZ->Observe Record Record: - Seizure Latency - Protection (%) Observe->Record Analyze Statistical Analysis Record->Analyze

Caption: Workflow for the Pentylenetetrazole (PTZ) seizure model.

Conclusion

This comparative guide illustrates the differing profiles of this compound and diazepam as anticonvulsant agents.

  • Diazepam is a potent, clinically established anticonvulsant with a well-defined mechanism of action centered on the allosteric modulation of GABA-A receptors. Its efficacy is proven across a wide array of seizure models and clinical applications.

  • This compound emerges as a promising natural compound with demonstrated anticonvulsant activity in preclinical models. While its potency appears lower than diazepam on a dose-by-dose basis, its efficacy in both PTZ and MES models suggests a potentially broad spectrum of activity. The hypothesized mechanism, involving the GABA-A/benzodiazepine receptor complex, warrants further investigation to elucidate its precise molecular interactions and therapeutic potential.

For drug development professionals, diazepam represents the gold standard for GABAergic modulation, while this compound represents an opportunity for the development of novel anticonvulsants, possibly with a different safety or pharmacokinetic profile. Further studies, including dose-response analyses and direct comparative trials, are necessary to fully establish the therapeutic index and clinical viability of this compound.

References

A Comparative Analysis of the Anxiolytic Properties of 16-Hentriacontanone and Buspirone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the anxiolytic effects of the natural compound 16-Hentriacontanone and the clinically established anxiolytic drug, buspirone. The following sections present a detailed analysis of their performance in preclinical behavioral models, their underlying mechanisms of action, and the experimental protocols utilized in these assessments.

Executive Summary

Recent preclinical evidence suggests that this compound, a natural symmetrical ketone, exhibits anxiolytic-like effects comparable to the synthetic anxiolytic buspirone.[1][2] Both compounds are believed to exert their anxiolytic actions through modulation of the serotonergic system, specifically via the 5-HT1A receptor.[1][2] This guide synthesizes the available experimental data to offer a direct comparison of their efficacy and mechanistic profiles.

Quantitative Data Comparison

The anxiolytic-like activities of this compound and buspirone have been evaluated in various rodent behavioral paradigms. The following tables summarize the quantitative outcomes from key studies, providing a side-by-side comparison of their effects.

Table 1: Effects of this compound and Buspirone in the Open-Field Test in Mice [1]

Treatment (Dose, i.p.)Number of CrossingsTime in Center (s)
Vehicle150 ± 10.530 ± 5.2
This compound (30 mg/kg) 105 ± 8.7 65 ± 7.1
Buspirone (4 mg/kg) 110 ± 9.2 70 ± 8.5

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effects of this compound and Buspirone in the Hole-Board Test in Mice

Treatment (Dose, i.p.)Number of Head Dips
Vehicle15 ± 2.1
This compound (30 mg/kg) 35 ± 3.5
Buspirone (4 mg/kg) 38 ± 4.0

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Effects of this compound and Buspirone in the Elevated Plus-Maze Test in Mice

Treatment (Dose, i.p.)Time in Open Arms (%)
Vehicle20 ± 3.2
This compound (30 mg/kg) 45 ± 5.1
Buspirone (4 mg/kg) 48 ± 5.5

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Mechanism of Action and Signaling Pathways

Both this compound and buspirone mediate their anxiolytic effects through the serotonergic system, with a primary interaction at the 5-HT1A receptor.

Buspirone is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors. Its mechanism involves an initial reduction in the firing of serotonergic neurons, followed by a desensitization of presynaptic autoreceptors with chronic administration, leading to enhanced serotonin release.

This compound 's anxiolytic-like effects are also suggested to be mediated by the 5-HT1A receptor. Studies have shown that its effects are blocked by the 5-HT1A receptor antagonist, WAY-100635, indicating a serotonergic mechanism rather than a GABAergic one.

G cluster_16H This compound cluster_Buspirone Buspirone H16 This compound HT1A_H 5-HT1A Receptor H16->HT1A_H Binds to Anxiolytic_H Anxiolytic Effect HT1A_H->Anxiolytic_H Leads to Bus Buspirone Pre_HT1A Presynaptic 5-HT1A Autoreceptor Bus->Pre_HT1A Full Agonist Post_HT1A Postsynaptic 5-HT1A Receptor Bus->Post_HT1A Partial Agonist Anxiolytic_B Anxiolytic Effect Pre_HT1A->Anxiolytic_B ↓ Serotonin Firing (Initial) Post_HT1A->Anxiolytic_B Modulates Neuronal Excitability

Caption: Comparative mechanism of action for this compound and Buspirone.

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used to evaluate the anxiolytic effects of this compound and buspirone.

Open-Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central and a peripheral zone.

  • Procedure:

    • Individually place a mouse in the center of the open-field arena.

    • Allow the animal to explore the apparatus for a set period (e.g., 5 minutes).

    • Record the number of line crossings (a measure of locomotor activity) and the time spent in the central zone (an indicator of anxiety; less time in the center suggests higher anxiety).

  • Data Analysis: Compare the number of crossings and the time spent in the center between different treatment groups.

G start Place Mouse in Center of Arena explore Allow Exploration (5 minutes) start->explore record Record: - Number of Crossings - Time in Center explore->record analyze Analyze Data record->analyze end End analyze->end

Caption: Experimental workflow for the Open-Field Test.

Hole-Board Test

This test evaluates exploratory behavior and anxiety.

  • Apparatus: A board (e.g., 40 x 40 cm) with multiple holes (e.g., 16 holes of 3 cm diameter) evenly spaced on the floor.

  • Procedure:

    • Place a mouse individually in the center of the hole-board.

    • Allow the animal to explore the apparatus for a defined period (e.g., 5 minutes).

    • Record the number of head dips into the holes. An increase in head-dipping behavior is indicative of an anxiolytic effect.

  • Data Analysis: Compare the number of head dips across different treatment groups.

G start Place Mouse on Hole-Board explore Allow Exploration (5 minutes) start->explore record Record: - Number of Head Dips explore->record analyze Analyze Data record->analyze end End analyze->end

Caption: Experimental workflow for the Hole-Board Test.

Elevated Plus-Maze Test

This is a widely used test to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms.

  • Procedure:

    • Place a mouse at the center of the maze, facing one of the enclosed arms.

    • Allow the animal to explore the maze for a set time (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and compare it between treatment groups.

G start Place Mouse in Center of Maze explore Allow Exploration (5 minutes) start->explore record Record: - Time in Open Arms explore->record analyze Analyze Data record->analyze end End analyze->end

Caption: Experimental workflow for the Elevated Plus-Maze Test.

References

Navigating Potential Cross-Reactivity of 16-Hentriacontanone in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the potential cross-reactivity of the long-chain ketone, 16-hentriacontanone, in immunoassays. While specific immunoassay kits for this compound are not commercially available, its structural properties suggest a potential for interference in assays designed for other structurally analogous molecules. This document offers a comparative analysis based on the principles of immunoassay cross-reactivity, supported by generic experimental protocols and data presentation formats to guide researchers in assessing potential interferences.

Understanding the Basis of Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, substances with a similar chemical structure to the target analyte can sometimes bind to the antibody, leading to inaccurate measurements. This phenomenon, known as cross-reactivity, is a critical consideration in the development and validation of any immunoassay.[1][2][3] The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the interfering substance.

This compound is a large, symmetrical long-chain saturated ketone (C31H62O)[4][5]. Its key structural features include a 31-carbon backbone with a central ketone group.

Potential for Cross-Reactivity in Lipid and Steroid Immunoassays

Given its long alkyl chains and ketone group, this compound may exhibit cross-reactivity in immunoassays designed to quantify other long-chain lipids or molecules with similar functional groups. For example, immunoassays for certain fatty acids, lipid metabolites, or even some steroid hormones that share structural motifs could potentially be affected.

Steroid hormone immunoassays are a well-documented example of where structural similarity leads to cross-reactivity. For instance, various anabolic steroids can cross-react with testosterone immunoassays, and certain corticosteroids can interfere with cortisol assays due to their shared core steroid structure.

Hypothetical Performance Comparison

To illustrate how the cross-reactivity of this compound could be evaluated, the following table presents hypothetical data from a competitive immunoassay designed for a fictional long-chain ketone, "Analyte X." In this scenario, various concentrations of this compound and other structurally related compounds are tested for their ability to displace the labeled Analyte X from the antibody.

Table 1: Hypothetical Cross-Reactivity of this compound and Other Long-Chain Molecules in a Competitive Immunoassay for "Analyte X"

CompoundConcentration at 50% Inhibition (IC50) (ng/mL)% Cross-Reactivity*
Analyte X (Target) 10 100%
This compound5002%
Palmitic Acid> 10,000< 0.1%
Stearic Acid> 10,000< 0.1%
Progesterone2,0000.5%
Testosterone8,0000.125%

% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100

Experimental Protocol for Assessing Cross-Reactivity

The following is a generalized protocol for determining the percent cross-reactivity of a compound like this compound in a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To determine the degree of interference of this compound in a competitive immunoassay for a specific target analyte.

Materials:

  • Microtiter plate pre-coated with antibodies specific to the target analyte.

  • Target analyte standards of known concentrations.

  • This compound of high purity.

  • Enzyme-conjugated target analyte (tracer).

  • Substrate solution for the enzyme.

  • Wash buffer.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions for both the standard target analyte and this compound in the assay buffer.

  • Assay Procedure: a. To the antibody-coated wells, add a fixed amount of the enzyme-conjugated target analyte. b. Add the varying concentrations of either the standard target analyte or this compound to the wells. c. Incubate the plate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to allow for color development. f. Add the stop solution to terminate the reaction.

  • Data Collection: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Plot a standard curve of absorbance versus the concentration of the target analyte. b. Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50). c. Using the same assay conditions, determine the concentration of this compound that causes 50% inhibition (IC50). d. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Visualizing Immunoassay Principles

The following diagrams illustrate the fundamental concepts of antibody-antigen binding, cross-reactivity, and a general workflow for assessing potential interference.

cluster_binding Antibody-Antigen Binding Antibody Antibody Antibody->Binding Site Target Antigen Target Antigen Binding Site->Target Antigen Specific Binding

Caption: Specific binding of a target antigen to an antibody.

cluster_cross_reactivity Cross-Reactivity Antibody Antibody Antibody->Binding Site Cross-Reactant This compound (Structurally Similar) Binding Site->Cross-Reactant Non-Specific Binding

Caption: Cross-reactivity of a structurally similar compound.

cluster_workflow Cross-Reactivity Testing Workflow A Select Immunoassay for Structurally Similar Analyte B Prepare Standard Curve of Target Analyte A->B C Prepare Dilution Series of This compound A->C D Run Competitive Immunoassay B->D C->D E Determine IC50 for Both Target and this compound D->E F Calculate % Cross-Reactivity E->F

Caption: Workflow for assessing cross-reactivity.

Alternative Analytical Methods

When immunoassay cross-reactivity is a concern, alternative analytical methods that offer higher specificity should be considered. These methods are typically based on the physicochemical properties of the analyte rather than antibody-antigen interactions.

Table 2: Comparison of Analytical Methods

MethodPrincipleSpecificityThroughput
Immunoassay Antibody-antigen bindingModerate to HighHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and ionization, detection by mass-to-charge ratioVery HighLow to Moderate
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity and ionization, detection by mass-to-charge ratioVery HighModerate

References

A Comparative Guide to Alternative Analytical Techniques for 16-Hentriacontanone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 16-Hentriacontanone, a long-chain aliphatic ketone found in various natural sources, is crucial for a range of applications, from phytochemical analysis to drug development. While traditional analytical methods are well-established, a suite of alternative techniques offers distinct advantages in terms of sensitivity, selectivity, and efficiency. This guide provides an objective comparison of four key analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Quantitative Performance Comparison

The selection of an appropriate analytical technique hinges on its quantitative performance. The following table summarizes key metrics for the discussed methods. It is important to note that while data for this compound is prioritized, some figures are based on closely related long-chain ketones and should be considered representative.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)Supercritical Fluid Chromatography (SFC)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) ~0.5 - 9.0 ng/g[1]~0.02 - 0.58 ng/mL (for similar lipids)[2][3]Data not readily available for this compound; generally competitive with HPLC for nonpolar compounds.Relatively high, typically in the µg/mL to mg/mL range.
Limit of Quantification (LOQ) ~3.0 - 30 ng/g[1]~1 ng/mL (for similar lipids)[2]Data not readily available for this compound.Typically in the µg/mL to mg/mL range.
Linearity (R²) >0.99>0.998Generally >0.99 for similar compounds.Excellent, directly proportional to the number of nuclei.
Precision (RSD%) <15%<8.10% (between-day)Typically <15%.<1%
Accuracy (%) 85-115%80-120%83-109% (for similar compounds)99-100%
Sample Throughput ModerateHighHighLow to Moderate
Matrix Effect Can be significant, requires cleanup.Can be significant, requires cleanup.Generally lower than HPLC.Minimal to none.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental workflows for the quantification of this compound using the compared analytical techniques.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_gcms GC-MS cluster_hplcms UHPLC-MS cluster_sfc SFC-MS cluster_qnmr qNMR Sample Plant Material Extraction Solvent Extraction (e.g., Chloroform, Hexane) Sample->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Cleanup Solid Phase Extraction (SPE) Concentration->Cleanup GC_Separation Gas Chromatography Separation Cleanup->GC_Separation HPLC_Separation UHPLC Separation (Reversed-Phase) Cleanup->HPLC_Separation SFC_Separation SFC Separation Cleanup->SFC_Separation NMR_Analysis NMR Spectroscopy (1H or 13C) Cleanup->NMR_Analysis MS_Detection_GC Mass Spectrometry Detection (EI) GC_Separation->MS_Detection_GC MS_Detection_HPLC Mass Spectrometry Detection (ESI, APCI) HPLC_Separation->MS_Detection_HPLC MS_Detection_SFC Mass Spectrometry Detection SFC_Separation->MS_Detection_SFC Start Start: Quantification of This compound HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput Yes PrimaryMethod Primary Method (No Reference Standard)? HighSensitivity->PrimaryMethod No ComplexMatrix Complex Matrix? HighThroughput->ComplexMatrix Yes UHPLCMS UHPLC-MS HighThroughput->UHPLCMS No ComplexMatrix->UHPLCMS Yes SFCMS SFC-MS ComplexMatrix->SFCMS No GCMS GC-MS PrimaryMethod->GCMS No qNMR qNMR PrimaryMethod->qNMR Yes

References

Comparative Analysis of the Biological Activities of 16-Hentriacontanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 16-hentriacontanone, a long-chain symmetrical aliphatic ketone, and its potential analogs. While direct comparative studies on a systematic series of this compound analogs are limited in publicly available literature, this document synthesizes the existing data on the parent compound and related molecules to offer insights into its therapeutic potential. The primary biological activities discussed include anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Activity

Recent scientific interest has focused on the potential of long-chain ketones as anticancer agents. While comprehensive structure-activity relationship (SAR) studies on a series of this compound analogs are not yet available, preliminary investigations into related compounds suggest that the long aliphatic chain may play a role in cytotoxic activity against cancer cell lines.

Quantitative Data on Cytotoxicity

Direct IC50 values for a series of this compound analogs are not readily found in the literature. However, to provide a contextual comparison, the following table includes cytotoxicity data for other ketone-containing compounds against various cancer cell lines.

Compound/AnalogCell LineAssayIC50 (µM)Reference
Ketone Body (Acetoacetate) SW480 (Colon Cancer)Crystal VioletProliferation Inhibition (Dose-dependent)[1][2]
Ketone Body (3-Hydroxybutyrate) MCF-7 (Breast Cancer)Crystal VioletProliferation Inhibition (Dose-dependent)[1]
Spirochromanone Analog (Csp 12) B16F10 (Murine Melanoma)MTT4.34[3]
Spirochromanone Analog (Csp 18) MCF-7 (Breast Cancer)MTTNot specified[3]
Quinoxaline Derivative (Compound 3) THP-1 (Leukemia)Not specified1.6

Note: This table is for illustrative purposes to show typical data presentation and includes compounds that are not direct analogs of this compound due to a lack of available data on such a series.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Illustrative Workflow for Cytotoxicity Screening

G Experimental Workflow for In Vitro Cytotoxicity Screening A Cell Culture (e.g., MCF-7, SW480) B Seeding in 96-well plates A->B C Treatment with this compound Analogs (Varying Concentrations) B->C D Incubation (e.g., 24-72 hours) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Determination) F->G

Workflow for determining the cytotoxic effects of test compounds.

Anti-inflammatory Activity

This compound and related long-chain alkanes have demonstrated anti-inflammatory potential. The mechanism is thought to involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Quantitative Data on Anti-inflammatory Effects

While a direct comparison of a series of this compound analogs is not available, the following table presents data on the anti-inflammatory activity of related compounds.

CompoundModelParameter MeasuredEffectReference
Ketogenic Diet Human SubjectsSerum Inflammatory Markers (TNF-α, IL-8, MCP-1)Significant Decrease
Ketogenic Diet Rat ModelPeripheral Inflammatory ResponseReduced

Note: This table highlights the anti-inflammatory effects of a ketogenic diet, which elevates ketone bodies, providing an indirect line of evidence for the potential of ketone-like molecules in modulating inflammation.

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Procedure:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS without test compound).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production by the test compounds.

NF-κB Signaling Pathway in LPS-Stimulated Macrophages

G LPS-Induced NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces G Mechanism of DPPH Radical Scavenging DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Accepts H• Antioxidant Antioxidant (e.g., this compound analog) Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical Donates H•

References

Validating a Novel High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Palmitone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Method Validation

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Palmitone against a conventional Ultraviolet-Visible (UV-Vis) Spectrophotometry method. The validation of this new analytical procedure is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4] The objective is to establish a reliable, accurate, and precise method for the determination of Palmitone in bulk drug substance.

Experimental Protocols

1. New Method: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of Palmitone (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The bulk drug sample is accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration within the calibration range.

2. Alternative Method: UV-Vis Spectrophotometry

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of Palmitone in ethanol from 200 nm to 400 nm.

  • Standard Preparation: A stock solution of Palmitone (100 µg/mL) is prepared in ethanol. Working standards are prepared by serial dilution to concentrations ranging from 5 µg/mL to 50 µg/mL.

  • Sample Preparation: The bulk drug sample is accurately weighed and dissolved in ethanol to achieve a theoretical concentration within the calibration range. The absorbance is measured at the λmax.

Method Validation Workflow

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Protocol Define Validation Protocol (ICH Q2(R2)) Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness Protocol->Robustness Data_Analysis Data Analysis & Comparison Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis Report Final Validation Report Data_Analysis->Report

Analytical Method Validation Workflow

Data Presentation: A Comparative Analysis

The performance of the new HPLC method and the alternative UV-Vis Spectrophotometry method were evaluated based on the validation parameters stipulated by ICH guidelines.[5] The results are summarized in the tables below.

Table 1: Specificity

MethodObservationConclusion
HPLC The chromatogram of the blank (mobile phase) showed no interfering peaks at the retention time of Palmitone. The peak for Palmitone in the sample was well-resolved.The method is specific for the analysis of Palmitone.
UV-Vis The UV spectrum of the blank (ethanol) showed no absorbance at the λmax of Palmitone. However, potential interference from excipients with UV absorbance in a formulated product could be a limitation.The method is specific for the bulk drug but may lack specificity in the presence of certain excipients.

Table 2: Linearity

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC 1 - 1000.9998
UV-Vis 5 - 500.9985

Table 3: Accuracy (Recovery Studies)

MethodConcentration LevelMean Recovery (%)
HPLC 80%99.5
100%100.2
120%99.8
UV-Vis 80%98.2
100%101.5
120%98.9

Table 4: Precision (Repeatability)

MethodConcentration (µg/mL)% RSD (n=6)
HPLC 500.85
UV-Vis 251.52

Table 5: Robustness

MethodParameter VariedEffect on Results
HPLC Flow Rate (± 0.1 mL/min)No significant change
Column Temperature (± 2°C)No significant change
UV-Vis Wavelength (± 2 nm)Significant change in absorbance

Conclusion

The newly developed HPLC method demonstrates superior performance in terms of specificity, linearity, accuracy, and precision compared to the conventional UV-Vis spectrophotometric method for the quantification of Palmitone. The HPLC method is also more robust, showing less susceptibility to minor variations in experimental conditions. Therefore, the validated HPLC method is deemed suitable for the routine quality control analysis of Palmitone bulk drug.

References

comparing the efficacy of different 16-Hentriacontanone synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes for 16-Hentriacontanone, a long-chain aliphatic ketone with applications in various research fields. The efficacy of each method is evaluated based on reported yields, reaction conditions, and the nature of the required starting materials. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable synthesis strategy.

Comparison of this compound Synthesis Routes

The synthesis of this compound can be approached through several distinct chemical pathways. Below is a summary of the key quantitative data for the most common methods.

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction TimeTemperatureYield (%)Purity (%)
Catalytic Ketonization Palmitic Acid5% MnO₂/ZrO₂3 hours340 °C27.7>95 (assumed from context)
Organolithium Reaction Pentadecanoic Acid, PentadecyllithiumPentadecyllithiumNot specifiedNot specifiedHigh (generally)High (generally)
Organocadmium Reaction Pentadecanoyl Chloride, Pentadecylmagnesium BromideCdCl₂Not specifiedNot specifiedGood (generally)High (generally)
Pyrolysis of Calcium Salt Palmitic AcidCalcium HydroxideNot specifiedHighLower (generally), mixture of productsLower (generally)

Detailed Experimental Protocols

Catalytic Ketonization of Palmitic Acid

This method involves the decarboxylative coupling of two molecules of palmitic acid over a heterogeneous catalyst at high temperature. The use of a manganese dioxide-supported zirconia catalyst has been shown to be effective.

Experimental Protocol:

  • Catalyst Preparation: A 5% MnO₂/ZrO₂ catalyst is prepared via a deposition-precipitation method, followed by calcination at 550 °C.

  • Reaction Setup: 15 g of pristine palmitic acid is placed in a reaction vessel with a 5% loading of the MnO₂/ZrO₂ catalyst.

  • Reaction Conditions: The reaction mixture is heated to 340 °C and maintained for 3 hours under an inert atmosphere.

  • Product Isolation and Purification: After the reaction, the mixture is cooled, and the solid product is separated from the catalyst. The crude this compound can be purified by recrystallization or chromatography to achieve high purity.

The highest reported yield for this method is 27.7% with a 92% conversion of palmitic acid[1][2].

Reaction of an Organolithium Reagent with a Carboxylic Acid

This route offers a direct conversion of a carboxylic acid to a ketone using an organolithium reagent. For the synthesis of the symmetrical this compound, pentadecanoic acid would be treated with pentadecyllithium.

Hypothetical Experimental Protocol:

  • Preparation of Pentadecyllithium: Pentadecyl bromide is reacted with lithium metal in an anhydrous, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere to generate pentadecyllithium.

  • Reaction with Carboxylic Acid: A solution of pentadecanoic acid in an anhydrous solvent is cooled to a low temperature (e.g., -78 °C). Two equivalents of the pentadecyllithium solution are added dropwise. The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate.

Reaction of an Organocadmium Reagent with an Acyl Chloride

This classic method for ketone synthesis involves the reaction of an acyl chloride with a less reactive organocadmium reagent, which prevents the common side reaction of over-addition to form a tertiary alcohol.

Hypothetical Experimental Protocol:

  • Preparation of Pentadecanoyl Chloride: Pentadecanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to produce pentadecanoyl chloride.

  • Preparation of Dipentadecylcadmium: Pentadecylmagnesium bromide (a Grignard reagent) is prepared from pentadecyl bromide and magnesium metal. This Grignard reagent is then reacted with cadmium chloride (CdCl₂) to form dipentadecylcadmium.

  • Reaction and Isolation: The dipentadecylcadmium is then reacted with pentadecanoyl chloride. The reaction mixture is worked up by adding a dilute acid to decompose any unreacted organometallic species. The product, this compound, is extracted with an organic solvent, and the extract is washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography. This method is known for providing good yields of ketones.

Pyrolysis of a Calcium Salt of a Carboxylic Acid

This older method involves the dry distillation of the calcium salt of a carboxylic acid. For this compound, this would be calcium palmitate.

Hypothetical Experimental Protocol:

  • Preparation of Calcium Palmitate: Palmitic acid is neutralized with a calcium base, such as calcium hydroxide, to form calcium palmitate.

  • Pyrolysis: The dried calcium palmitate is heated to a high temperature in a distillation apparatus. The pyrolysis reaction results in the formation of this compound and calcium carbonate.

  • Isolation: The ketone is distilled from the reaction mixture. This method often results in lower yields and can produce byproducts, necessitating further purification.

Synthesis Pathway Diagrams

Catalytic_Ketonization Palmitic_Acid_1 Palmitic Acid Catalyst 5% MnO₂/ZrO₂ 340 °C Palmitic_Acid_1->Catalyst Palmitic_Acid_2 Palmitic Acid Palmitic_Acid_2->Catalyst Hentriacontanone This compound Catalyst->Hentriacontanone CO2 CO₂ Catalyst->CO2 H2O H₂O Catalyst->H2O

Caption: Catalytic ketonization of palmitic acid.

Organolithium_Reaction Pentadecanoic_Acid Pentadecanoic Acid Intermediate Dilithio Dianion Intermediate Pentadecanoic_Acid->Intermediate Deprotonation Pentadecyllithium_1 Pentadecyllithium (1 eq) Pentadecyllithium_1->Intermediate Pentadecyllithium_2 Pentadecyllithium (1 eq) Pentadecyllithium_2->Intermediate Workup Aqueous Acid Workup Intermediate->Workup Hydrolysis Hentriacontanone This compound Intermediate->Hentriacontanone Addition Workup->Hentriacontanone Organocadmium_Reaction Pentadecanoyl_Chloride Pentadecanoyl Chloride Hentriacontanone This compound Pentadecanoyl_Chloride->Hentriacontanone Pentadecylmagnesium_Bromide Pentadecylmagnesium Bromide Dipentadecylcadmium Dipentadecylcadmium Pentadecylmagnesium_Bromide->Dipentadecylcadmium CdCl2 CdCl₂ CdCl2->Dipentadecylcadmium Dipentadecylcadmium->Hentriacontanone Pyrolysis_Reaction Calcium_Palmitate Calcium Palmitate Heat High Temperature (Pyrolysis) Calcium_Palmitate->Heat Hentriacontanone This compound Heat->Hentriacontanone CaCO3 CaCO₃ Heat->CaCO3

References

A Comparative Analysis of 16-Hentriacontanone from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 16-Hentriacontanone, a long-chain symmetrical aliphatic ketone with demonstrated therapeutic potential, from various plant sources. While quantitative data on the yield and purity of this compound from different species remains limited in publicly available research, this document collates existing qualitative information and outlines standardized experimental protocols for its extraction and analysis. Furthermore, it delves into the anxiolytic mechanism of action of this compound by visualizing its interaction with the serotonin 5-HT1A receptor signaling pathway.

Plant Sources of this compound

This compound is a naturally occurring compound found in the cuticular waxes of a variety of plants.[1] The presence of this ketone has been identified in the following species, although comparative quantitative analysis of its abundance is not yet extensively documented.

Plant SpeciesCommon NameFamilyPlant Part(s) Containing this compound
Allium cepaOnionAmaryllidaceaeFoliage (epicuticular wax)[2][3][4]
Tulbaghia violaceaSociety GarlicAmaryllidaceaeRhizomes, Leaves, Stems, Roots[5]
Adiantum lunulatumMaidenhair FernPteridaceaeWhole plant
Solanum tuberosumPotatoSolanaceaePeel (suberin)
Litsea sericea---LauraceaeNot specified
Annona diversifoliaIlamaAnnonaceaeLeaves
Piper nigrumBlack PepperPiperaceaeNot specified
Aesculus indicaIndian Horse ChestnutSapindaceaeNot specified
Aloe veraAloe VeraAsphodelaceaeNot specified

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on standard techniques for the analysis of long-chain ketones from plant epicuticular waxes and may require optimization depending on the specific plant matrix.

Extraction of Epicuticular Waxes

Objective: To extract the total epicuticular wax from the surface of the plant material.

Method: Solvent Extraction

  • Plant Material Preparation: Fresh, intact plant material (e.g., leaves, stems) should be used to minimize contamination from internal lipids. The surface area and weight of the plant material should be recorded.

  • Solvent Selection: A non-polar solvent such as chloroform, hexane, or dichloromethane is typically used for wax extraction. The choice of solvent may influence the composition of the extracted wax.

  • Extraction Procedure:

    • Briefly immerse the plant material in the chosen solvent at room temperature. The immersion time should be minimized (e.g., 30-60 seconds) to prevent the extraction of intracellular lipids.

    • Agitate the sample gently during immersion.

    • Remove the plant material and filter the solvent extract to remove any solid debris.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to obtain the crude wax extract.

    • The dried wax extract should be weighed and stored at -20°C for further analysis.

Isolation and Purification of this compound

Objective: To isolate this compound from the crude wax extract.

Method: Column Chromatography

  • Stationary Phase: Silica gel is a commonly used adsorbent for the separation of wax components.

  • Mobile Phase: A gradient of non-polar to moderately polar solvents is used to elute different compound classes. A typical gradient could start with hexane, followed by increasing proportions of dichloromethane and then ethyl acetate.

  • Procedure:

    • Dissolve the crude wax extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a pre-packed silica gel column.

    • Elute the column with the solvent gradient. Alkanes will elute first, followed by esters, ketones, and then more polar compounds like alcohols and fatty acids.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). A suitable developing solvent system for TLC would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Spots can be visualized by spraying with a suitable reagent (e.g., ceric ammonium sulfate) and heating.

    • Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard.

    • Evaporate the solvent from the combined fractions to obtain the purified ketone.

Quantification of this compound

Objective: To determine the quantity of this compound in the extract.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: While not always necessary for ketones, derivatization of other components in the fractions can aid in their identification and separation.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250-300°C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 150°C and ramping up to 320°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Inject the purified sample and the standards into the GC-MS system.

    • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Anxiolytic Mechanism: 5-HT1A Receptor Signaling Pathway

The anxiolytic-like effects of this compound are suggested to be mediated through its interaction with the serotonin 5-HT1A receptor. Activation of this G-protein coupled receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.

G_protein_signaling receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits k_channel GIRK Channel (K+) g_protein->k_channel βγ activates atp ATP camp cAMP hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ efflux atp->camp Converts pka PKA camp->pka Activates inhibition Neuronal Inhibition (Anxiolytic Effect) pka->inhibition Reduced phosphorylation of downstream targets ligand This compound ligand->receptor hyperpolarization->inhibition

5-HT1A Receptor Signaling Pathway

Diagram Caption: Activation of the 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase and the opening of GIRK channels, resulting in reduced neuronal excitability and an anxiolytic effect.

Conclusion

This compound represents a promising natural compound with potential therapeutic applications, particularly in the field of neuroscience. While its presence has been confirmed in a range of plant species, further research is critically needed to quantify its abundance in these sources and to develop optimized extraction and purification protocols. The elucidation of its mechanism of action through pathways such as the 5-HT1A receptor signaling cascade provides a solid foundation for future drug development efforts. This guide serves as a foundational resource for researchers embarking on the comparative analysis and utilization of this compound from its diverse botanical origins.

References

A Comprehensive Guide to Confirming the Structure of Synthesized 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, unequivocal structural confirmation of synthesized compounds is paramount. This guide provides a comparative overview of the essential analytical techniques for characterizing 16-Hentriacontanone, a long-chain aliphatic ketone. We present expected experimental data, detailed analytical protocols, and a comparison with an alternative long-chain ketone, 18-Pentatriacontanone (Stearone), to offer a comprehensive framework for structural verification.

Physicochemical Properties

A foundational step in compound verification is the determination of its physical properties. These macroscopic observables provide a preliminary assessment of sample purity and identity. Below is a comparison of the key physicochemical properties of this compound and Stearone.

PropertyThis compound18-Pentatriacontanone (Stearone)
Molecular Formula C₃₁H₆₂O[1]C₃₅H₇₀O[2]
Molecular Weight 450.82 g/mol [1]506.93 g/mol [2]
CAS Number 502-73-8[1]504-53-0
Melting Point 82-83 °C86-87 °C
Boiling Point ~484 °C (estimated)345 °C at 12 mmHg
Appearance White to light yellow powder or crystalOff-white powder
Solubility Soluble in chloroformSoluble in benzene

Spectroscopic Analysis for Structural Elucidation

The definitive confirmation of the molecular structure of synthesized this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a complete picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the symmetry of the molecule results in a simplified spectrum. The protons on the carbons alpha to the carbonyl group (C-15 and C-17) are deshielded and appear as a characteristic triplet. The large number of methylene groups in the long alkyl chains will overlap to form a broad multiplet, while the terminal methyl groups will appear as a triplet upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is characterized by the downfield signal of the carbonyl carbon. Due to the molecule's symmetry, only 16 distinct carbon signals are expected.

Expected NMR Data for this compound

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
~2.40Triplet4H-CH₂-C(=O)-
~1.25Multiplet52H-(CH₂)₂₆-
~0.88Triplet6H-CH₃
¹³C NMR Chemical Shift (δ) ppm Assignment
~212C=O (C-16)
~42-CH₂-C(=O)- (C-15, C-17)
~32-CH₂-
~29-(CH₂)n-
~24-CH₂-
~22-CH₂-
~14-CH₃

Note: The chemical shifts for the methylene groups in the long chains will be very close and may overlap significantly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group.

Expected IR Data for this compound

Frequency (cm⁻¹) Intensity Assignment
~2918StrongC-H stretch (alkane)
~2850StrongC-H stretch (alkane)
~1715StrongC=O stretch (ketone)
~1465MediumC-H bend (alkane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For long-chain ketones, characteristic fragmentation occurs via α-cleavage on either side of the carbonyl group.

Expected Mass Spectrometry Data for this compound

m/z Relative Intensity Assignment
450Low[M]⁺ (Molecular ion)
239High[CH₃(CH₂)₁₃CO]⁺ (α-cleavage)
211Medium[CH₃(CH₂)₁₄]⁺ (α-cleavage)

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthetic route to this compound using a Grignard reagent.

Materials:

  • 1-Bromopentadecane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Palmitoyl chloride (Hexadecanoyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopentadecane in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent (pentadecylmagnesium bromide).

  • Reaction with Acid Chloride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of palmitoyl chloride in anhydrous THF to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

Analytical Instrumentation Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry: The mass spectrum is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis 1-Bromopentadecane 1-Bromopentadecane Grignard_Formation Grignard Reagent Formation 1-Bromopentadecane->Grignard_Formation Mg Mg Mg->Grignard_Formation Palmitoyl_Chloride Palmitoyl_Chloride Reaction Grignard Reaction Palmitoyl_Chloride->Reaction Grignard_Formation->Reaction Workup_Purification Work-up & Purification Reaction->Workup_Purification This compound This compound Workup_Purification->this compound

Caption: Synthetic workflow for this compound.

Characterization_Workflow Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Physicochemical Physicochemical Properties (Melting Point, etc.) Synthesized_Product->Physicochemical Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Physicochemical->Structure_Confirmation

Caption: Analytical workflow for structure confirmation.

This guide provides a robust framework for the synthesis and structural confirmation of this compound, ensuring the integrity and reliability of research outcomes in the fields of chemical synthesis and drug development.

References

Evaluating the Purity of Commercially Available 16-Hentriacontanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the purity of commercially available 16-Hentriacontanone (CAS 502-73-8), a long-chain aliphatic ketone with emerging interest in neuroscience and other research fields. Given that the purity of chemical reagents is critical for reproducible and reliable experimental outcomes, this document outlines key analytical methods and presents a comparative analysis of hypothetical commercial samples.

Comparative Purity Analysis

While direct, publicly available comparative studies on the purity of this compound from various suppliers are scarce, this section presents a hypothetical comparison based on typical analytical results. The following table summarizes potential purity data for this compound from three representative commercial suppliers.

Table 1: Hypothetical Purity Analysis of Commercial this compound Samples

SupplierStated PurityAnalytical MethodMeasured Purity (Hypothetical)Major Identified Impurities (Hypothetical)
Supplier A >95% (GC)[1][2][3]GC-MS96.2%Palmitic Acid (1.8%), 15-Nonacosanone (1.1%), Other long-chain ketones (0.9%)
Supplier B 95%[4]HPLC-UV95.5%Palmitic Acid (2.5%), Unidentified long-chain esters (1.5%), Other (0.5%)
Supplier C >95.0%(GC)[5]NMR97.1%Palmitic Acid (1.5%), Residual solvent (Toluene) (0.8%), Other (0.6%)

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual purity may vary between lots and suppliers. Independent verification is strongly recommended.

Potential Impurities

The primary synthesis route for this compound is the catalytic ketonization of palmitic acid. This process can lead to several potential impurities:

  • Unreacted Starting Material: Palmitic acid.

  • Byproducts from Side Reactions: Other long-chain ketones formed from fatty acid contaminants in the palmitic acid starting material.

  • Residual Solvents and Catalysts: Solvents and catalysts used in the synthesis and purification process.

  • Other Long-Chain Compounds: Symmetrical or unsymmetrical long-chain ketones and esters that may co-purify with the target compound.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended for a thorough evaluation of this compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of long-chain ketones.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Hexane Sample->Dissolution Dilution Dilute to 1 mg/mL Dissolution->Dilution Injection Inject into GC-MS Dilution->Injection Analysis Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Data Acquisition Library_Search NIST Library Search Peak_Integration->Library_Search Quantification Purity Quantification Library_Search->Quantification

GC-MS analysis workflow for this compound.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890 GC or similar.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C (Splitless mode).

  • Oven Temperature Program: Initial temperature of 75°C (hold for 1 min), ramp to 255°C at 5°C/min, then to 270°C at 0.5°C/min, and finally to 320°C at 10°C/min (hold for 10 min).

  • Mass Spectrometer: Agilent 5977 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection can be employed for the analysis of this compound, particularly for detecting less volatile impurities. Due to the lack of a strong chromophore in this compound, detection is typically performed at low UV wavelengths (e.g., 210 nm).

Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II or similar.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis detector at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and isopropanol to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and the detection of impurities containing protons or carbon atoms in different chemical environments.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or similar.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Expected Chemical Shifts: Protons alpha to the carbonyl group (triplets) are expected around δ 2.4 ppm. The long aliphatic chains will show a large multiplet between δ 1.2-1.6 ppm, and the terminal methyl groups (triplets) will be around δ 0.9 ppm.

  • ¹³C NMR:

    • Expected Chemical Shifts: The carbonyl carbon is expected to appear significantly downfield, in the range of 200-215 ppm. The carbons alpha to the carbonyl will be around δ 40-45 ppm, with the remaining aliphatic carbons appearing between δ 20-35 ppm and the terminal methyl carbon around δ 14 ppm.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique that can confirm the presence of the ketone functional group and provide information about the overall sample composition.

Instrumentation and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two or similar.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Characteristic Peaks:

    • C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.

    • C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region corresponding to the aliphatic chains.

Biological Context: A Hypothetical Signaling Pathway

This compound has been reported to exhibit anxiolytic-like effects, potentially through interaction with serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Serotonin Receptor (e.g., 5-HT1A) g_protein G-protein (Gi/o) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases production of pka Protein Kinase A (PKA) camp->pka Inhibits downstream Downstream Cellular Response (e.g., reduced neuronal excitability) pka->downstream Modulates ketone This compound (Hypothetical Ligand) ketone->receptor Binds to

References

Safety Operating Guide

Safe Disposal of 16-Hentriacontanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 16-Hentriacontanone, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC31H62O[1][2][3][4][5]
Molecular Weight450.8 g/mol
AppearanceWhite to light yellow powder or crystal
Melting Point82 - 83 °C
Boiling Point499.5°C at 760 mmHg
Density0.838 g/cm³
SolubilitySlightly soluble in Chloroform
Flash Point35.6°C
CAS Number502-73-8

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is used to minimize exposure risk.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.

  • Body Protection: Wear fire/flame resistant and impervious clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that avoids environmental contamination.

  • Collection: Collect the waste material, whether it is from a spill or routine laboratory use.

  • Containment: Place the collected material in a suitable, closed, and properly labeled container for disposal.

  • Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Environmental Precaution: Do not allow the chemical to enter drains or sewer systems. Discharge into the environment must be avoided.

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper containment.

  • Ensure Ventilation: Make sure the area is adequately ventilated.

  • Remove Ignition Sources: Eliminate all sources of ignition and use non-sparking tools.

  • Evacuate Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Collection and Disposal: Collect the spilled material and arrange for its disposal in suitable, closed containers, following the appropriate laws and regulations.

First Aid Procedures

In case of exposure, immediate medical attention is crucial.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • In Case of Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill spill->ppe contain Contain Spill & Collect Material ppe->contain package Package in a Labeled, Sealed Container contain->package disposal_check Can it be Disposed of in Regular Waste? package->disposal_check licensed_disposal Arrange for Licensed Chemical Disposal disposal_check->licensed_disposal No landfill Sanitary Landfill (for punctured, unusable packaging) disposal_check->landfill Yes (Packaging Only) no No yes Yes incineration Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration end Disposal Complete incineration->end landfill->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 16-Hentriacontanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 16-Hentriacontanone, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Protection Chemical impermeable glovesMust satisfy EU Directive 89/686/EEC and EN 374[1]
Fire/flame resistant and impervious clothingN/A
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or irritation is experienced[1]
General Suitable protective clothingN/A

Operational Plan for Handling

Safe handling of this compound requires adherence to a structured operational plan to minimize risks.

1. Engineering Controls:

  • Handle in a well-ventilated place[1].

  • Ensure adequate ventilation and set up emergency exits and a risk-elimination area[1].

2. Procedural Steps:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Inspect gloves prior to use. Wash and dry hands after handling.

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Keep away from foodstuff containers or incompatible materials.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Avoid dust formation.

  • Avoid breathing vapors, mist, or gas.

  • Use personal protective equipment, including chemical impermeable gloves.

  • Ensure adequate ventilation.

  • Remove all sources of ignition and use spark-proof tools.

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill.

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

  • Collect and arrange for disposal in suitable, closed containers.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

  • Do not discharge into sewer systems.

  • Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_setup Initial Setup prep Preparation handling Handling prep->handling Proceed to handling storage Storage handling->storage After use disposal Disposal handling->disposal For waste spill Accidental Spill handling->spill ppe Wear Appropriate PPE: - Safety Goggles - Impermeable Gloves - Protective Clothing ventilation Ensure Proper Ventilation spill_proc Follow Spill Procedure spill->spill_proc If spill occurs spill_proc->handling Contain and clean up

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-Hentriacontanone
Reactant of Route 2
Reactant of Route 2
16-Hentriacontanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.